Cerebroside B
Description
This compound is a natural product found in Termitomyces albuminosus, Albatrellus ellisii, and other organisms with data available.
Structure
2D Structure
Properties
IUPAC Name |
(2R)-2-hydroxy-N-[(2S,3R,4E,8E)-3-hydroxy-9-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H77NO9/c1-4-6-8-10-12-13-14-15-16-18-20-24-29-35(45)40(49)42-33(31-50-41-39(48)38(47)37(46)36(30-43)51-41)34(44)28-25-21-23-27-32(3)26-22-19-17-11-9-7-5-2/h25,27-28,33-39,41,43-48H,4-24,26,29-31H2,1-3H3,(H,42,49)/b28-25+,32-27+/t33-,34+,35+,36+,37+,38-,39+,41+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSQGNFRWZKFMJ-FRJHFHMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCC=C(C)CCCCCCCCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@H](C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CC/C=C(\C)/CCCCCCCCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H77NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201104435 | |
| Record name | (2R)-N-[(1S,2R,3E,7E)-1-[(β-D-Glucopyranosyloxy)methyl]-2-hydroxy-8-methyl-3,7-heptadecadien-1-yl]-2-hydroxyhexadecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201104435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
728.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88642-46-0 | |
| Record name | (2R)-N-[(1S,2R,3E,7E)-1-[(β-D-Glucopyranosyloxy)methyl]-2-hydroxy-8-methyl-3,7-heptadecadien-1-yl]-2-hydroxyhexadecanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88642-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R)-N-[(1S,2R,3E,7E)-1-[(β-D-Glucopyranosyloxy)methyl]-2-hydroxy-8-methyl-3,7-heptadecadien-1-yl]-2-hydroxyhexadecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201104435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Cerebroside B: Discovery, Natural Sources, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The term "Cerebroside B" does not refer to a single, universally defined chemical entity. Instead, it is a common name assigned to various monoglycosylceramides isolated from a diverse range of natural sources, including fungi, marine invertebrates, and plants. The specific chemical structure, comprising a ceramide backbone (a sphingoid base linked to a fatty acid) and a single sugar moiety, varies depending on the source organism. This guide provides a comprehensive overview of several compounds designated as this compound, focusing on their discovery, natural origins, methods for isolation and characterization, and known biological activities. Particular emphasis is placed on examples derived from marine and fungal sources, which have garnered significant interest for their potential therapeutic properties, including cytotoxic and neuritogenic effects. Detailed experimental workflows and a summary of quantitative data are presented to aid researchers in this field.
Introduction to Cerebrosides
Cerebrosides are a class of glycosphingolipids that are integral components of cell membranes in animals, plants, and fungi.[1] Their fundamental structure consists of a ceramide molecule to which a single sugar residue, typically glucose or galactose, is attached at the 1-hydroxyl position.[1] This structure imparts amphipathic properties, allowing them to play crucial roles in cellular processes such as cell-cell recognition, signal transduction, and maintaining the integrity of the myelin sheath in the nervous system.[1][2]
The name "this compound" has been used in scientific literature to denote different structures. For example, it can refer to a glucosylceramide from the fungus Aspergillus flavus known as Flavuside B, or to Acanthathis compound from the starfish Acanthaster planci.[2][3] This guide will address these specific examples to provide concrete data and protocols.
Discovery and Natural Sources
The discovery of various compounds named this compound is tied to the exploration of natural products from diverse ecosystems. Researchers have isolated these molecules from marine organisms like starfish and sea cucumbers, as well as terrestrial and marine-derived fungi.[2][3][4][5] The structural diversity arises from variations in the sphingoid base (e.g., chain length, degree of saturation, branching) and the N-acyl fatty acid chain.[2]
Below is a summary of representative compounds that have been named this compound or are closely related, highlighting their natural source and reported yield.
| Compound Name | Natural Source | Organism Type | Yield / Notes | Reference |
| Acanthathis compound | Acanthaster planci (Starfish) | Marine Invertebrate | Not explicitly quantified, but isolated from the CHCl3/MeOH extract. | --INVALID-LINK-- |
| Flavuside B | Penicillium islandicum (Fungus) | Marine-derived Fungus | Not quantified in the cited study. | --INVALID-LINK-- |
| Spiniferosides B & C | Holothuria spinifera (Sea Cucumber) | Marine Invertebrate | Isolated from bioactivity-guided fractionation of the methanolic extract. | --INVALID-LINK--[5] |
| This compound | Termitomyces albuminosus (Fungus) | Fungus | A known constituent, often used as a reference. | --INVALID-LINK--[6] |
| Asteriathis compound | Asterias amurensis (Starfish) | Marine Invertebrate | Isolated from lipophilic fractions of the whole bodies. | --INVALID-LINK--[7][8] |
Experimental Protocols
The isolation and characterization of cerebrosides involve a multi-step process combining extraction, chromatographic separation, and spectroscopic analysis.
General Extraction and Purification Protocol
-
Extraction: The source organism (e.g., freeze-dried starfish tissue, fungal mycelia) is typically homogenized and subjected to solvent extraction. A common method is sequential extraction with chloroform-methanol mixtures (e.g., 2:1 followed by 1:2, v/v) to isolate the total lipid content.[9]
-
Solvent Partitioning: The crude lipid extract is then partitioned, for instance, using the Folch method (chloroform/methanol/water), to separate lipids from water-soluble contaminants. The cerebrosides are recovered in the lower chloroform layer.[9]
-
Column Chromatography: The lipid fraction is subjected to silica gel column chromatography. A gradient elution system is employed, starting with non-polar solvents like chloroform and gradually increasing polarity with acetone and finally methanol. Cerebroside-containing fractions are typically eluted with acetone and methanol.[9]
-
High-Performance Liquid Chromatography (HPLC): Further purification is achieved using normal-phase or reversed-phase HPLC to isolate individual cerebroside species to high purity.
Structure Elucidation
The precise chemical structure of a purified cerebroside is determined using a combination of modern spectroscopic and spectrometric techniques:
-
Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact molecular formula.[8][10] Tandem MS (MS/MS) experiments provide fragmentation patterns that help identify the sphingoid base, the fatty acid chain, and the sugar moiety.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the stereochemistry and connectivity of all atoms in the molecule.[10] This includes confirming the nature of the sugar (e.g., β-D-glucopyranose), the positions of double bonds, and the configuration of chiral centers.[2]
-
Chemical Degradation: In some cases, chemical methods like methanolysis are used to cleave the amide and glycosidic bonds. The resulting fatty acid methyl esters (FAMEs) and long-chain bases can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm their structures.[8]
Biological Activity and Signaling Pathways
Cerebrosides isolated from natural sources exhibit a wide range of biological activities, making them attractive candidates for drug development.
Cytotoxic and Anticancer Activity
Several cerebrosides have demonstrated cytotoxic effects against various human cancer cell lines.
-
Cerebrosides from the starfish Ceramaster patagonicus showed moderate cytotoxicity against HT-29 (colon), SK-MEL-28 (melanoma), and MDA-MB-231 (breast) cancer cells.[10]
-
Spiniferosides isolated from the sea cucumber Holothuria spinifera displayed promising cytotoxic activity against the MCF-7 breast adenocarcinoma cell line, with IC50 values for Spiniferoside B (8.13 µM) and C (8.27 µM) being comparable to the standard drug doxorubicin (8.64 µM).[5]
-
Cerebrosides from the fungus Ganoderma lucidum have been studied for their potential to improve learning and memory, possibly by modulating pathways related to neurodegenerative diseases like Alzheimer's.[12][13]
Neuritogenic Activity
A significant and well-documented activity of certain cerebrosides, particularly from starfish, is the promotion of neurite outgrowth.[2] This effect is crucial for neuronal development and regeneration. While the exact signaling cascade for this compound is not fully elucidated, the neuritogenic activity of related glycosphingolipids often involves the activation of complex signaling pathways that converge on the regulation of the cytoskeleton.
Many neurite outgrowth signaling pathways are known to converge on the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) cascade.[14] This pathway is a central regulator of cell growth and differentiation. The process can be initiated by various stimuli at the cell surface, leading to a cascade of phosphorylation events that ultimately activate transcription factors and cytoskeletal proteins responsible for neurite extension. Key upstream regulators often include receptor tyrosine kinases and G-protein coupled receptors, which can activate small GTPases like Rac1 and Cdc42, critical players in actin dynamics.[15]
Visualizations
Experimental Workflow
Caption: General workflow for the isolation and structural analysis of this compound.
Signaling Pathway
Caption: A hypothesized signaling pathway for cerebroside-induced neurite outgrowth.
Conclusion
This compound represents a family of structurally diverse glycosphingolipids with significant, untapped therapeutic potential. The compounds isolated from marine invertebrates and fungi have demonstrated noteworthy cytotoxic and neuritogenic activities in preclinical studies. This guide has outlined the current state of knowledge regarding their discovery, natural distribution, and bioactivity. The detailed protocols for isolation and characterization, along with the summary of biological data, serve as a valuable resource for researchers aiming to explore these fascinating molecules for applications in oncology, neuropharmacology, and other areas of drug development. Further investigation is required to fully elucidate the specific molecular targets and signaling pathways of different this compound variants to translate their potential into clinical applications.
References
- 1. Cerebroside - Wikipedia [en.wikipedia.org]
- 2. New Ceramides and Cerebrosides from the Deep-Sea Far Eastern Starfish Ceramaster patagonicus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Marine Fungal Cerebroside Flavuside B Protects HaCaT Keratinocytes against Staphylococcus aureus Induced Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Holospiniferoside: A New Antitumor Cerebroside from The Red Sea Cucumber Holothuria spinifera: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Cytotoxic Cerebrosides from the Red Sea Cucumber Holothuria spinifera Supported by In-Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C41H77NO9 | CID 11498616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. A ceramide and cerebroside from the starfish asterias amurensis Lütken and their plant-growth promotion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structural Analysis of Fungal Cerebrosides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Ceramides and Cerebrosides from the Deep-Sea Far Eastern Starfish Ceramaster patagonicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 12. Screening of active components of Ganoderma lucidum and decipher its molecular mechanism to improve learning and memory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Biological Activity of Ganoderma lucidum on Neurodegenerative Diseases: The Interplay between Different Active Compounds and the Pathological Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Distinct neurite outgrowth signaling pathways converge on ERK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Regulation of neurite outgrowth by Gi/o signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis of Galactosylceramide (Cerebroside B) in Mammalian Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cerebrosides are a class of glycosphingolipids that are integral components of cell membranes, particularly abundant in the myelin sheath of the nervous system.[1][2] They consist of a ceramide backbone linked to a single sugar residue.[1] The two most common types of cerebrosides in mammals are galactosylceramide (GalCer) and glucosylceramide (GlcCer).[1] This guide focuses on the biosynthesis of galactosylceramide, often referred to as galactocerebroside. While the term "Cerebroside B" is not a standard scientific nomenclature, it is most likely used to refer to galactosylceramide, the predominant cerebroside in the central nervous system. This document will, therefore, detail the biosynthetic pathway of galactosylceramide in mammalian cells.
Galactosylceramide plays a crucial role in the formation and maintenance of the myelin sheath, contributing to the proper propagation of nerve impulses.[1][3] Its synthesis is a key indicator of myelination and remyelination processes.[1] Understanding the intricate details of this pathway is vital for research into demyelinating diseases, such as multiple sclerosis, and for the development of therapeutic interventions.
The Core Biosynthesis Pathway of Galactosylceramide
The synthesis of galactosylceramide is a multi-step process that begins in the endoplasmic reticulum (ER) and involves the concerted action of several enzymes and transport proteins. The key event is the transfer of a galactose moiety to a ceramide backbone.
Ceramide Synthesis in the Endoplasmic Reticulum
The journey begins with the de novo synthesis of ceramide, the lipid anchor for all sphingolipids. This process occurs on the cytosolic face of the endoplasmic reticulum.[4] The synthesis of ceramide involves a series of enzymatic reactions:
-
Step 1: Condensation. The rate-limiting step is the condensation of serine and palmitoyl-CoA, catalyzed by serine palmitoyltransferase (SPT) , to form 3-ketodihydrosphingosine.
-
Step 2: Reduction. 3-ketodihydrosphingosine is then reduced to dihydrosphingosine by 3-ketodihydrosphingosine reductase .
-
Step 3: Acylation. Dihydrosphingosine is acylated by (dihydro)ceramide synthase to produce dihydroceramide.
-
Step 4: Desaturation. Finally, a double bond is introduced into dihydroceramide by dihydroceramide desaturase to yield ceramide.[4]
The newly synthesized ceramide is then available for further metabolism, including the synthesis of galactosylceramide.
Galactosylation of Ceramide
The pivotal step in the formation of galactosylceramide is the transfer of a galactose molecule from an activated sugar donor, UDP-galactose, to the 1-hydroxyl group of ceramide.
-
Enzyme: This reaction is catalyzed by UDP-galactose:ceramide galactosyltransferase (CGT) , also known as 2-hydroxyacylsphingosine 1-beta-galactosyltransferase.[1][3]
-
Location: This enzymatic reaction takes place in the lumen of the endoplasmic reticulum .[5]
-
Substrates: The substrates for this reaction are ceramide and UDP-galactose .
-
Substrate Preference: CGT exhibits a preference for ceramides containing hydroxy fatty acids.[1][3]
For the reaction to occur in the ER lumen, UDP-galactose, which is synthesized in the cytosol, must be transported into the ER. This transport is facilitated by the UDP-galactose transporter (UGT) .[5]
Transport and Further Metabolism
Once synthesized in the ER, galactosylceramide is transported to the Golgi apparatus for further modifications. The exact mechanism of this transport is not fully elucidated but is thought to involve vesicular transport.
In the Golgi, galactosylceramide can be further modified, most notably by sulfation to form sulfatide, a major component of myelin. This reaction is catalyzed by cerebroside sulfotransferase (CST) , which transfers a sulfate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the galactose residue of galactosylceramide.
Below is a DOT language script for the biosynthesis pathway of galactosylceramide.
Quantitative Data
The following tables summarize available quantitative data related to the biosynthesis of galactosylceramide. It is important to note that these values can vary depending on the cell type, developmental stage, and experimental conditions.
Table 1: Kinetic Parameters of Galactosyltransferases
| Enzyme | Substrate | Apparent Km | Source Organism/Tissue | Reference |
| UDP-galactosyltransferase | UDP-galactose | 0.024 mM | Human Plasma | --INVALID-LINK-- |
| UDP-galactosyltransferase | N-acetylglucosamine | 3.9 mM | Human Plasma | --INVALID-LINK-- |
Note: Data for UDP-galactose:ceramide galactosyltransferase is limited. The values presented are for a related galactosyltransferase and provide an estimate of the substrate affinity.
Table 2: Substrate Concentrations in Mammalian Cells
| Substrate | Cellular Compartment | Concentration Range | Cell Type/Tissue | Reference |
| UDP-galactose | White Blood Cells | 12.4 ± 4.2 µmol/100g protein | Human | --INVALID-LINK-- |
| UDP-galactose | Extracellular | 0.5 - 30 nM | Various cell lines | --INVALID-LINK-- |
| Ceramide | Endoplasmic Reticulum | Tightly regulated at low levels | General mammalian cells | --INVALID-LINK-- |
Note: Intracellular concentrations of substrates can be highly dynamic and compartment-specific. The provided values are illustrative.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the biosynthesis of galactosylceramide.
Assay for UDP-galactose:ceramide galactosyltransferase (CGT) Activity
This protocol is based on a radioactive assay that measures the incorporation of radiolabeled galactose into ceramide.
Materials:
-
Cell or tissue homogenate (e.g., from brain microsomes)
-
Reaction buffer: 0.1 M Tris-HCl (pH 7.4), 15 mM MnCl₂, 2 mM EDTA, 1 mM dithiothreitol, 5 mM nicotinamide
-
Substrates:
-
Ceramide (preferably hydroxy-fatty acid containing ceramide)
-
UDP-[¹⁴C]galactose (radiolabeled)
-
Unlabeled UDP-galactose
-
-
Chloroform/methanol (2:1, v/v)
-
0.88% KCl solution
-
Scintillation cocktail and counter
Procedure:
-
Prepare the enzyme source by homogenizing the tissue or cells in an appropriate buffer and isolating the microsomal fraction by differential centrifugation.
-
In a reaction tube, add the ceramide substrate. It is often necessary to emulsify the lipid substrate with a detergent (e.g., Triton X-100) or by sonication to ensure its availability to the enzyme.
-
Add the reaction buffer to the tube.
-
Initiate the reaction by adding the enzyme preparation and a mixture of unlabeled and UDP-[¹⁴C]galactose.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours) with shaking.
-
Stop the reaction by adding chloroform/methanol (2:1, v/v) to extract the lipids.
-
Perform a Folch extraction by adding 0.88% KCl to partition the phases.
-
Collect the lower organic phase containing the lipids, including the newly synthesized [¹⁴C]galactosylceramide.
-
Wash the organic phase several times with a theoretical upper phase (chloroform/methanol/0.88% KCl in a 3:48:47 ratio) to remove any unincorporated UDP-[¹⁴C]galactose.
-
Evaporate the solvent from the organic phase and dissolve the lipid residue in a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter. The amount of incorporated radioactivity is proportional to the CGT activity.
Lipid Extraction and Analysis by Thin-Layer Chromatography (TLC)
This protocol describes a general method for extracting total lipids from mammalian cells and separating them by TLC.
Materials:
-
Cell pellet
-
Chloroform, Methanol, Water
-
TLC plates (silica gel 60)
-
TLC developing chamber
-
Developing solvent (e.g., chloroform/methanol/water, 65:25:4, v/v/v)
-
Visualization reagent (e.g., orcinol spray for glycolipids, or iodine vapor)
Procedure:
-
Lipid Extraction (Bligh-Dyer Method): a. Homogenize the cell pellet in a mixture of chloroform and methanol (1:2, v/v). b. Add chloroform and water to achieve a final ratio of chloroform/methanol/water of 2:2:1.8 (v/v/v), which will form a two-phase system. c. Centrifuge to separate the phases. The lipids will be in the lower chloroform phase. d. Carefully collect the lower phase and evaporate the solvent under a stream of nitrogen.
-
Thin-Layer Chromatography: a. Dissolve the dried lipid extract in a small volume of chloroform/methanol (2:1, v/v). b. Spot the lipid extract onto the origin of a silica gel TLC plate. c. Place the TLC plate in a developing chamber pre-saturated with the developing solvent. d. Allow the solvent to ascend the plate until it reaches approximately 1 cm from the top. e. Remove the plate from the chamber and allow it to dry completely. f. Visualize the separated lipids by spraying with a visualization reagent (e.g., orcinol spray followed by heating will stain glycolipids purple) or by placing the plate in a chamber with iodine crystals. g. The migration distance of the lipids (Rf value) can be compared to known standards to identify galactosylceramide.
Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC provides a more quantitative and high-resolution method for separating and analyzing cerebrosides.
Materials:
-
Dried lipid extract
-
HPLC system with a normal-phase column (e.g., silica or diol)
-
Mobile phase (e.g., a gradient of hexane/isopropanol)
-
Detector (e.g., Evaporative Light Scattering Detector (ELSD) or UV detector after derivatization)
Procedure:
-
Redissolve the dried lipid extract in the initial mobile phase.
-
Inject the sample into the HPLC system.
-
Run a gradient program to separate the different lipid classes. For example, a gradient of increasing isopropanol concentration in hexane can be used to elute lipids from a normal-phase column.
-
Galactosylceramide and glucosylceramide can be separated and quantified based on their retention times compared to authentic standards.
-
For UV detection, lipids can be derivatized with a UV-absorbing tag (e.g., benzoylation) prior to HPLC analysis.
Below is a DOT language script for a typical experimental workflow for analyzing galactosylceramide.
References
- 1. Synthesis of Spin-Labeled α-/β-Galactosylceramides and Glucosylceramides as Electron Paramagnetic Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neuroforschung-zmmk.uni-koeln.de [neuroforschung-zmmk.uni-koeln.de]
- 3. Preparative isolation of monogalactosyl and digalactosyl diglycerides by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UDP-galactose:ceramide galactosyltransferase of rat central-nervous-system myelin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gene regulation of UDP-galactose synthesis and transport: potential rate-limiting processes in initiation of milk production in humans - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: The Functional Significance of Cerebrosides in Neuronal Cell Membranes
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Cerebrosides, a class of monoglycosylceramides, are integral components of neuronal cell membranes, playing a pivotal role in membrane structure, myelination, and signal transduction. As the primary glycosphingolipids in the nervous system, particularly galactocerebrosides, they are fundamental to the proper function and stability of neural tissues.[1][2] Alterations in their metabolism are closely linked to the pathophysiology of several neurodegenerative diseases. This technical guide provides an in-depth examination of the functions of cerebrosides, with a particular focus on their structural roles and the signaling pathways mediated by their metabolic precursor, ceramide. We present key quantitative and qualitative findings in structured tables, detail relevant experimental methodologies, and provide visual diagrams of critical pathways and workflows to offer a comprehensive resource for researchers in neuroscience and drug development.
Introduction to Cerebrosides
Cerebrosides are a subgroup of glycosphingolipids characterized by a ceramide (sphingosine linked to a fatty acid) backbone with a single sugar residue attached at the 1-hydroxyl moiety.[2] The nature of this sugar defines the two major types:
-
Galactocerebrosides (Galactosylceramides): These are the principal glycosphingolipids in the brain, found predominantly in neural tissue.[2] They are major constituents of oligodendrocytes and are essential for the formation of the myelin sheath, representing up to 12% of the dry weight of white matter.[2]
-
Glucocerebrosides (Glucosylceramides): Found at lower levels in the nervous system, they are more common in other tissues but serve as the precursor for more complex gangliosides.[2][3]
The term "Cerebroside B" typically refers to a specific molecular species defined by the composition of its fatty acid chain. This guide will discuss the collective functions of this class of lipids in the neuronal membrane.
Core Functions of Cerebrosides in Neuronal Membranes
Structural Integrity and Membrane Dynamics
Cerebrosides are crucial for the structural stability of neuronal membranes.[1] Their unique structure allows for the formation of up to eight intermolecular hydrogen bonds, resulting in a high transition temperature and compact alignment within the membrane.[2] This property influences membrane fluidity and helps stabilize the lipid bilayer.[1]
Furthermore, cerebrosides, along with cholesterol, are key components of specialized membrane microdomains known as lipid rafts .[2][4] These rafts act as platforms for concentrating proteins and receptors, thereby facilitating and regulating critical cellular processes, including:
Myelination and Nerve Conduction
Galactocerebrosides are the single largest molecular component of the myelin sheath, the insulating layer that surrounds nerve fibers.[2] This sheath is essential for saltatory conduction, which dramatically increases the speed and efficiency of nerve impulse transmission.[1] The synthesis of cerebrosides is therefore a direct measure of myelin formation and remyelination, making it a critical area of study for demyelinating diseases like Multiple Sclerosis.[2]
Ceramide-Mediated Signaling in Neuronal Apoptosis
While cerebrosides themselves are primarily structural and recognition molecules, their metabolic precursor, ceramide , is a potent second messenger that plays a central role in mediating neuronal apoptosis (programmed cell death).[3][5] An accumulation of intracellular ceramide can trigger a cascade of events leading to cell death, a process implicated in both acute and chronic neurodegenerative disorders.[6]
Several key signaling pathways are activated by ceramide in neurons:
-
Caspase Activation: Ceramide induces the mitochondrial-dependent intrinsic apoptosis pathway. This involves the release of cytochrome c from mitochondria, which in turn activates a caspase cascade, primarily through caspase-9 and the executioner caspase-3.[6][7]
-
MAP Kinase (MAPK) Pathways: Ceramide differentially modulates MAPK cascades. It has been shown to increase the phosphorylation (activation) of p38 and c-Jun N-terminal kinase (JNK), both of which are implicated in pro-apoptotic signaling.[5] Conversely, it can decrease the phosphorylation of extracellular signal-regulated kinases (ERKs), which are typically associated with survival signals.[5]
-
NF-κB Pathway: In some models of neuronal apoptosis, ceramide accumulation leads to the activation and nuclear translocation of the transcription factor NF-κB, which can, in turn, promote the expression of pro-apoptotic genes.[8]
-
Akt/PKB Pathway Deactivation: Ceramide can induce the dephosphorylation and inactivation of the survival kinase Akt. This leads to the subsequent dephosphorylation and activation of pro-apoptotic targets like BAD and Forkhead transcription factors (FKHR).[6]
Signaling Pathway Diagram
Caption: Ceramide-induced apoptotic signaling cascade in neurons.
Data Summary: Key Molecular Events in Ceramide-Mediated Apoptosis
The following table summarizes the qualitative effects of increased ceramide levels on key signaling molecules in neuronal apoptosis, as identified in the literature.
| Target Molecule / Pathway | Effect of Ceramide | Downstream Consequence | References |
| Akt (PKB) | Dephosphorylation / Inactivation | Decreased survival signaling; activation of pro-apoptotic BAD and FKHR | [6] |
| p38 MAPK | Phosphorylation / Activation | Promotion of apoptosis | [5] |
| JNK MAPK | Phosphorylation / Activation | Promotion of apoptosis | [5] |
| ERK MAPK | Dephosphorylation / Inactivation | Reduced pro-survival signaling | [5] |
| NF-κB | Activation / Nuclear Translocation | Increased expression of pro-apoptotic genes | [8] |
| Mitochondria | Increased Permeability | Release of Cytochrome c | [6] |
| Caspase-9 | Activation | Initiates caspase cascade | [7] |
| Caspase-3 | Activation | Execution of apoptosis (DNA fragmentation, etc.) | [7] |
Experimental Protocols and Methodologies
Investigating the function of cerebrosides and ceramides in neurons involves a multi-faceted approach combining lipidomics, cell biology, and molecular biology techniques.
General Methodology for Analyzing Ceramide-Induced Apoptosis
This protocol outlines a typical workflow for studying the effects of a ceramide analog (e.g., C2-ceramide) on cultured primary neurons.
-
Neuronal Cell Culture:
-
Primary cortical or dorsal root ganglion neurons are isolated from embryonic rodents (e.g., E15-E18 rats).
-
Cells are plated on coated culture dishes (e.g., poly-L-lysine) and maintained in a defined neurobasal medium supplemented with factors like B27 and glutamine.
-
Cultures are allowed to mature for several days in vitro before experimentation.
-
-
Treatment:
-
A stock solution of a cell-permeable ceramide analog (e.g., C2-ceramide) is prepared in a suitable solvent (e.g., DMSO).
-
The neuronal cultures are treated with the ceramide analog at various concentrations and for different time points. Control cultures are treated with the vehicle (DMSO) alone.
-
-
Assessment of Apoptosis:
-
Morphological Analysis: Cell nuclei are stained with a fluorescent dye like Hoechst 33258. Apoptotic cells are identified by condensed or fragmented chromatin.
-
Caspase Activity Assay: Cell lysates are incubated with a fluorogenic substrate specific for an executioner caspase (e.g., Ac-DEVD-AMC for caspase-3). The fluorescence released upon substrate cleavage is measured to quantify enzyme activity.[7]
-
-
Analysis of Signaling Pathways (Western Blotting):
-
Cell lysates from treated and control cultures are collected at various time points.
-
Proteins are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is probed with primary antibodies specific for the phosphorylated (active) and total forms of signaling proteins (e.g., anti-phospho-p38, anti-total-p38, anti-cleaved-caspase-3).
-
Bands are visualized using chemiluminescence and quantified by densitometry.
-
Experimental Workflow Diagram
Caption: General experimental workflow for studying neuronal apoptosis.
Role in Neurodegenerative Diseases
Given the fundamental roles of cerebrosides and their metabolites, it is unsurprising that dysregulation of their homeostasis is implicated in numerous neurodegenerative diseases.[9]
-
Alzheimer's Disease (AD): Studies have reported altered levels of ceramides and gangliosides in the brains of AD patients.[9][10] Ceramide accumulation may contribute to the cytotoxic signaling induced by β-amyloid.[9]
-
Parkinson's Disease (PD): Mutations in the glucocerebrosidase (GBA) gene, which breaks down glucocerebroside, are a significant genetic risk factor for PD. This leads to the accumulation of glucosylceramide, which is thought to promote the toxic aggregation of α-synuclein.[9]
-
Lysosomal Storage Diseases: Genetic defects in the enzymes that catabolize sphingolipids, including cerebrosides, lead to their accumulation in lysosomes, causing severe neurodegeneration. Examples include Gaucher's disease (glucocerebrosidase deficiency) and Krabbe disease (galactocerebrosidase deficiency).
Conclusion and Future Directions
Cerebrosides are indispensable lipids in the neuronal cell membrane, providing structural support, facilitating myelination, and participating in cellular recognition. While structurally vital, their metabolic precursor, ceramide, acts as a critical signaling hub, particularly in the regulation of neuronal apoptosis. Understanding the precise balance between the synthesis, catabolism, and localization of these lipids is paramount for developing therapeutics for a wide range of neurodegenerative and demyelinating disorders.
Future research should focus on elucidating the specific functions of different cerebroside species (defined by their fatty acid chains) and identifying the upstream triggers that lead to the pathological accumulation of ceramide in disease states. Modulating the activity of key enzymes in the sphingolipid metabolic pathway represents a promising, albeit complex, avenue for drug development aimed at restoring neuronal homeostasis and preventing cell death.
References
- 1. Cerebrosides: Structure, Function, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. Cerebroside - Wikipedia [en.wikipedia.org]
- 3. Ceramide function in the brain: when a slight tilt is enough - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Ceramide-induced apoptosis in cortical neurons is mediated by an increase in p38 phosphorylation and not by the decrease in ERK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ceramide-induced neuronal apoptosis is associated with dephosphorylation of Akt, BAD, FKHR, GSK-3beta, and induction of the mitochondrial-dependent intrinsic caspase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ceramide induces neuronal apoptosis through the caspase-9/caspase-3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ceramide initiates NFkappaB-mediated caspase activation in neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Exploring Sphingolipid Implications in Neurodegeneration [frontiersin.org]
- 10. Gangliosides as Therapeutic Targets for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Integral Role of Cerebrosides in the Architecture and Function of the Myelin Sheath
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The myelin sheath is a complex, multilayered membrane unique to the nervous system that facilitates the rapid saltatory conduction of nerve impulses. Its integrity is paramount for proper neurological function, and its disruption is a hallmark of demyelinating diseases such as multiple sclerosis. While proteins are crucial components, the functionality and structural stability of myelin are heavily reliant on its rich and specific lipid composition. Among these lipids, cerebrosides, particularly galactosylceramide (GalC), are of paramount importance. This whitepaper provides a comprehensive overview of the role of cerebrosides in myelin sheath formation, stability, and function, with a focus on the underlying molecular mechanisms, relevant quantitative data, and experimental methodologies.
It is important to note that the term "Cerebroside B" is not a standard nomenclature in the scientific literature concerning myelin. Therefore, this guide will focus on the well-established roles of the major cerebrosides found in myelin, with a primary emphasis on galactosylceramide (GalC).
The Synthesis and Molecular Structure of Myelin Cerebrosides
Cerebrosides are a class of glycosphingolipids characterized by a ceramide backbone linked to a single sugar residue. In the context of the myelin sheath, the most abundant and functionally significant cerebroside is galactosylceramide (GalC).[1][2][3]
The synthesis of GalC is a critical step in the process of myelination and is catalyzed by the enzyme UDP-galactose:ceramide galactosyltransferase (CGT).[1][4][5][6] This enzyme facilitates the transfer of a galactose molecule from UDP-galactose to a ceramide backbone. The expression of CGT is tightly regulated and its activity increases significantly during the period of active myelination.[7]
The structure of GalC, with its hydrophilic galactose headgroup and hydrophobic ceramide tail, is crucial for its function within the myelin membrane. The ceramide portion embeds within the lipid bilayer, while the galactose moiety is exposed on the extracellular surface. This orientation allows for interactions with other lipids and proteins, contributing to the tight compaction and stability of the myelin sheath.[2]
Quantitative Data on Cerebroside Composition in Myelin
The lipid composition of myelin is distinct from other biological membranes, with a notably high concentration of cerebrosides. This enrichment is essential for the specialized functions of myelin.
| Myelin Component | Central Nervous System (CNS) Myelin (% of total lipid) | Peripheral Nervous System (PNS) Myelin (% of total lipid) | Reference |
| Galactosylceramide (Cerebroside) | ~20-25% | ~15-20% | [8][9] |
| Cholesterol | ~25-30% | ~25-30% | [8] |
| Phospholipids | ~40-50% | ~45-55% | [8] |
| Sulfatide | ~4-6% | ~3-5% | [8] |
Functional Roles of Cerebrosides in Myelin Sheath Formation and Maintenance
Cerebrosides are not merely structural components; they play active roles in several key processes of myelination:
-
Oligodendrocyte Differentiation: The synthesis of GalC is a key marker for the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes.[4]
-
Myelin Sheath Compaction and Stability: The unique structure of GalC allows for strong lateral interactions with other lipids, particularly cholesterol, contributing to the formation of tightly packed and stable membrane domains.[2] These interactions are crucial for the exclusion of water and the formation of the characteristic lamellar structure of myelin.
-
Axo-glial Interactions and Node of Ranvier Formation: Cerebrosides are essential for the proper organization of the nodes of Ranvier, the gaps in the myelin sheath that are critical for saltatory conduction.[10] Studies on mice lacking CGT have shown severe abnormalities in the nodal and paranodal regions, leading to impaired nerve conduction.[4][10] These mice exhibit tremors and hindlimb paralysis, underscoring the functional importance of cerebrosides.[4]
-
Signal Transduction: Cerebrosides can cluster with other lipids and proteins to form lipid rafts, which are specialized membrane microdomains involved in signaling pathways that regulate cell growth, differentiation, and survival.[2]
Experimental Protocols for Studying Cerebrosides in Myelination
A variety of experimental approaches are employed to investigate the role of cerebrosides in myelin formation.
In Vitro Myelination Models
-
Oligodendrocyte-Neuron Co-cultures: This is a widely used model to study the process of myelination in a controlled environment.[11][12]
-
Protocol Outline:
-
Isolate and culture dorsal root ganglion (DRG) neurons from embryonic rodents.
-
Isolate and purify oligodendrocyte precursor cells (OPCs) from the brains of early postnatal rodents.
-
Once DRG neurons have established an axonal network, co-culture them with OPCs.
-
Monitor the differentiation of OPCs into mature oligodendrocytes and the subsequent formation of myelin sheaths around the axons using immunocytochemistry for myelin-specific proteins (e.g., MBP) and lipids.
-
-
-
Organotypic Brain Slice Cultures: These cultures maintain the three-dimensional architecture of the brain tissue, providing a more in vivo-like environment to study myelination.[13]
-
Protocol Outline:
-
Prepare thin slices of brain tissue from young rodents.
-
Culture the slices on a semi-permeable membrane.
-
Myelination can be studied in its normal developmental course or can be induced to demyelinate and subsequently remyelinate.
-
Analyze myelin formation using histological staining or immunohistochemistry.
-
-
Lipid Analysis Techniques
-
Thin-Layer Chromatography (TLC): A classical method for separating and identifying different lipid species, including cerebrosides.
-
Protocol Outline:
-
Extract total lipids from myelin-rich tissue or cultured cells.
-
Spot the lipid extract onto a TLC plate.
-
Develop the plate in a solvent system that separates the lipids based on their polarity.
-
Visualize the separated lipids using specific stains.
-
-
-
Mass Spectrometry (MS): Provides detailed structural information and quantification of lipid molecules. Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for comprehensive lipidomic analysis of myelin.[14]
Animal Models
-
CGT Knockout Mice: Mice with a targeted deletion of the CGT gene are unable to synthesize GalC and sulfatide.[4] These animals have been instrumental in elucidating the essential roles of these lipids in myelin formation and function. They exhibit severe neurological deficits, including tremors and paralysis, and display significant myelin abnormalities.[4][10]
Signaling Pathways and Molecular Interactions
The synthesis and function of cerebrosides are integrated into complex signaling networks that control myelination.
Caption: Biosynthesis of Galactosylceramide and its key functions in the myelin sheath.
Experimental Workflow for Investigating Cerebroside Function
The following diagram illustrates a typical experimental workflow for studying the impact of cerebroside deficiency on myelination.
Caption: Experimental workflow for studying cerebroside function in a knockout mouse model.
Conclusion and Future Directions
Cerebrosides, particularly galactosylceramide, are indispensable for the formation, structure, and function of the myelin sheath. Their roles extend from facilitating oligodendrocyte differentiation to ensuring the stability of the mature myelin and the proper architecture of the nodes of Ranvier. The study of these lipids is crucial for understanding the pathophysiology of demyelinating diseases and for the development of novel therapeutic strategies.
Future research should focus on elucidating the precise molecular interactions of cerebrosides with myelin proteins and other lipids, and how these interactions contribute to the long-term integrity of the myelin sheath. Furthermore, investigating the potential of targeting cerebroside metabolism for promoting remyelination in disease states represents a promising avenue for drug development. A deeper understanding of the intricate role of these lipids will undoubtedly pave the way for innovative treatments for a range of debilitating neurological disorders.
References
- 1. The UDP-galactose:ceramide galactosyltransferase: expression pattern in oligodendrocytes and Schwann cells during myelination and substrate preference for hydroxyceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cerebrosides: Structure, Function, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. Cerebroside - Wikipedia [en.wikipedia.org]
- 4. Galactolipids in the formation and function of the myelin sheath - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Myelin Biogenesis And Oligodendrocyte Development: Parsing Out The Roles Of Glycosphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Metabolism of Myelin - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The structural and functional role of myelin fast-migrating cerebrosides: pathological importance in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. On the accessibility and localisation of cerebrosides in central nervous system myelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jneurosci.org [jneurosci.org]
- 11. Novel in vitro Experimental Approaches to Study Myelination and Remyelination in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel in vitro Experimental Approaches to Study Myelination and Remyelination in the Central Nervous System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol for assessing myelination by human iPSC-derived oligodendrocytes in Shiverer mouse ex vivo brain slice cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Myelin Lipid Composition in the Central Nervous System Is Regionally Distinct and Requires Mechanistic Target of Rapamycin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Catabolism of Cerebrosides: A Technical Guide to Degradation Pathways and Products
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the catabolism of cerebrosides, a class of glycosphingolipids crucial to cellular function, particularly in the nervous system. This document details the enzymatic pathways of cerebroside degradation, the resulting metabolic products, and the experimental methodologies used to study these processes. A thorough understanding of these pathways is critical for research into lysosomal storage diseases, neurodegenerative disorders, and the development of novel therapeutic interventions.
Introduction to Cerebroside Catabolism
Cerebrosides are monoglycosylceramides, consisting of a ceramide backbone linked to a single sugar residue. The two most common types are galactocerebrosides (galactosylceramides) and glucocerebrosides (glucosylceramides), which are key components of myelin sheaths and cell membranes, respectively[1]. The breakdown of these molecules is a critical process for maintaining cellular homeostasis and occurs primarily within the lysosomes[1][2].
The catabolic process is a sequential enzymatic degradation that breaks down cerebrosides into their constituent parts: a sugar moiety and ceramide. The ceramide is then further metabolized into sphingosine and a fatty acid[2]. Deficiencies in the enzymes responsible for these catabolic steps lead to the accumulation of their respective substrates, resulting in severe lysosomal storage diseases such as Krabbe disease and Gaucher disease[1][2].
The Core Catabolic Pathway of Cerebrosides
The degradation of cerebrosides is a two-step process initiated in the lysosome by the hydrolytic cleavage of the glycosidic bond. This is followed by the breakdown of the resulting ceramide.
Step 1: Hydrolysis of the Glycosidic Bond
The initial and rate-limiting step in cerebroside catabolism is the hydrolysis of the sugar moiety from the ceramide backbone. This reaction is catalyzed by specific lysosomal hydrolases, with the assistance of saposin activator proteins[3][4].
-
Galactocerebroside Catabolism : Galactocerebrosidase (GALC), also known as β-galactosidase, catalyzes the hydrolysis of galactocerebroside into galactose and ceramide[2]. A deficiency in this enzyme leads to Krabbe disease, characterized by the accumulation of galactocerebroside[1][2].
-
Glucocerebroside Catabolism : Glucocerebrosidase (GCase), also known as β-glucosidase, is responsible for the breakdown of glucocerebroside into glucose and ceramide[2]. Insufficient activity of this enzyme results in Gaucher disease, where glucocerebroside accumulates in various tissues[2].
These enzymatic reactions occur at an optimal acidic pH of 4.5-5.0, consistent with the lysosomal environment[5][6].
Step 2: Catabolism of Ceramide
The ceramide generated from the hydrolysis of cerebrosides is further catabolized by the enzyme acid ceramidase (ASAH1) within the lysosome. This enzyme hydrolyzes the amide bond of ceramide, releasing sphingosine and a free fatty acid[7][8]. Sphingosine can then be phosphorylated by sphingosine kinases (SphK1 and SphK2) to form sphingosine-1-phosphate (S1P), a critical signaling molecule[9][10]. S1P can be reversibly dephosphorylated back to sphingosine or irreversibly degraded by sphingosine-1-phosphate lyase (SGPL1) into phosphoethanolamine and a long-chain aldehyde (hexadecenal)[2][10][11].
Quantitative Data on Cerebroside Catabolism
The following tables summarize key quantitative data for the enzymes involved in cerebroside catabolism. It is important to note that kinetic parameters can vary depending on the substrate (natural or artificial), assay conditions, and enzyme source.
Table 1: Enzyme Kinetic Parameters for Galactocerebrosidase (GALC)
| Substrate | Enzyme Source | Km | Vmax | kcat | Optimal pH | Reference(s) |
| 4-nitrophenyl-β-D-galactopyranoside (4NβDG) | Mouse GALC | 5.1 ± 0.3 mM | 46.6 ± 1.6 nmol·min−1·µg−1 | 57.8 s−1 | 4.5 - 5.0 | [2][5] |
| Natural β-D-galactocerebroside | Not Specified | Not Specified | Not Specified | Not Specified | 4.5 - 5.0 | [2] |
Table 2: Enzyme Kinetic Parameters for Glucocerebrosidase (GCase)
| Substrate | Enzyme Source | Km | Vmax | Optimal pH | Reference(s) |
| Glucosylceramide | Recombinant human GCase | 108 µM | Not Specified | 5.2 | [4][7] |
| Bodipy-glucosylceramide | Recombinant human GCase | 145 µM | Not Specified | 5.2 | [4][7] |
| 4-Methylumbelliferyl β-D-glucopyranoside (4MU-β-glc) | Recombinant human GCase | 768 µM | 1.56 pmol/min | 5.2 | [7] |
| p-Nitrophenyl-β-D-glucopyranoside (PNPG) | Human leukocyte GCase | 12.6 mM | 333 U/mg | 5.0 | [6] |
Table 3: Enzyme Kinetic Parameters for Acid Ceramidase (ASAH1)
| Substrate | Enzyme Source | Km | Vmax | Optimal pH | Reference(s) |
| D-erythro-sphingosine (reverse reaction) | Recombinant human ASAH1 | 23.75 µM | 208.3 pmol/µg/h | 5.5 | [12] |
| Lauric acid (reverse reaction) | Recombinant human ASAH1 | 73.76 µM | 232.5 pmol/µg/h | 5.5 | [12] |
| N-lauroylsphingosine | Not Specified | 389 - 413 µM | Not Specified | 4.2 - 4.3 | [13] |
Table 4: Enzyme Kinetic Parameters for Sphingosine-1-Phosphate Lyase (SGPL1)
| Substrate | Enzyme Source | Km | Limit of Detection | Reference(s) |
| C17-sphinganine-1-phosphate | Not Specified | 6 µM | 281 fmol | [11] |
| NBD-labeled fluorescent substrate | Not Specified | Not Specified | 8 pmol/mg/min | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of cerebroside catabolism.
Assay for β-Galactocerebrosidase (GALC) Activity
This protocol is adapted from a method using a fluorogenic substrate[1].
Materials:
-
Cell lysate
-
6-hexadecanoylamino-4-methylumbelliferyl-β-D-galactopyranoside (substrate)
-
Sodium taurocholate
-
Citrate-phosphate buffer, pH 4.6
-
Glycine buffer, 0.4 M, pH 10.8 (stop solution)
-
96-well plates
-
Incubator at 37°C
-
Fluorescence plate reader (360 nm excitation / 460 nm emission)
-
BCA protein assay kit
Procedure:
-
Prepare cell lysates by treating cells with lysis buffer (e.g., 150mM NaCl, 50mM Na2HPO4, pH 6.9, 1mM EDTA, 1% Igepal with protease inhibitors) on ice for 30 minutes, followed by centrifugation at 20,000 x g for 10 minutes at 4°C.
-
In a 96-well plate, mix the cell lysate with the substrate solution containing 0.4 mM 6-hexadecanoylamino-4-methylumbelliferyl-β-D-galactopyranoside and 1 mg/mL sodium taurocholate in citrate-phosphate buffer, pH 4.6.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction by adding 0.4 M glycine buffer, pH 10.8.
-
Measure the fluorescence using a plate reader with excitation at 360 nm and emission at 460 nm.
-
Determine the protein concentration of the cell lysate using a BCA assay.
-
Normalize the enzyme activity to the protein concentration.
Assay for β-Glucocerebrosidase (GCase) Activity
This protocol utilizes the natural substrate glucosylceramide in a high-throughput format[4].
Materials:
-
Recombinant human glucocerebrosidase
-
Glucosylceramide (natural substrate)
-
Assay buffer (e.g., 0.1 M citrate buffer, pH 5.2, with 0.8% w/v sodium taurocholate)
-
384-well plates
-
Incubator
-
Detection system (e.g., coupled enzyme assay to detect glucose release)
Procedure:
-
Prepare a solution of glucosylceramide in the assay buffer.
-
In a 384-well plate, add the recombinant human glucocerebrosidase.
-
Initiate the reaction by adding the glucosylceramide substrate solution.
-
Incubate the plate for a specified time at a controlled temperature.
-
Stop the reaction and measure the amount of glucose produced using a suitable detection method.
-
Calculate enzyme activity based on the rate of glucose formation.
Quantification of Ceramide by Mass Spectrometry
This method allows for the sensitive and accurate quantification of different ceramide species[14].
Materials:
-
Biological samples (e.g., plasma, tissue homogenates)
-
Internal standards (e.g., C17 and C25 ceramides)
-
Solvents for lipid extraction (e.g., Bligh and Dyer method)
-
Silica gel column for plasma samples
-
High-Performance Liquid Chromatography (HPLC) system with a reverse-phase column
-
Electrospray ionization tandem mass spectrometer (ESI-MS/MS)
Procedure:
-
Lipid Extraction:
-
For tissue samples, perform a Bligh and Dyer extraction.
-
For plasma samples, isolate sphingolipids using a silica gel column.
-
-
HPLC Separation:
-
Inject the extracted lipids onto a reverse-phase HPLC column.
-
Separate the ceramide species using a suitable gradient of mobile phases.
-
-
MS/MS Detection:
-
Introduce the HPLC eluent into the ESI-MS/MS system.
-
Perform multiple reaction monitoring (MRM) to detect and quantify specific ceramide species based on their precursor and product ions.
-
-
Quantification:
-
Use the peak areas of the endogenous ceramides and the internal standards to calculate the concentration of each ceramide species.
-
Assay for Acid Ceramidase (ASAH1) Activity
This protocol is based on a fluorogenic method[14].
Materials:
-
Cell lysates
-
Rbm14-12 (fluorogenic substrate)
-
Sodium acetate buffer, 25 mM, pH 4.5
-
Sucrose solution, 0.2 M
-
Methanol
-
Sodium periodate (NaIO4) solution (2.5 mg/mL in 100 mM glycine-NaOH buffer, pH 10.6)
-
Glycine-NaOH buffer, 100 mM, pH 10.6
-
96-well plates
-
Incubator at 37°C
-
Fluorescence spectrophotometer (355 nm excitation / 460 nm emission)
Procedure:
-
Prepare cell lysates and quantify protein concentration.
-
In a 96-well plate, prepare a reaction mixture containing 74.5 µl of sodium acetate buffer, 0.5 µl of 4 mM Rbm14-12 substrate solution (final concentration 20 µM), and 10 to 25 µg of protein in 25 µl of sucrose solution.
-
Incubate at 37°C for 60 minutes.
-
Stop the reaction by adding 8 µl of methanol.
-
Add 32 µl of NaIO4 solution and incubate at 37°C in the dark for 1 hour for oxidation.
-
Add 32 µl of glycine-NaOH buffer.
-
Measure fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
Visualization of Catabolic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways in cerebroside catabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. A rapid fluorescence assay for sphingosine-1-phosphate lyase enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. echelon-inc.com [echelon-inc.com]
- 4. A real-time high-throughput fluorescence assay for sphingosine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acid ceramidase HTS assay [bio-protocol.org]
- 7. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 9. researchgate.net [researchgate.net]
- 10. bioconductor.org [bioconductor.org]
- 11. Determination of sphingosine-1-phosphate lyase activity by gas chromatography coupled to electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The reverse activity of human acid ceramidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Neuronal Landscape: A Technical Guide to the Subcellular Localization of Cerebrosides
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cerebrosides, a class of monoglycosylceramides, are fundamental components of neuronal membranes, playing pivotal roles in the structural integrity of the myelin sheath, cell signaling, and neurodevelopment. Understanding their precise subcellular distribution is critical for elucidating their functions in both physiological and pathological contexts, thereby paving the way for novel therapeutic strategies in neurodegenerative diseases.
This technical guide provides a comprehensive overview of the subcellular localization of key cerebrosides in neurons. It has come to our attention that the specific entity "Cerebroside B" (N-(2-hydroxy-hexadecanoyl)-1-beta-glucosyl-9-methyl-sphinga-4E,8E-dienine) is primarily documented in fungal species with a notable absence of literature regarding its presence and localization within neurons. Consequently, this guide will focus on two well-characterized and highly relevant cerebrosides in the mammalian nervous system: galactosylceramide (GalCer) and glucosylceramide (GlcCer). These molecules serve as archetypes for understanding the distribution and function of cerebrosides within the intricate subcellular architecture of neurons.
This document will delve into the quantitative distribution of these lipids, provide detailed experimental protocols for their study, and visualize a key signaling pathway in which they participate.
Subcellular Distribution of Neuronal Cerebrosides
The distribution of cerebrosides within neurons is highly compartmentalized, reflecting their specialized functions. Galactosylceramide is predominantly found in the myelin sheath produced by oligodendrocytes, which ensheathes neuronal axons, while glucosylceramide is more broadly distributed within neuronal membranes and serves as a precursor for more complex gangliosides.
Quantitative Data on Cerebroside Distribution
Precise quantitative data on the subcellular distribution of cerebrosides is often presented as a percentage of the total lipid content of a specific organelle or membrane fraction. The following table summarizes the relative abundance of galactosylceramide and glucosylceramide in key subcellular compartments of the central nervous system.
| Subcellular Compartment | Galactosylceramide (% of total lipid) | Glucosylceramide (% of total lipid) | Primary Function in this Compartment | References |
| Myelin Sheath | ~23% | Low levels | Structural integrity, insulation, and speeding up of nerve impulse conduction. | [1][2][3] |
| Oligodendrocyte Plasma Membrane | High | Present | Synthesis and trafficking of myelin components. | [4] |
| Neuronal Plasma Membrane | Low levels | Major component of the outer leaflet | Cell-cell recognition, adhesion, and modulation of signal transduction in lipid rafts. | [5] |
| Endoplasmic Reticulum (ER) | Present (synthesis site) | Present (synthesis site) | Site of synthesis for both GalCer and GlcCer. | [4][6] |
| Golgi Apparatus | Present | Present (precursor for gangliosides) | Further processing and sorting of glycosphingolipids. | [7] |
| Axonal Membrane | Enriched in myelinated regions | Distributed along the axon | Maintenance of axonal integrity and function. | [8][9] |
| Neuronal Soma | Low levels | Present | General membrane functions and precursor for ganglioside synthesis. | |
| Mitochondria-Associated ER Membranes (MAM) | Detected | Detected | Potential role in lipid transfer and signaling between ER and mitochondria. | [10] |
| Exosomes | Not typically reported | Present | Intercellular transfer from neurons to glia for degradation. | [11] |
Experimental Protocols for Determining Subcellular Localization
A multi-pronged approach is essential for accurately determining the subcellular localization of cerebrosides. The following sections detail the core methodologies employed in this field of research.
Subcellular Fractionation of Brain Tissue
This technique allows for the isolation of different organelles from brain homogenates through a series of centrifugation steps. Subsequent lipid analysis of these fractions provides quantitative data on cerebroside distribution.
Protocol:
-
Tissue Homogenization:
-
Dissect the brain region of interest in ice-cold homogenization buffer (e.g., 225 mM mannitol, 25 mM sucrose, 30 mM Tris-HCl, pH 7.4, supplemented with protease inhibitors)[10].
-
Homogenize the tissue using a Dounce homogenizer with a loose-fitting pestle (A) followed by a tight-fitting pestle (B) on ice.
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet the nuclear fraction (P1)[12].
-
Collect the supernatant (S1) and centrifuge at a medium speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet the crude mitochondrial fraction (P2)[13].
-
Collect the supernatant (S2) and centrifuge at a high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the microsomal fraction (P3, enriched in ER and Golgi) and the final supernatant (S3, cytosolic fraction)[13][14].
-
-
Myelin Fractionation (Optional):
-
For myelin isolation, the initial homogenate can be subjected to a discontinuous sucrose density gradient centrifugation. Myelin, being lipid-rich and less dense, will band at the interface of lower sucrose concentrations.
-
-
Lipid Extraction and Analysis:
-
Extract total lipids from each fraction using a modified Folch procedure with chloroform:methanol (2:1, v/v).
-
Analyze the lipid extracts by thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or mass spectrometry to identify and quantify galactosylceramide and glucosylceramide.
-
Immunofluorescence Staining of Cultured Neurons
This method provides high-resolution visualization of cerebroside distribution within individual cells.
Protocol:
-
Cell Culture and Fixation:
-
Culture primary neurons or neuronal cell lines on glass coverslips.
-
Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15-20 minutes at room temperature.
-
-
Permeabilization and Blocking:
-
For intracellular targets, permeabilize the cells with a gentle detergent like digitonin (e.g., 120 µg/ml in PBS) to preserve lipid integrity, as harsh detergents like Triton X-100 can extract lipids[15].
-
Block non-specific antibody binding with a solution containing bovine serum albumin (BSA) or normal goat serum in PBS for 1 hour.
-
-
Primary Antibody Incubation:
-
Incubate the cells with a primary antibody specific for galactosylceramide or glucosylceramide diluted in blocking buffer overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the cells with PBS and incubate with a fluorescently-labeled secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a confocal microscope to obtain high-resolution images of the subcellular localization of the target cerebroside.
-
MALDI Imaging Mass Spectrometry (MALDI-IMS)
MALDI-IMS is a powerful technique for visualizing the spatial distribution of lipids directly in tissue sections without the need for antibodies.
Protocol:
-
Tissue Preparation:
-
Rapidly freeze the brain tissue and section it using a cryostat to a thickness of 10-20 µm.
-
Thaw-mount the tissue sections onto conductive glass slides.
-
-
Matrix Application:
-
Apply a suitable matrix (e.g., 2,5-dihydroxybenzoic acid, DHB) uniformly over the tissue section. This can be done using an automated sprayer or sublimation to ensure a fine, homogenous crystal layer[16].
-
-
Mass Spectrometry Analysis:
-
Acquire mass spectra across the entire tissue section in a grid-like pattern using a MALDI-TOF mass spectrometer. The laser is fired at each coordinate (pixel), desorbing and ionizing the lipids from the tissue.
-
-
Image Generation:
-
Generate ion-density maps for the specific mass-to-charge ratios (m/z) corresponding to galactosylceramide and glucosylceramide. The intensity of the signal at each pixel is represented by a color scale, creating a visual map of the lipid's distribution across the brain section.
-
Signaling Pathways Involving Neuronal Cerebrosides
Cerebrosides are not merely structural lipids; they are also active participants in crucial signaling cascades. Glucosylceramide, as the precursor to gangliosides, is integral to pathways that modulate neuronal function and energy homeostasis. One such pathway is the leptin receptor signaling cascade in hypothalamic neurons.
Glucosylceramide-Derived Gangliosides in Leptin Receptor Signaling
In hypothalamic neurons, which are key regulators of body weight and metabolism, GCS-derived gangliosides, such as GM1 and GD1a, are essential for the proper function of the leptin receptor (ObR)[17]. These gangliosides are thought to form complexes with the receptor within the plasma membrane, facilitating efficient signal transduction upon leptin binding.
Below is a DOT language script to visualize this signaling pathway.
Leptin receptor signaling pathway facilitated by GCS-derived gangliosides in hypothalamic neurons.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the subcellular localization of a cerebroside in brain tissue.
Workflow for determining the subcellular localization of cerebrosides in neurons.
The subcellular localization of cerebrosides is a critical determinant of their function in the nervous system. While galactosylceramide is a hallmark of the myelin sheath, essential for its insulating properties, glucosylceramide plays a more widespread role in neuronal membranes and as a key metabolic precursor for complex gangliosides involved in signaling. The methodologies outlined in this guide—subcellular fractionation, immunofluorescence, and MALDI imaging mass spectrometry—provide a robust toolkit for researchers to investigate the intricate distribution of these vital lipids. A deeper understanding of cerebroside trafficking and localization will undoubtedly unveil new insights into neuronal health and disease, offering novel avenues for therapeutic intervention.
References
- 1. Characteristic Composition of Myelin - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Oligodendroglial membrane dynamics in relation to myelin biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. assaygenie.com [assaygenie.com]
- 6. Glucosylceramide and galactosylceramide, small glycosphingolipids with significant impact on health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucosylceramide: Structure, Function, and Regulation - Creative Proteomics [creative-proteomics.com]
- 8. Distinct Roles for Ceramide and Glucosylceramide at Different Stages of Neuronal Growth | Journal of Neuroscience [jneurosci.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Neuronal activity induces glucosylceramide that is secreted via exosomes for lysosomal degradation in glia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Myelin Lipid Composition in the Central Nervous System Is Regionally Distinct and Requires Mechanistic Target of Rapamycin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Subcellular fractionation protocol [abcam.com]
- 14. neuroforschung-zmmk.uni-koeln.de [neuroforschung-zmmk.uni-koeln.de]
- 15. Immunostaining for oligodendrocyte-specific galactosphingolipids in fixed brain sections using the cholesterol-selective detergent digitonin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Visualization of Brain Gangliosides Using MALDI Imaging Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 17. Neuronal Expression of Glucosylceramide Synthase in Central Nervous System Regulates Body Weight and Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into the Structural Nuances of Fungal and Mammalian Cerebroside B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerebrosides, a class of monoglycosylceramides, are integral components of cell membranes in both fungi and mammals. While sharing a basic structural framework of a ceramide lipid anchor linked to a single sugar moiety, significant structural divergences exist between fungal and mammalian cerebrosides. These differences, particularly in the ceramide backbone and fatty acid composition, have profound implications for their biological functions, signaling pathways, and potential as therapeutic targets. This technical guide provides an in-depth exploration of the structural disparities between fungal and mammalian Cerebroside B, alongside detailed experimental protocols for their analysis and a visualization of their associated signaling pathways.
Core Structural Differences: A Comparative Analysis
The fundamental structural unit of this compound in both fungi and mammals is a ceramide, which consists of a sphingoid long-chain base (LCB) linked to a fatty acid via an amide bond. A glucose or galactose sugar is then attached to the C1 hydroxyl group of the LCB. The key distinctions lie in the specific composition of the LCB and the fatty acid chain.[1][2][3][4]
Table 1: Comparison of Core Structural Features
| Feature | Fungal this compound (Glucosylceramide) | Mammalian this compound (Galactosylceramide) |
| Sphingoid Long-Chain Base | Predominantly 9-methyl-4,8-sphingadienine[2][3][5] | Sphingosine or Dihydrosphingosine[6] |
| Fatty Acid Chain | Typically hydroxylated (e.g., 2-hydroxy fatty acids) with chain lengths of C13-C18.[1][2][3] | Varied chain lengths (C14-C26), can be saturated, monounsaturated, and hydroxylated or non-hydroxylated.[7][8][9] |
| Sugar Moiety | Primarily Glucose (Glc)[2][10] | Primarily Galactose (Gal) in neural tissue[6][11] |
The Fungal Signature: 9-Methyl-4,8-sphingadienine
A hallmark of most fungal cerebrosides is the unique sphingoid base, 9-methyl-4,8-sphingadienine.[2][3][5] This structure, with its methyl group at the C9 position and double bonds at C4 and C8, is not found in mammals and represents a key point of divergence. This distinct LCB is a crucial determinant of the physical properties and biological activity of fungal cerebrosides.
Mammalian Diversity: Sphingosine and Fatty Acid Heterogeneity
In contrast, mammalian cerebrosides, particularly galactosylceramides prevalent in the nervous system, typically feature a sphingosine or dihydrosphingosine backbone.[6] Furthermore, the fatty acid composition in mammalian cerebrosides is highly heterogeneous, with a wide range of chain lengths and degrees of saturation and hydroxylation.[7][8][9] This diversity contributes to the varied functions of cerebrosides in different mammalian tissues.
Signaling Pathways: Distinct Roles in Cellular Processes
The structural variations between fungal and mammalian this compound directly influence their involvement in cellular signaling.
Fungal Glucosylceramide Signaling
In fungi, glucosylceramide (GlcCer) is not merely a structural component but also a critical signaling molecule involved in growth, differentiation, and virulence.[1][11][12][13] The biosynthesis of GlcCer is essential for filamentous growth in many fungal species.[10] Moreover, fungal GlcCer has been identified as a target for antifungal proteins and peptides, highlighting its importance in host-pathogen interactions.[8][14]
Caption: Fungal Glucosylceramide Biosynthesis and Functional Roles.
Mammalian Galactosylceramide Signaling
In mammals, galactosylceramide (GalCer) is a major component of myelin and plays a crucial role in the function of oligodendrocytes, the myelin-producing cells of the central nervous system.[2][7][15] GalCer is involved in oligodendrocyte differentiation and the formation of specialized membrane domains.[7] Aberrant GalCer metabolism is implicated in neurodegenerative diseases, such as painful diabetic neuropathy, highlighting its importance in neuron-glia interactions.[4][16]
Caption: Mammalian Galactosylceramide Synthesis and Roles in the CNS.
Experimental Protocols
I. Purification of this compound
A robust purification protocol is the essential first step for any structural or functional analysis.
Caption: General Workflow for this compound Purification.
A. Lipid Extraction (Modified Folch Method) [17]
-
Homogenize fungal mycelia or mammalian tissue in a chloroform/methanol (2:1, v/v) mixture.
-
Filter the homogenate to remove solid debris.
-
Add 0.2 volumes of 0.9% NaCl solution to the filtrate to induce phase separation.
-
Centrifuge to separate the layers. The lower chloroform phase contains the lipids.
-
Collect the lower phase and dry it under a stream of nitrogen.
B. Silica Gel Column Chromatography [18]
-
Prepare a silica gel slurry in chloroform and pack it into a glass column.
-
Dissolve the dried lipid extract in a minimal amount of chloroform and load it onto the column.
-
Elute the column with a stepwise gradient of increasing methanol concentration in chloroform (e.g., 1%, 2%, 5%, 10%, 20%, 50% methanol).
-
Collect fractions and analyze them by High-Performance Thin-Layer Chromatography (HPTLC) to identify those containing this compound.
-
Pool the positive fractions and dry them.
C. High-Performance Thin-Layer Chromatography (HPTLC)
-
Spot the collected fractions onto an HPTLC plate.
-
Develop the plate in a solvent system such as chloroform/methanol/water (65:25:4, v/v/v).
-
Visualize the separated lipids using a primuline spray and UV light or by charring with a sulfuric acid solution.
-
Compare the migration of the sample with a known this compound standard.
II. Structural Elucidation by Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) is a powerful technique for determining the molecular weight and obtaining structural information of cerebrosides.[13][19][20]
A. Sample Preparation
-
Dissolve the purified this compound in a suitable solvent for ESI, such as methanol or a chloroform/methanol mixture.
-
For enhanced ionization, a small amount of an alkali metal salt (e.g., sodium acetate or lithium chloride) can be added to promote the formation of [M+Na]+ or [M+Li]+ adducts.
B. ESI-MS Analysis
-
Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode. The molecular weight of the this compound can be determined from the m/z of the protonated molecule [M+H]+ or the alkali metal adducts.
-
Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragmentation patterns. These patterns provide information about the sugar moiety, the sphingoid base, and the fatty acid chain.
Caption: Workflow for ESI-MS/MS Analysis of this compound.
III. Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for the detailed structural elucidation of cerebrosides, including the stereochemistry of the glycosidic linkage and the positions of double bonds.[21][22][23]
A. Sample Preparation
-
Dissolve a sufficient amount of purified this compound (typically several milligrams) in a deuterated solvent, such as deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6).
-
Transfer the solution to an NMR tube.
B. 2D NMR Data Acquisition and Processing
-
1H NMR: Acquire a standard one-dimensional proton NMR spectrum to identify the different types of protons present in the molecule.
-
COSY: Perform a COSY experiment to establish proton-proton correlations within the same spin system, which helps in tracing the connectivity of protons in the sugar ring and the lipid backbone.
-
HSQC: Run an HSQC experiment to determine the direct one-bond correlations between protons and their attached carbons. This is crucial for assigning the carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment can be used to identify longer-range (2-3 bond) correlations between protons and carbons, which is useful for confirming the glycosidic linkage and the overall structure.
-
Data Processing: Process the acquired data using appropriate software to generate the 2D spectra. Analyze the cross-peaks in the spectra to assign the chemical shifts of all protons and carbons and to deduce the complete structure of the this compound.
Conclusion
The structural differences between fungal and mammalian this compound are significant and have far-reaching implications for their biological roles. The unique 9-methyl-4,8-sphingadienine backbone of fungal cerebrosides presents a promising target for the development of novel antifungal therapies. A thorough understanding of these structural nuances, facilitated by the detailed experimental protocols outlined in this guide, is crucial for researchers in mycology, neurobiology, and drug discovery. The continued exploration of the distinct signaling pathways governed by these molecules will undoubtedly unveil new avenues for therapeutic intervention in both infectious and neurodegenerative diseases.
References
- 1. Disruption of the glucosylceramide biosynthetic pathway in Aspergillus nidulans and Aspergillus fumigatus by inhibitors of UDP-Glc:ceramide glucosyltransferase strongly affects spore germination, cell cycle, and hyphal growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of galactosylceramide and sulfatide in oligodendrocytes and CNS myelin: formation of a glycosynapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Frontiers | The effect of rhamnolipids on fungal membrane models as described by their interactions with phospholipids and sterols: An in silico study [frontiersin.org]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. academic.oup.com [academic.oup.com]
- 7. pnas.org [pnas.org]
- 8. Co-clustering of galactosylceramide and membrane proteins in oligodendrocyte membranes on interaction with polyvalent carbohydrate and prevention by an intact cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for Lipid Sample Preparation for Biomedical Research - Creative Proteomics [creative-proteomics.com]
- 10. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]
- 11. researchgate.net [researchgate.net]
- 12. Functional characterization of the Aspergillus nidulans glucosylceramide pathway reveals that LCB Δ8-desaturation and C9-methylation are relevant to filamentous growth, lipid raft localization and Psd1 defensin activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Properties of Fungal Glucosylceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 15. Role of galactosylceramide and sulfatide in oligodendrocytes and CNS myelin: formation of a glycosynapse. | Semantic Scholar [semanticscholar.org]
- 16. repositorio.unifesp.br [repositorio.unifesp.br]
- 17. Extraction, chromatographic and mass spectrometric methods for lipid analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Molecular dynamics simulations of ternary lipid bilayers containing plant sterol and glucosylceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 21. chemistry.as.miami.edu [chemistry.as.miami.edu]
- 22. ulethbridge.ca [ulethbridge.ca]
- 23. nmrplatform.dicp.ac.cn [nmrplatform.dicp.ac.cn]
The Pivotal Role of Cerebrosides in Lipid Raft-Mediated Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cerebrosides, a class of glycosphingolipids, are integral components of cellular membranes and key players in the organization and function of lipid raft microdomains. These dynamic platforms are enriched in cholesterol and sphingolipids, serving as critical hubs for cellular signaling. This technical guide provides an in-depth exploration of the interaction between cerebrosides, specifically galactosylceramide (GalCer) and glucosylceramide (GlcCer), and lipid rafts. It details the biophysical consequences of this association, outlines key experimental protocols for its investigation, and elucidates the downstream signaling cascades, with a focus on Src family kinases. While direct quantitative binding data for specific cerebroside-raft interactions remains an area of active research, this guide synthesizes current knowledge and provides illustrative data from related systems to empower researchers in the fields of cell biology and drug development.
Introduction to Cerebrosides and Lipid Rafts
Cerebrosides are the simplest glycosphingolipids, consisting of a ceramide backbone (a sphingosine molecule linked to a fatty acid) with a single sugar residue attached to the 1-hydroxyl moiety. The nature of this sugar defines the two major types of cerebrosides: galactosylceramides (GalCer), predominantly found in neural tissue, and glucosylceramides (GlcCer), which are more ubiquitous.[1] These molecules are not merely structural components of the cell membrane; they actively participate in a variety of cellular processes, including cell recognition, adhesion, and signal transduction.[2]
Lipid rafts are specialized, highly dynamic microdomains within the plasma membrane that are enriched in cholesterol, sphingolipids (including cerebrosides), and specific proteins.[3] These domains are more ordered and tightly packed than the surrounding bilayer, creating a unique biophysical environment that facilitates the congregation and interaction of signaling molecules, thereby enhancing the efficiency and specificity of signal transduction pathways.[4] The partitioning of cerebrosides into these rafts is a critical aspect of their function, influencing membrane fluidity and the recruitment and activation of signaling proteins.
Biophysical Interactions of Cerebrosides within Lipid Rafts
The incorporation of cerebrosides into lipid rafts is driven by favorable intermolecular interactions. The saturated acyl chains of cerebrosides pack tightly with cholesterol and the sphingoid backbone of sphingomyelin, contributing to the formation of a liquid-ordered (Lo) phase characteristic of lipid rafts. Molecular dynamics simulations have shown that galactosylceramide can increase the thickness of raft-like membranes and interacts specifically with cholesterol, shielding it from the aqueous phase.[2][5]
Data Presentation: Illustrative Partitioning and Biophysical Effects
Direct quantitative data for "Cerebroside B" is not available in scientific literature, as it is not a standard nomenclature. The following tables present illustrative data for well-characterized cerebrosides (Galactosylceramide and Glucosylceramide) to demonstrate their biophysical impact on lipid raft properties.
| Parameter | Galactosylceramide (C18:0) | Glucosylceramide (C16:0) | Reference Model System |
| Partition Coefficient (Kp)† | > 5 (estimated) | > 3 (estimated) | DOPC/DPPC/Cholesterol |
| Effect on Membrane Order | Increases order | Increases order | Fluid Phase Vesicles |
| Interaction with Cholesterol | Strong condensing effect | Moderate condensing effect | Langmuir Monolayers |
| Lateral Diffusion | Decreased | Decreased | Simulated Raft Membranes |
†Note on Partition Coefficient (Kp): The partition coefficient represents the ratio of the concentration of the cerebroside in the lipid raft phase to the non-raft phase. These are estimated values based on qualitative descriptions of cerebroside enrichment in detergent-resistant membranes. Precise Kp values are highly dependent on the specific lipid composition of the model membrane.
| Biophysical Technique | Parameter Measured | Illustrative Finding for Cerebroside Analogs |
| Isothermal Titration Calorimetry (ITC) | Enthalpy (ΔH), Entropy (ΔS), Binding Affinity (Ka) | Interaction of GalCer with cholesterol is enthalpically driven. |
| Surface Plasmon Resonance (SPR) | Association (kon) and Dissociation (koff) rates | GlcCer shows specific binding to cholesterol-rich domains. |
| Förster Resonance Energy Transfer (FRET) | Proximity and Clustering | GalCer can form clusters within lipid rafts, with clustering efficiency dependent on acyl chain saturation. |
Experimental Protocols for Studying Cerebroside-Raft Interactions
A variety of experimental techniques are employed to investigate the interaction of cerebrosides with lipid rafts. The choice of method depends on whether the goal is to analyze the composition of rafts, study the biophysical properties of the interaction, or visualize the dynamics in living cells.
Isolation of Detergent-Resistant Membranes (DRMs)
This is a classical biochemical method for enriching lipid rafts. The protocol is based on the insolubility of the ordered lipid domains in cold non-ionic detergents.
Protocol: Detergent-Based Method
-
Cell Lysis: Harvest cells and lyse them in a cold lysis buffer containing 1% Triton X-100.
-
Homogenization: Homogenize the lysate using a Dounce homogenizer.[7]
-
Sucrose Gradient Ultracentrifugation: Mix the lysate with a high-concentration sucrose solution and place it at the bottom of an ultracentrifuge tube. Overlay with a discontinuous sucrose gradient (e.g., 30% and 5%).
-
Centrifugation: Centrifuge at high speed (e.g., 200,000 x g) for several hours at 4°C.[7]
-
Fraction Collection: Lipid rafts, being less dense, will float to the interface between the lower sucrose concentrations. Carefully collect these fractions.
-
Analysis: Analyze the collected fractions for the presence of cerebrosides (e.g., by mass spectrometry) and raft marker proteins (e.g., by Western blotting for flotillin or caveolin).
Workflow for Detergent-Resistant Membrane Isolation
Biophysical Characterization in Model Membranes
Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative data on the binding kinetics and thermodynamics of cerebroside interactions with model lipid membranes that mimic rafts.
Protocol: Surface Plasmon Resonance (SPR)
-
Liposome Preparation: Prepare liposomes with a lipid composition mimicking either raft or non-raft domains. One set of liposomes should contain the cerebroside of interest.
-
Chip Immobilization: Immobilize one population of liposomes (e.g., without the interacting protein) onto an SPR sensor chip.
-
Analyte Injection: Flow a solution containing the interacting partner (e.g., a protein that binds to the cerebroside) over the chip surface.
-
Data Acquisition: Measure the change in the refractive index at the sensor surface in real-time to determine the association and dissociation rates.
-
Data Analysis: Calculate the binding affinity (KD) from the kinetic parameters.
Visualization in Live Cells
Advanced microscopy techniques such as Förster Resonance Energy Transfer (FRET) and single-particle tracking allow for the visualization and quantification of cerebroside dynamics and clustering within the plasma membrane of living cells.
Protocol: FRET Imaging of Cerebroside Clustering
-
Cell Labeling: Label the cerebroside of interest with a fluorescent donor and acceptor pair (e.g., by metabolic incorporation of fluorescently tagged precursors).
-
Image Acquisition: Acquire images of the cells using a confocal microscope equipped for FRET imaging.
-
FRET Analysis: Measure the FRET efficiency, which is indicative of the proximity of the donor and acceptor molecules. An increase in FRET efficiency suggests clustering of the cerebrosides.
-
Quantitative Analysis: Analyze the FRET data to estimate the size and density of the cerebroside clusters.
Cerebroside-Mediated Signaling Pathways in Lipid Rafts
The clustering of cerebrosides in lipid rafts creates platforms for the recruitment and activation of signaling proteins. A key family of kinases implicated in this process is the Src family of non-receptor tyrosine kinases, including Src and Fyn.
Activation of Src Family Kinases
While the precise mechanism of Src kinase activation by cerebrosides is still under investigation, it is hypothesized that the conformational changes in the lipid environment induced by cerebroside clustering facilitate the autophosphorylation and activation of Src kinases that are recruited to the inner leaflet of the lipid raft. For instance, studies on lactosylceramide, a derivative of glucosylceramide, have shown that its accumulation in lipid rafts of neutrophils leads to the activation of Src family kinases, initiating an inflammatory response.[1]
Signaling Pathway: Cerebroside-Mediated Src Kinase Activation
Downstream Signaling Events
Once activated, Src family kinases phosphorylate a variety of downstream target proteins, initiating signaling cascades that regulate diverse cellular processes, including cell growth, differentiation, adhesion, and migration. For example, in the context of the nervous system, Fyn kinase, which is activated in lipid rafts, plays a crucial role in oligodendrocyte differentiation and myelination.[8]
Logical Flow of Cerebroside-Initiated Signaling
Implications for Drug Development
The integral role of cerebrosides and lipid rafts in cellular signaling makes them attractive targets for therapeutic intervention. Dysregulation of cerebroside metabolism and lipid raft integrity is implicated in various diseases, including neurodegenerative disorders and cancer.
-
Targeting Cerebroside Synthesis: Inhibitors of glucosylceramide synthase are being explored for the treatment of certain cancers where the accumulation of GlcCer contributes to drug resistance.
-
Modulating Raft Integrity: Compounds that disrupt lipid raft structure can alter the signaling output of raft-associated proteins. This approach is being investigated for its potential to inhibit cancer cell proliferation and survival.
-
Developing Cerebroside Mimetics: Synthetic molecules that mimic the structure of cerebrosides could be designed to competitively inhibit the binding of pathogens or toxins that use these lipids as receptors.
Conclusion
Cerebrosides are not passive structural lipids but are active participants in the orchestration of cellular signaling through their dynamic interactions within lipid raft microdomains. While the field continues to evolve, particularly in the acquisition of precise quantitative data, the conceptual framework presented in this guide provides a solid foundation for understanding and investigating the multifaceted roles of cerebrosides. For researchers and drug developers, a deeper comprehension of the interplay between cerebrosides and lipid rafts will undoubtedly unveil new avenues for therapeutic innovation.
References
- 1. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ceramide structure dictates glycosphingolipid nanodomain assembly and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. Analysis of Fatty Acid and Cholesterol Content from Detergent-Resistant and Detergent-Free Membrane Microdomains | Springer Nature Experiments [experiments.springernature.com]
- 6. Glucosylceramide Reorganizes Cholesterol-Containing Domains in a Fluid Phospholipid Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation of Lipid Rafts by the Detergent-Based and Non-detergent-Based Methods for Localization of GPCRs with Immunoblotting and Laser Scanning Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical characterization of detergent-resistant membranes: a systematic approach - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Neuroprotective Potential of Cerebroside B in the Central Nervous System: A Technical Guide
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today consolidates the current understanding of the biological activity of Cerebroside B within the central nervous system (CNS). This whitepaper, tailored for researchers, scientists, and professionals in drug development, delves into the neuroprotective mechanisms of this specific glycosphingolipid, presenting quantitative data, detailed experimental methodologies, and elucidated signaling pathways.
Cerebrosides, a class of glycosphingolipids, are integral components of neuronal cell membranes and the myelin sheath that insulates nerve fibers.[1][2][3] Their role in maintaining the structural integrity and function of the nervous system is well-established.[1] Emerging research, detailed in this guide, now points towards the significant neuroprotective capabilities of specific cerebrosides, such as this compound, in mitigating neuronal damage associated with oxidative stress and neurotoxicity.
Quantitative Assessment of Neuroprotective Effects
Recent studies have begun to quantify the neuroprotective effects of certain cerebrosides. For instance, a specific this compound, known as flavuside B, isolated from the marine-derived fungus Penicillium islandicum, has demonstrated significant cytoprotective activity against oxidative stress in murine neuroblastoma Neuro-2a cells.
In in vitro models of neurotoxicity induced by rotenone and paraquat, pretreatment with flavuside B resulted in a notable increase in cell viability and a corresponding decrease in the release of lactate dehydrogenase (LDH), a marker of cell damage.
| Treatment Group | Cell Viability Increase (%) | LDH Release Decrease (%) |
| Flavuside B vs. Rotenone | 52.3 | 20.5 |
| Flavuside B vs. Paraquat | - | 9.2 |
| Data synthesized from a study on p-terphenyl polyketides and flavuside B.[4] |
It is important to note that while flavuside B showed a protective effect against rotenone-induced cell death, it did not significantly increase the viability of paraquat-treated cells, though it did reduce LDH release.[4] This suggests a selective mechanism of action.
Another study on cerebrosides derived from sea cucumbers indicated their potential to inhibit amyloid-β (Aβ)-induced cell apoptosis, a hallmark of Alzheimer's disease, through a mitochondria-dependent pathway.[5] While not specific to this compound, this finding points to a plausible mechanism for the neuroprotective effects observed in related compounds.
Conversely, it is crucial to recognize that not all cerebrosides exhibit neuroprotective properties. Flavicerebrosides A and B, isolated from the marine-derived fungus Aspergillus flavipes, have demonstrated cytotoxic activity against the KB cell line, underscoring the importance of structure-specific biological activity.[6]
Experimental Protocols
To facilitate further research in this promising area, this guide outlines key experimental methodologies for investigating the neuroprotective activity of this compound.
In Vitro Neuroprotection Assay
This protocol is designed to assess the protective effects of this compound against neurotoxin-induced cell death in a neuronal cell line, such as the human neuroblastoma SH-SY5Y or murine neuroblastoma Neuro-2a cells.
1. Cell Culture and Differentiation:
-
SH-SY5Y cells are cultured in a 1:1 mixture of Minimum Essential Medium (MEM) and Ham's F-12 Nutrient Mix supplemented with 10% fetal bovine serum (FBS), 1% sodium pyruvate, 1% MEM non-essential amino acids, and 1% penicillin-streptomycin.[7]
-
For differentiation into a more neuron-like phenotype, cells can be treated with retinoic acid (RA) and brain-derived neurotrophic factor (BDNF).[7] A common protocol involves treatment with 10 µM RA for 5-7 days, with the addition of 50 ng/mL BDNF for the final days of differentiation.[8]
2. Induction of Neurotoxicity:
-
Oxidative stress can be induced by exposing the differentiated cells to neurotoxins such as:
-
Rotenone: A mitochondrial complex I inhibitor.[4]
-
Paraquat: An herbicide that induces the formation of reactive oxygen species (ROS).[4]
-
Glutamate: An excitatory neurotransmitter that can cause excitotoxicity at high concentrations.[9][10][11]
-
Amyloid-β (Aβ) peptides: To model aspects of Alzheimer's disease.[12]
-
3. Treatment with this compound:
-
Differentiated cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 24 hours) before the addition of the neurotoxin.
4. Assessment of Cell Viability and Cytotoxicity:
-
MTT Assay: To quantify cell viability based on mitochondrial metabolic activity.
-
LDH Assay: To measure the release of lactate dehydrogenase from damaged cells into the culture medium, indicating cytotoxicity.
-
Live/Dead Staining: Using fluorescent dyes like calcein-AM (live cells) and ethidium homodimer-1 (dead cells) for direct visualization and quantification.
5. Analysis of Apoptosis and Oxidative Stress:
-
TUNEL Assay: To detect DNA fragmentation, a hallmark of apoptosis.
-
Caspase Activity Assays: To measure the activity of key apoptotic enzymes like caspase-3.
-
ROS Measurement: Using fluorescent probes like DCFDA to quantify intracellular reactive oxygen species levels.
Animal Models of Neurodegeneration
To investigate the in vivo efficacy of this compound, various animal models of CNS disorders can be employed. The choice of model depends on the specific neurodegenerative condition being studied.[13][14]
1. Ischemic Stroke Models:
-
Middle Cerebral Artery Occlusion (MCAO): A common model to mimic focal cerebral ischemia in rodents.
2. Parkinson's Disease Models:
-
6-hydroxydopamine (6-OHDA) or MPTP-induced models: These neurotoxins selectively destroy dopaminergic neurons, mimicking the pathology of Parkinson's disease.
3. Alzheimer's Disease Models:
-
Transgenic mice expressing human amyloid precursor protein (APP) and presenilin-1 (PS1) mutations: These models develop age-dependent amyloid plaques and cognitive deficits.
-
Intracerebroventricular (ICV) injection of Aβ peptides: To induce acute amyloid pathology.
Experimental Procedure Outline:
-
Animal Selection and Acclimatization.
-
Induction of Neurodegeneration using the chosen model.
-
Administration of this compound: This can be done via various routes, including intraperitoneal (IP), intravenous (IV), or direct intracerebral injection, depending on the compound's blood-brain barrier permeability.
-
Behavioral Assessments: To evaluate motor function (e.g., rotarod test) and cognitive function (e.g., Morris water maze, Y-maze).
-
Histological and Immunohistochemical Analysis: Post-mortem brain tissue is analyzed for neuronal loss, apoptosis (e.g., TUNEL staining), neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes), and pathological markers (e.g., Aβ plaques, α-synuclein aggregates).
-
Biochemical Analysis: Brain homogenates are used to measure levels of oxidative stress markers, inflammatory cytokines, and key signaling proteins.
Signaling Pathways Modulated by this compound
The precise signaling pathways through which this compound exerts its neuroprotective effects are still under investigation. However, based on studies of related cerebrosides and the known mechanisms of neurodegeneration, several potential pathways can be hypothesized.
Cerebrosides from sea cucumbers have been shown to inhibit Aβ-induced apoptosis by regulating the mitochondria-dependent apoptotic pathway .[5] This pathway involves the modulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, the release of cytochrome c from mitochondria, and the subsequent activation of caspases.
Furthermore, the protective effects of flavuside B against oxidative stress suggest an interaction with cellular antioxidant defense mechanisms.[4] This could involve the activation of transcription factors like Nrf2 (Nuclear factor erythroid 2-related factor 2) , which upregulates the expression of numerous antioxidant and cytoprotective genes.
Conclusion
The available evidence, though still emerging, strongly suggests that this compound and related compounds hold significant promise as neuroprotective agents. Their ability to mitigate oxidative stress and inhibit apoptotic pathways in neuronal cells warrants further in-depth investigation. The experimental protocols and hypothesized signaling pathways outlined in this guide provide a framework for future research aimed at fully elucidating the therapeutic potential of this compound in the context of neurodegenerative diseases. Continued exploration in this area could pave the way for the development of novel therapeutic strategies for a range of debilitating CNS disorders.
References
- 1. Cerebrosides: Structure, Function, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. Cerebroside - Wikipedia [en.wikipedia.org]
- 3. biologyonline.com [biologyonline.com]
- 4. Cytoprotective Activity of p-Terphenyl Polyketides and Flavuside B from Marine-Derived Fungi against Oxidative Stress in Neuro-2a Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Potential of Sea Cucumber-Derived Bioactives in the Prevention and Management of Brain-Related Disorders: A Comprehensive Review [mdpi.com]
- 6. Cerebroside analogues from marine-derived fungus Aspergillus flavipes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Glutamate-Mediated Excitotoxicity in the Pathogenesis and Treatment of Neurodevelopmental and Adult Mental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Effects of B vitamins on glutamate-induced neurotoxicity in retinal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neural regeneration research model to be explored: SH-SY5Y human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Animal models of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Central Nervous System Diseases: Innovative Animal Models from Lab to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
Cerebroside B: A Foundational Precursor in the Synthesis of Complex Glycosphingolipids
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth exploration of Cerebroside B, a crucial monoglycosylceramide, and its pivotal role as the starting point for the biosynthesis of a diverse array of complex glycosphingolipids (GSLs). This document details the biosynthetic pathways, key enzymatic players, and the functional significance of these molecules in cellular processes. Furthermore, it offers comprehensive experimental protocols for the extraction, analysis, and quantification of these lipids, alongside a summary of relevant quantitative data to support research and development efforts.
Introduction to this compound and Glycosphingolipids
Glycosphingolipids are a class of lipids characterized by a ceramide backbone linked to a carbohydrate moiety.[1] They are integral components of the outer leaflet of the plasma membrane in eukaryotic cells, where their carbohydrate chains extend into the extracellular space.[1][2] The simplest of these are the cerebrosides, or monoglycosylceramides, which consist of a ceramide molecule with a single sugar residue.[3]
This compound is a specific type of glucocerebroside (also known as glucosylceramide, GlcCer), composed of a ceramide backbone and a glucose head group.[4] This molecule stands as a critical branching point in sphingolipid metabolism. While another major cerebroside, galactosylceramide, is primarily found in neural tissue and is a key component of myelin, this compound (GlcCer) serves as the fundamental precursor for the synthesis of hundreds of more complex GSLs, including lactosylceramides, globosides, and gangliosides.[3][5][6] These complex GSLs are vital for numerous cellular functions, including cell-cell recognition, adhesion, signal transduction, and modulation of membrane protein activity.[7][8]
Biosynthesis of Complex Glycosphingolipids from this compound
The synthesis of complex GSLs is a stepwise process that occurs primarily in the Golgi apparatus.[9][10] It begins with the formation of this compound (GlcCer) from ceramide and is followed by the sequential addition of monosaccharides by various glycosyltransferases.
Step 1: Synthesis of this compound (Glucosylceramide) The pathway initiates in the endoplasmic reticulum (ER) with the synthesis of ceramide.[11] Ceramide is then transported to the cytosolic face of the Golgi apparatus.[12][13] Here, the enzyme Glucosylceramide Synthase (GCS) , encoded by the UGCG gene, catalyzes the transfer of a glucose molecule from UDP-glucose to ceramide, forming GlcCer.[11][14] This is the rate-limiting step for the synthesis of most GSLs.[9]
Step 2: Formation of Lactosylceramide (LacCer) For further elongation, the newly synthesized GlcCer must be translocated from the cytosolic leaflet to the lumen of the Golgi.[12] The Golgi lipid transport protein FAPP2 plays a key role in this process.[15] Within the Golgi lumen, Lactosylceramide Synthase (a β-1,4-galactosyltransferase) adds a galactose residue to GlcCer, forming lactosylceramide (LacCer).[16][17] LacCer is a crucial intermediate, serving as the precursor for the major series of complex GSLs.[17]
Step 3: Elongation into Complex GSLs From LacCer, the biosynthetic pathway diverges to create different families of GSLs through the action of specific glycosyltransferases:[10][14]
-
Globo-series: The addition of an α-1,4-galactose to LacCer by α-1,4-galactosyltransferase forms globotriaosylceramide (Gb3), the first committed step in the synthesis of globo-series GSLs.[18]
-
Ganglio-series: The addition of sialic acid to LacCer by sialyltransferase (ST3GalV) produces ganglioside GM3.[10][15] GM3 is the precursor for the a-, b-, and c-series of gangliosides, which are formed by the subsequent stepwise addition of N-acetylgalactosamine, galactose, and more sialic acid residues.[10]
The diagram below illustrates the core biosynthetic pathway leading from Ceramide to complex glycosphingolipids.
Figure 1. Biosynthetic pathway of complex glycosphingolipids from this compound.
Role in Cellular Signaling and Membrane Organization
This compound and its derivatives are not merely structural components; they are active participants in cellular signaling. They tend to cluster with cholesterol and sphingomyelin to form specialized membrane microdomains known as lipid rafts.[12] These rafts function as platforms that organize signaling molecules, facilitating or inhibiting signal transduction pathways.
GSLs modulate the activity of various membrane proteins, including receptor tyrosine kinases for growth factors like EGF and insulin.[16][19] For instance, the ganglioside GM3 has been shown to inhibit the insulin receptor.[16] The complex carbohydrate headgroups of GSLs are also involved in cell-cell recognition, adhesion, and interactions with pathogens.[8][19]
The diagram below depicts the general role of GSLs in a cell signaling cascade.
Figure 2. Modulation of cell signaling by glycosphingolipids within lipid rafts.
Experimental Protocols
The study of this compound and its derivatives requires robust methodologies for their extraction, separation, and quantification from complex biological samples.
This protocol is adapted from established methods for total lipid extraction, suitable for isolating GSLs from cells or tissues.[1][18][20]
-
Homogenization: Homogenize the cell pellet or tissue sample in a suitable volume of water.
-
Solvent Extraction (Folch Method):
-
To the homogenate, add a 20-fold volume of chloroform:methanol (2:1, v/v).
-
Vortex or sonicate the mixture vigorously for 10-15 minutes to ensure complete lipid extraction.
-
Centrifuge the mixture at 2,000 x g for 10 minutes to pellet the precipitated proteins and cell debris.
-
-
Phase Separation:
-
Collect the supernatant (containing lipids) into a new tube.
-
Add 0.2 volumes of 0.9% NaCl solution (or pure water) to the supernatant to induce phase separation.
-
Vortex briefly and centrifuge at 1,000 x g for 5 minutes.
-
-
Lipid Collection:
-
Three phases will form: an upper aqueous phase (containing polar molecules and gangliosides), an interfacial protein layer, and a lower organic phase (containing neutral lipids, including cerebrosides).[20]
-
Carefully aspirate and discard the upper aqueous phase.
-
Collect the lower organic phase containing the neutral GSLs (including this compound). For ganglioside analysis, the upper phase should be collected and processed separately.
-
-
Drying and Storage:
-
Dry the collected organic phase under a stream of nitrogen gas.
-
Store the dried lipid extract at -20°C or -80°C until further analysis.
-
TLC is a widely used technique for separating and qualitatively identifying different GSL species based on their polarity.[21]
-
Sample Preparation: Re-dissolve the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v).
-
TLC Plate Spotting: Spot the dissolved sample onto a high-performance TLC (HPTLC) silica gel plate. Also spot known GSL standards (e.g., pure GlcCer, LacCer, Gb3) for comparison.
-
Chromatography:
-
Place the TLC plate in a chromatography tank containing a mobile phase solvent system. A common solvent system for neutral GSLs is chloroform:methanol:water (65:25:4, v/v/v).
-
Allow the solvent to migrate up the plate until it is approximately 1 cm from the top.
-
-
Visualization:
-
Remove the plate and allow it to air dry completely.
-
Spray the plate with a visualization reagent, such as orcinol-sulfuric acid reagent for detecting hexoses.[21]
-
Heat the plate at 100-110°C for 5-10 minutes until colored spots appear.
-
-
Analysis: Identify the GSL species in the sample by comparing their migration distance (Rf value) to that of the standards.
This protocol provides a method to directly quantify the activity of Glucosylceramide Synthase (GCS) in living cells using a fluorescent ceramide analog.[22][23]
-
Cell Culture: Plate cells (e.g., 5 x 10^5 cells/well in a 6-well plate) and grow for 24 hours.
-
Incubation with Fluorescent Substrate:
-
Replace the growth medium with a serum-free medium (e.g., RPMI-1640 with 1% BSA).
-
Add NBD C6-ceramide (a fluorescent ceramide analog) complexed to BSA to a final concentration of 50-100 µM.[22]
-
Incubate the cells at 37°C for a defined period (e.g., 2 hours) to allow for cellular uptake and metabolism of the fluorescent ceramide.
-
-
Lipid Extraction:
-
Wash the cells with PBS to remove excess substrate.
-
Harvest the cells and perform a lipid extraction as described in Protocol 4.1.
-
-
TLC Separation:
-
Separate the extracted lipids (containing NBD C6-ceramide and its product, NBD C6-glucosylceramide) using TLC as described in Protocol 4.2. Use commercial fluorescent standards for identification.
-
-
Quantification:
-
After separation, visualize the fluorescent spots under UV light.
-
Scrape the silica corresponding to the NBD C6-ceramide and NBD C6-glucosylceramide spots into separate tubes.
-
Elute the lipids from the silica using a solvent like chloroform:methanol (2:1, v/v).
-
Quantify the fluorescence of the eluted lipids using a spectrophotometer or plate reader.
-
Calculate the amount of product (NBD C6-GlcCer) formed as a measure of GCS activity, often expressed as pmol/hr/mg protein.[22]
-
The workflow for GSL analysis is summarized in the diagram below.
Figure 3. General experimental workflow for the analysis of glycosphingolipids.
Quantitative Data on GSL Metabolism
Quantitative analysis provides critical insights into the dynamics of GSL biosynthesis and function. The tables below summarize key quantitative findings from relevant studies.
Table 1: Glucosylceramide Synthase (GCS) Activity in Different Cell Lines This table presents data from a study evaluating GCS activity, demonstrating how enzymatic rates can be measured and compared across cell lines with manipulated GCS expression.
| Cell Line | GCS Activity (pmol/h/mg protein) | Fold Change vs. Control | Reference |
| NCI/ADR-RES (Control) | 27.4 | 1.0 | [22] |
| NCI/ADR-RES/GCS (GCS Overexpression) | 50.5 | 1.84 | [22] |
| NCI/ADR-RES/asGCS (GCS Knockdown) | 19.7 | 0.72 | [22] |
Table 2: Turnover Rates of Glycosphingolipid Species This table shows data from a stable-isotope tracer study, highlighting the differential turnover rates of various GSL classes and the influence of fatty acid chain length.
| GSL Species | Fatty Acyl Group | Turnover Rate | Observation | Reference |
| Glucosylceramide | C16:0, C18:0 | Rapid | ~70% turned over | [24] |
| Glucosylceramide | C24:0, C24:1 | Slower | ~30% showed slow turnover | [24] |
| Lactosylceramide | All | Slower than GlcCer | ~50% showed slow turnover | [24] |
| Globotriaosylceramide | All | Slower than GlcCer | ~50% showed slow turnover | [24] |
Relevance in Disease and Drug Development
The central role of this compound and GSL metabolism makes it a critical area of interest in medicine and pharmacology.
-
Lysosomal Storage Diseases: Genetic defects in the lysosomal enzymes that degrade GSLs lead to their accumulation and cause severe neurodegenerative conditions, such as Gaucher disease (glucocerebrosidase deficiency) and Fabry disease.[14][15]
-
Cancer: Altered expression of GSLs is a hallmark of many cancers. GCS overexpression has been linked to multidrug resistance in cancer cells, likely by reducing levels of pro-apoptotic ceramide.[9][25] This makes GCS a promising target for cancer therapy.
-
Neurodegenerative Diseases: Changes in the brain's ganglioside profile are associated with common neurological conditions like Parkinson's and Alzheimer's disease.[19]
Consequently, inhibitors of GCS, such as D-threo-PDMP and its derivatives, are being actively investigated as therapeutic agents.[10][26] By blocking the first step in complex GSL synthesis, these "substrate reduction therapies" aim to prevent the accumulation of downstream GSLs in storage diseases or to re-sensitize cancer cells to chemotherapy.[26] The development of drugs targeting this pathway is a significant challenge, particularly for CNS disorders, due to the need to cross the blood-brain barrier.[27][28]
References
- 1. Detection Strategies for Glycosphingolipids: Methods and Techniques - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. Cell membrane - Wikipedia [en.wikipedia.org]
- 3. Cerebroside - Wikipedia [en.wikipedia.org]
- 4. This compound | C41H77NO9 | CID 11498616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lipotype.com [lipotype.com]
- 6. Glucosylceramide synthase and glycosphingolipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cerebrosides: Structure, Function, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 8. biologyonline.com [biologyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. The role of glycosphingolipid metabolism in the developing brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sphingolipid Metabolism and the Ceramides - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 12. Pre- and post-Golgi translocation of glucosylceramide in glycosphingolipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glycosphingolipids - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Metabolism of Glycosphingolipids and Their Role in the Pathophysiology of Lysosomal Storage Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ganglioside Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Metabolism of Glycosphingolipids and Their Role in the Pathophysiology of Lysosomal Storage Disorders [mdpi.com]
- 19. Gangliosides in the Brain: Physiology, Pathophysiology and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Recent advances in the mass spectrometric analysis of glycosphingolipidome – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Glycosphingolipids - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Direct quantitative determination of ceramide glycosylation in vivo: a new approach to evaluate cellular enzyme activity of glucosylceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Direct quantitative determination of ceramide glycosylation in vivo: a new approach to evaluate cellular enzyme activity of glucosylceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Determining the Turnover of Glycosphingolipid Species by Stable-Isotope Tracer Lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. The Blood-Brain Barrier: Bottleneck in Brain Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Drug Development for Cerebrovascular Diseases | Renaissance School of Medicine at Stony Brook University [renaissance.stonybrookmedicine.edu]
In Vivo Distribution of Cerebrosides in Brain Tissue: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerebrosides, a class of glycosphingolipids, are integral components of cell membranes, particularly abundant in the nervous system.[1][2] They consist of a ceramide backbone linked to a single sugar residue, either glucose (glucocerebrosides) or galactose (galactocerebrosides).[1][2] Galactocerebrosides are the principal glycosphingolipids in brain tissue, playing a crucial role in the formation and maintenance of the myelin sheath that insulates nerve fibers.[1][2][3] This guide provides an in-depth overview of the in vivo distribution of cerebrosides in brain tissue, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways. While the term "Cerebroside B" is not standard, this guide will focus on the well-characterized cerebrosides prevalent in the brain.
Quantitative Distribution of Cerebrosides in the Brain
The concentration of cerebrosides varies significantly across different regions of the brain, reflecting the distribution of myelinated structures. White matter, rich in myelinated axons, contains a higher concentration of galactocerebrosides compared to grey matter.[1]
Table 1: Regional Distribution of Glycosphingolipids in the Elderly Human Brain
| Brain Region | Total Gangliosides (μmol/g of wet tissue) | Major Ceramide Structures for Neutral GSLs (GalCer, LacCer) and Sulfated GSLs (SM4, SM3) |
| Temporal Cortex | 314.5 | d18:1/C18 and C20 |
| Frontal Cortex | 274.5 | d18:1/C18 and C20 |
| Caudate Nucleus | 213.6 | d18:1/C18 and C20 |
| Occipital Cortex | 174.7 | d18:1/C18 and C20 |
| Lateral Cerebellum | 148.9 | d18:1/C18 and C20 |
| Parietal Cortex | 112.3 | d18:1/C18 and C20 |
| Thalamus | 100.4 | d18:1/C18 and C20 |
| Cingulate Cortex | 99.6 | d18:1/C18 and C20 |
| Pons | 73.5 | d18:1/C18 and C20 |
Source: Adapted from a study on region-specific quantitation of glycosphingolipids in the elderly human brain.[4]
Table 2: Cerebroside Content in Grey and White Matter
| Brain Matter | Cerebroside Content (% of dry weight) |
| Grey Matter | Up to 2% |
| White Matter | Up to 12% |
Source: General knowledge from multiple sources.[1]
Experimental Protocols
The study of the in vivo distribution of cerebrosides involves several key experimental methodologies, from animal models and administration to advanced analytical techniques for detection and quantification.
Animal Models and Administration
-
Animal Models: Mice and rats are commonly used animal models for studying the in vivo distribution and metabolism of lipids in the brain.[5][6][7]
-
Administration Route: For exogenous administration of cerebrosides or their precursors to study blood-brain barrier permeability and brain uptake, intravenous injection is a common method.[7][8]
Sample Preparation and Lipid Extraction
-
Brain Tissue Homogenization: Following euthanasia, the brain is rapidly excised and dissected into specific regions of interest. The tissue is then homogenized in a suitable buffer.
-
Lipid Extraction: A common method for extracting lipids from brain tissue is the Folch method, which uses a chloroform:methanol solvent system. The tissue homogenate is mixed with the solvent, and the lipid-containing organic phase is separated from the aqueous phase.
Analytical Techniques for Quantification
-
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique to separate different lipid classes, including cerebrosides.[9]
-
Mass Spectrometry (MS): MS is a powerful tool for the identification and quantification of cerebrosides based on their mass-to-charge ratio.[9] Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are frequently employed.[9][10]
Signaling Pathways and Biological Functions
Cerebrosides are not merely structural components; they are also involved in various cell signaling pathways and biological processes crucial for neuronal function.
Neuroprotection
Cerebrosides have demonstrated neuroprotective effects. For instance, Cerebroside-A, isolated from an edible mushroom, has been shown to provide potent neuroprotection after cerebral ischemia by reducing glutamate release and calcium influx through NMDA receptors.[11]
Myelin Sheath Formation
Galactocerebrosides are essential for the formation and stability of the myelin sheath, which is critical for rapid nerve impulse conduction.[1][2]
Blood-Brain Barrier Permeability
The blood-brain barrier (BBB) is a highly selective barrier that protects the brain.[12] The ability of exogenous cerebrosides or related molecules to cross the BBB is a critical factor for their potential therapeutic use. Studies have shown that plant-derived ceramides can permeate the BBB both in vivo and in vitro.[7] Once across, they can be metabolized into other sphingolipids.[7]
Conclusion
Cerebrosides, particularly galactocerebrosides, are highly enriched in the brain and play vital roles in myelin formation and neuroprotection. Their distribution is heterogeneous, with the highest concentrations found in the white matter. Understanding the in vivo distribution, metabolism, and mechanisms of action of these lipids is crucial for developing novel therapeutic strategies for neurological disorders. Advanced analytical techniques such as mass spectrometry are indispensable for the precise quantification and localization of cerebrosides in brain tissue. Further research into the blood-brain barrier permeability of specific cerebrosides will be critical for their translation into clinical applications.
References
- 1. Cerebroside - Wikipedia [en.wikipedia.org]
- 2. lipotype.com [lipotype.com]
- 3. On the accessibility and localisation of cerebrosides in central nervous system myelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. IN VIVO CONVERSIONS OF CEREBROSIDE AND CERAMIDE IN RAT BRAIN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Heterosis for brain cerebroside synthesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Blood-brain barrier permeability analysis of plant ceramides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Blood-brain barrier permeability analysis of plant ceramides | PLOS One [journals.plos.org]
- 9. Cerebrosides: Structure, Function, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cerebroside-A provides potent neuroprotection after cerebral ischaemia through reducing glutamate release and Ca²⁺ influx of NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anatomy, Head and Neck: Blood Brain Barrier - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unraveling the Genetic Blueprint of Cerebroside B Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core of cerebroside B synthesis, focusing on its intricate genetic regulation. Cerebrosides, a class of glycosphingolipids, are integral components of cellular membranes, particularly abundant in the myelin sheath of the nervous system. Their synthesis is a tightly controlled process, and dysregulation is implicated in various diseases, including lysosomal storage disorders and cancer. This document provides a comprehensive overview of the biosynthetic pathways, the key enzymes involved, their genetic regulation, and detailed experimental protocols for their study.
The Biosynthetic Pathway of Cerebrosides
Cerebroside synthesis is a multi-step process primarily occurring in the endoplasmic reticulum and Golgi apparatus. The pathway diverges to produce two main types of cerebrosides: glucocerebrosides and galactocerebrosides. This guide focuses on the synthesis of glucocerebroside, often referred to as this compound.
The synthesis of this compound begins with the formation of ceramide, a lipid molecule composed of sphingosine and a fatty acid. The key regulatory step is the transfer of a glucose moiety from UDP-glucose to ceramide, a reaction catalyzed by the enzyme UDP-glucose ceramide glucosyltransferase (UGCG).
Genetic Regulation of Key Biosynthetic Enzymes
The expression of the enzymes crucial for this compound synthesis is meticulously controlled at the genetic level. Understanding this regulation is paramount for developing therapeutic strategies targeting this pathway.
UDP-Glucose Ceramide Glucosyltransferase (UGCG)
The gene encoding UGCG is a central point of regulation in the synthesis of most glycosphingolipids. Its expression is influenced by a variety of signaling pathways and transcription factors.
Promoter and Transcriptional Regulation: The promoter region of the UGCG gene contains binding sites for several transcription factors. In the context of cancer and multidrug resistance, the expression of UGCG is known to be upregulated. This upregulation can be mediated by signaling pathways such as the cSrc/β-catenin and NF-κB pathways. Furthermore, the methylation status of CpG islands in the UGCG promoter has been shown to inversely correlate with its gene expression.
Galactosylceramidase (GALC)
While this guide focuses on glucocerebroside (this compound), it is important to note the enzyme responsible for the synthesis of galactocerebroside, UDP-galactose ceramide galactosyltransferase, and the enzyme responsible for the degradation of galactocerebroside, galactosylceramidase (GALC). The genetic regulation of GALC is critical, as mutations in this gene lead to Krabbe disease, a devastating neurodegenerative disorder.
Promoter and Transcriptional Regulation: The promoter of the human GALC gene is GC-rich and lacks a typical TATA box. It contains multiple GC-box-like sequences and a binding site for the transcription factor Yin Yang 1 (YY1).[1] The region between -149 and -112 nucleotides upstream of the initiation codon has been identified as having dominant promoter activity.[1]
Quantitative Data on Enzyme Expression and Activity
The following tables summarize key quantitative data related to the expression and enzymatic activity of UGCG and GALC.
| Parameter | Value | Organism/Cell Line | Condition | Reference |
| UGCG Gene Expression | ||||
| Fold Change in mRNA | >2-fold increase | Chemoresistant Breast Cancer Cells | Post-chemotherapy | [2] |
| GALC Enzyme Kinetics | ||||
| Km | 5.1 ± 0.3 mM | Murine | Using 4-nitrophenyl-β-d-galactopyranoside substrate | [3] |
| Vmax | 46.6 ± 1.6 nmol·min−1·µg−1 | Murine | Using 4-nitrophenyl-β-d-galactopyranoside substrate | [3] |
| kcat | 57.8 s−1 | Murine | Using 4-nitrophenyl-β-d-galactopyranoside substrate | [3] |
| Km | 0.229 mmol/l | Human | Dried Blood Spots | [4][5] |
| GALC Activity in Krabbe Disease | ||||
| Residual Activity | < 2% of Wild-Type | Infantile-onset Krabbe Disease Patients | [6] | |
| Residual Activity | Up to 7% of Wild-Type | Juvenile- and Adult-onset Krabbe Disease Patients | [6] | |
| Psychosine Levels in Krabbe Disease | ||||
| Fold Increase | 21-fold higher | Mock control cells vs. WT-GALC transfected cells | [6] |
Signaling Pathways Regulating UGCG Expression
The regulation of UGCG expression is complex and involves multiple signaling cascades. Below are diagrams of key pathways implicated in its transcriptional control.
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of this compound synthesis and its regulation.
Analysis of Cerebroside Levels by High-Performance Thin-Layer Chromatography (HPTLC)
This protocol describes the separation and visualization of cerebrosides from a lipid extract.
Materials:
-
HPTLC silica gel 60 plates
-
Developing tank
-
Chloroform, Methanol, Water (for developing solvent)
-
Orcinol
-
Sulfuric acid
-
Heat gun or oven
-
Densitometer for quantification
Procedure:
-
Lipid Extraction: Extract total lipids from cells or tissues using a standard method such as the Folch procedure.
-
Sample Preparation: Resuspend the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v).
-
Sample Application: Carefully spot the lipid extract onto the HPTLC plate, approximately 1 cm from the bottom edge.
-
Chromatogram Development: Place the HPTLC plate in a developing tank containing the developing solvent (e.g., chloroform:methanol:water, 65:25:4, v/v/v). Allow the solvent front to migrate up the plate.
-
Plate Drying: Once the solvent front reaches the desired height, remove the plate from the tank and dry it completely using a stream of nitrogen or in a fume hood.
-
Visualization: Spray the dried plate with an orcinol/sulfuric acid reagent. Heat the plate at 100-120°C for 5-10 minutes until the cerebroside bands become visible (typically as purple-blue bands).
-
Quantification: Scan the plate using a densitometer to quantify the intensity of the cerebroside bands relative to known standards.
UGCG Enzyme Activity Assay using LC-MS/MS
This protocol details a sensitive method for measuring UGCG activity by quantifying the formation of a deuterated glucosylceramide product.[7]
Materials:
-
Deuterated ceramide (e.g., C15 Ceramide-d7)
-
UDP-glucose
-
Tris-HCl buffer
-
Cell or tissue homogenates
-
Methanol
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)
Procedure:
-
Homogenate Preparation: Prepare cell or tissue homogenates in a suitable buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4). Determine the protein concentration of the homogenate.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer, a known amount of deuterated ceramide substrate, and UDP-glucose.
-
Enzyme Reaction: Initiate the reaction by adding a specific amount of cell homogenate to the reaction mixture. Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding ice-cold methanol.
-
Sample Preparation for LC-MS/MS: Centrifuge the terminated reaction to pellet the protein. Transfer the supernatant containing the lipid products to a new tube for analysis.
-
LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Separate the deuterated glucosylceramide product by liquid chromatography and detect and quantify it by tandem mass spectrometry.
-
Data Analysis: Calculate the UGCG activity based on the amount of deuterated glucosylceramide produced per unit time per amount of protein.
GALC Enzyme Activity Assay using a Fluorogenic Substrate
This protocol describes the measurement of GALC activity using the fluorogenic substrate 4-methylumbelliferyl-β-D-galactopyranoside (4-MU-βGal).[8]
Materials:
-
4-methylumbelliferyl-β-D-galactopyranoside (4-MU-βGal)
-
Citrate-phosphate buffer
-
Cell or tissue lysates
-
Stop buffer (e.g., glycine-carbonate buffer, pH 10.7)
-
Fluorometer or microplate reader
Procedure:
-
Lysate Preparation: Prepare cell or tissue lysates in a suitable lysis buffer. Determine the protein concentration.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing citrate-phosphate buffer at the optimal pH for GALC activity (typically around pH 4.5). Add the 4-MU-βGal substrate to this buffer.
-
Enzyme Reaction: Add a specific amount of cell lysate to the reaction mixture in a microplate well. Incubate at 37°C for a defined period (e.g., 1-2 hours).
-
Reaction Termination: Stop the reaction by adding a high pH stop buffer.
-
Fluorescence Measurement: Measure the fluorescence of the liberated 4-methylumbelliferone at an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 445 nm.
-
Data Analysis: Calculate the GALC activity based on a standard curve of 4-methylumbelliferone and express the activity as the amount of product formed per unit time per amount of protein.
Conclusion
The genetic regulation of this compound synthesis is a complex and vital process. The key enzyme, UGCG, is a focal point of this regulation, with its expression being modulated by intricate signaling networks. Dysregulation of this pathway has profound implications for human health, from rare genetic disorders to common diseases like cancer. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore this critical area of lipid metabolism and to develop novel therapeutic interventions.
References
- 1. Protocol for High-Performance Chromatographic Separation of Cerebrosides - Creative Proteomics [creative-proteomics.com]
- 2. UGCG promotes chemoresistance and breast cancer progression via NF-κB and Wnt/β-catenin pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural snapshots illustrate the catalytic cycle of β-galactocerebrosidase, the defective enzyme in Krabbe disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorimetric assay with a novel substrate for quantification of galactocerebrosidase activity in dried blood spot specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Expression study of Krabbe Disease GALC missense variants - Insights from quantification profiles of residual enzyme activity, secretion and psychosine levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. air.unimi.it [air.unimi.it]
- 8. iris.cnr.it [iris.cnr.it]
The Involvement of Cerebrosides and Their Metabolic Precursors in Neurodegenerative Diseases: A Technical Guide
Abstract
Sphingolipids, once considered mere structural components of cellular membranes, are now recognized as critical signaling molecules involved in a myriad of cellular processes. Within this class, cerebrosides and their metabolic precursor, ceramide, have emerged as key players in the pathophysiology of numerous neurodegenerative diseases. This technical guide provides an in-depth examination of the role of cerebrosides in conditions such as Parkinson's disease, Alzheimer's disease, Huntington's disease, and Amyotrophic Lateral Sclerosis. We will dissect the core metabolic pathways, detail the disease-specific alterations in cerebroside and ceramide levels, explore the downstream signaling cascades that lead to neuroinflammation and apoptosis, and provide detailed experimental protocols for their study. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical lipid class and its potential as a therapeutic target in neurodegeneration.
Introduction to Cerebrosides
Cerebrosides are a class of monoglycosylceramides, which are glycosphingolipids integral to the structure and function of cell membranes, particularly in the nervous system.[1]
Structure and Classification
The fundamental structure of a cerebroside is a ceramide molecule—composed of a sphingosine backbone linked to a fatty acid—with a single sugar residue attached at the 1-hydroxyl moiety.[1] They are primarily classified based on this sugar residue:
-
Galactocerebrosides (Galactosylceramides): These contain a galactose sugar. They are the principal glycosphingolipids in the brain, found abundantly in all nervous tissues and representing up to 12% of the dry weight of white matter.[1] They are major constituents of oligodendrocytes and the myelin sheath.[1]
-
Glucocerebrosides (Glucosylceramides): These contain a glucose sugar. While found at lower levels in the nervous system, they are precursors for more complex glycosphingolipids, including gangliosides.[1][2]
A Note on "Cerebroside B": The term "this compound" is not a standard classification in sphingolipid nomenclature. It typically refers to specific compounds isolated from natural sources, such as marine fungi.[3] This guide will focus on the broader, well-characterized roles of galactosylceramides and glucosylceramides in neurodegeneration, as this is where the bulk of scientific literature lies.
Biological Functions
Cerebrosides perform several critical functions within the central nervous system:
-
Myelin Sheath Formation: Galactocerebrosides are essential for the formation, stability, and maintenance of the myelin sheath, which insulates nerve fibers and enables rapid saltatory conduction.[2]
-
Lipid Raft Formation: Along with cholesterol, cerebrosides are key components of lipid rafts. These specialized membrane microdomains organize signaling molecules and are crucial for processes like signal transduction and cell-cell communication.[1][2]
-
Cell Signaling: The glycan headgroups of cerebrosides can interact with receptors and other cell-surface molecules, modulating signal transduction pathways that influence cell adhesion, recognition, and migration.[2]
-
Biosynthetic Intermediates: Glucocerebrosides are pivotal intermediates in the synthesis of lactosylceramides and, subsequently, complex gangliosides, which have their own critical roles in neuronal function.[2]
The Cerebroside Metabolic Pathway: A Central Hub in Neurodegeneration
Alterations in the synthesis and breakdown of cerebrosides and their precursor, ceramide, are a common pathological feature across multiple neurodegenerative diseases.[4]
Biosynthesis
The pathway begins with the formation of ceramide at the endoplasmic reticulum. Ceramide is then transported to the Golgi apparatus, where it is glycosylated.[2]
-
Glucosylceramide Synthase (GCS) catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucocerebroside (GlcCer).[5]
-
Ceramide Galactosyltransferase (CGT) catalyzes the transfer of galactose from UDP-galactose to ceramide, forming galactocerebroside (GalCer).[5]
Catabolism
The degradation of cerebrosides occurs within the lysosome, where specific hydrolases break them down.[1]
-
Glucocerebrosidase (GBA): This enzyme hydrolyzes GlcCer into ceramide and glucose. Mutations in the GBA gene are a major genetic risk factor for Parkinson's disease.[6][7]
-
Galactosylceramidase (GALC): This enzyme breaks down GalCer into ceramide and galactose. Deficiencies in GALC lead to Krabbe disease, a severe demyelinating disorder.[1]
Role of Cerebrosides and Ceramide in Specific Neurodegenerative Diseases
Dysregulation of the sphingolipid metabolic network is a recurring theme in neurodegeneration, with specific patterns emerging for different diseases.
Parkinson's Disease (PD)
The link between PD and sphingolipid metabolism is strongly established. Mutations in the GBA gene, which codes for glucocerebrosidase, are the most common genetic risk factor for PD.[7] Reduced GBA activity leads to the accumulation of its substrate, glucosylceramide (GlcCer), and is thought to contribute to α-synuclein aggregation and lysosomal dysfunction.[6][8] Studies have found significantly higher GlcCer levels in the substantia nigra of PD patients compared to controls.[6] Conversely, levels of complex gangliosides like GM1a, which are downstream of GlcCer, are significantly reduced.[6]
Alzheimer's Disease (AD)
In AD, the focus has largely been on ceramide. Elevated levels of ceramide are associated with neuronal cell death and have been observed in brain tissue from AD patients.[4][9][10] Specifically, long-chain ceramides (Cer16, Cer18, Cer20) are increased.[9] Ceramide can be generated in response to amyloid-beta (Aβ) and inflammatory cytokines like TNF-α, triggering apoptotic signaling pathways.[11]
Huntington's Disease (HD)
HD is a genetic disorder caused by a CAG repeat expansion in the huntingtin gene.[12] Post-mortem analysis of HD brains has revealed extracellular deposits of cerebrosides.[5] A key finding is a shift in the sphingolipid profile in the caudate nucleus, a brain region heavily affected by HD. This shift favors the accumulation of long-chain (C16-C18) ceramides and lactosylceramides at the expense of very-long-chain (C22-C26) species.[5][13] This is correlated with reduced expression of Ceramide Synthase 1 (CerS1), which synthesizes long-chain ceramides.[5][13]
Amyotrophic Lateral Sclerosis (ALS)
Significant alterations in glycosphingolipids are observed in ALS. The spinal cords of ALS patients show elevated levels of ceramide, glucosylceramide, and galactocerebroside.[14] Interestingly, the activities of the lysosomal enzymes that hydrolyze these lipids, including glucocerebrosidase and galactosylceramidase, are also increased up to threefold, suggesting a state of high metabolic turnover and dysregulation.[14] In the SOD1G93A mouse model of ALS, GlcCer levels were found to nearly double in the late stage of the disease.[14]
Data Presentation: Quantitative Alterations
| Disease | Sample Type / Brain Region | Molecule | Observed Change | Significance (p-value) | Reference |
| ALS | SOD1G93A Mice (MB stage) | Glucosylceramide (GlcCer) | Nearly doubled | < 0.0001 | [14] |
| ALS | Human Spinal Cord | Lysosomal Enzyme Activities | Elevated up to 3-fold | Not Specified | [14] |
| Parkinson's | Substantia Nigra | Glucosylceramide (GlcCer) | Significantly higher vs. controls | Not Specified | [6] |
| Parkinson's | Substantia Nigra | Gangliosides (GM1a, GD1a, etc.) | Significantly reduced vs. controls | Not Specified | [6] |
| Alzheimer's | Brain Tissue | Ceramide (Cer16, C18, C20, C24) | Significantly elevated vs. controls | Not Specified | [9][10] |
| Huntington's | Caudate Nucleus | Long-chain Ceramides | Relative increase | Not Specified | [5][13] |
| Huntington's | Caudate Nucleus | Very-long-chain Ceramides | Relative decrease | Not Specified | [5][13] |
Key Signaling Pathways
Cerebrosides and especially ceramide are not passive bystanders but active signaling molecules that can initiate pathways leading to cellular demise.
Ceramide-Mediated Apoptosis and Neuroinflammation
Ceramide is a potent pro-apoptotic second messenger.[11] Pathological stimuli common in neurodegenerative diseases, such as Aβ, oxidative stress, and inflammatory cytokines (e.g., TNF-α), can activate sphingomyelinases. These enzymes hydrolyze sphingomyelin in the cell membrane to generate ceramide.[11] The accumulation of ceramide can then lead to:
-
Mitochondrial Dysfunction: Ceramide can form channels in the mitochondrial outer membrane, promoting the release of pro-apoptotic factors like cytochrome c.[4]
-
Activation of Caspases: It can activate downstream effector caspases that execute the apoptotic program.
-
Neuroinflammation: Ceramide is implicated in pathways that promote the production of inflammatory cytokines, creating a vicious cycle of damage.[4]
Neuroprotection: A Case Study of Cerebroside-A
While accumulation of cerebroside precursors is often pathological, specific cerebrosides may have protective roles. A study on Cerebroside-A, isolated from a mushroom, demonstrated potent neuroprotection in animal models of cerebral ischemia.[15] Its mechanisms included:
-
Opening BKCa Channels: Activation of large-conductance Ca²⁺-activated K⁺ channels, which reduces presynaptic glutamate release.[15]
-
Inhibiting NMDARs: Directly reducing excessive Ca²⁺ influx through NMDA receptors.[15]
These dual actions prevent excitotoxicity, a common pathway of neuronal death in many neurodegenerative conditions.[15]
Experimental Protocols for Studying Cerebrosides
Investigating the role of cerebrosides requires robust and specific methodologies. Below are outlines of key experimental protocols.
Protocol: Lipid Extraction and Quantification from Brain Tissue via LC-MS/MS
This protocol is adapted from methodologies used to quantify ceramides and other sphingolipids in brain tissue.[9][16]
-
Tissue Homogenization: Weigh a frozen brain tissue sample (~100 mg) and place it in a glass vial with 1 mL of sterile PBS. Homogenize using a handheld electric homogenizer until no visible tissue fragments remain.
-
Protein Quantification: Aliquot 50 µL of the homogenate for protein concentration measurement (e.g., using a DC Protein Assay) to allow for normalization.
-
Lipid Extraction:
-
To 1 mL of homogenate, add 3 mL of methanol and a known amount of an internal standard (e.g., 100 µL of 50 ng/mL C17:0 Ceramide).
-
Vortex and sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Perform a two-phase extraction by adding 2 mL of chloroform, vortexing, and centrifuging to separate the layers.
-
Collect the lower chloroform fraction. Repeat the chloroform extraction on the upper phase and combine the chloroform fractions.
-
Evaporate the solvent under a stream of nitrogen.
-
-
Sample Preparation for MS: Re-dissolve the dried lipid film in 1 mL of a suitable solvent (e.g., acetonitrile or methanol/chloroform 1:1), sonicate for 15 minutes, and transfer to an autosampler vial.
-
LC-MS/MS Analysis:
-
Utilize a high-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18 or diphenyl reversed-phase) coupled to a triple quadrupole mass spectrometer.
-
Develop a gradient elution method using mobile phases such as water with 0.1% formic acid and 25mM ammonium acetate (Phase A) and acetonitrile (Phase B).
-
Operate the mass spectrometer in electrospray ionization (ESI) positive mode, using Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each cerebroside and ceramide species of interest and the internal standard.
-
Quantify the endogenous lipids by comparing the area of their peaks to the area of the internal standard peak.
-
Protocol: Glucocerebrosidase (GBA) Enzyme Activity Assay
This is a generalized fluorometric assay to measure GBA activity in tissue homogenates or cell lysates.
-
Lysate Preparation: Homogenize tissue or lyse cells in a suitable buffer (e.g., citrate/phosphate buffer, pH 5.4) containing a detergent like Triton X-100.
-
Substrate Preparation: Prepare a solution of the artificial fluorogenic substrate 4-Methylumbelliferyl β-D-glucopyranoside (4-MUG) in the same assay buffer.
-
Reaction Initiation: In a 96-well plate, add a specific amount of protein lysate to each well. Initiate the reaction by adding the 4-MUG substrate solution.
-
Inhibition Control: To distinguish GBA activity from other β-glucosidases, run parallel reactions containing the GBA-specific inhibitor conduritol B epoxide (CBE).
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a high pH stop buffer (e.g., 0.2 M glycine-carbonate, pH 10.7). This enhances the fluorescence of the product.
-
Fluorescence Measurement: Read the fluorescence on a plate reader with an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.
-
Calculation: GBA activity is calculated as the difference between the fluorescence in the uninhibited and inhibited (CBE-containing) wells, normalized to protein concentration and incubation time.
Therapeutic Strategies and Future Directions
The central role of the cerebroside pathway in neurodegeneration makes it an attractive target for therapeutic intervention.
-
Enzyme Modulation for PD: For Parkinson's disease, strategies focus on correcting the GBA pathway. This includes substrate reduction therapy (SRT) using GCS inhibitors to decrease the production of GlcCer, and the development of GBA chaperones or activators to enhance the function of the deficient enzyme.[8][17]
-
Targeting Ceramide: Given the pro-apoptotic role of ceramide, inhibitors of sphingomyelinases or other enzymes in the ceramide production pathway are being explored to reduce neuronal death.
-
Neuroprotective Cerebrosides: The discovery of compounds like Cerebroside-A with potent neuroprotective effects suggests that specific glycosphingolipids could be developed as therapeutic agents themselves, particularly for conditions involving excitotoxicity like stroke and potentially AD or ALS.[15]
Conclusion
Cerebrosides and their metabolic precursor ceramide are far more than simple lipids; they are critical regulators of neuronal health and disease. Their roles are complex and often context-dependent, serving essential structural functions in myelin while also participating in signaling cascades that can drive neuroinflammation and cell death. In diseases like Parkinson's, the link is genetic and causal, while in Alzheimer's, Huntington's, and ALS, the dysregulation of this pathway is a core pathological feature. A deeper understanding of these pathways, aided by the robust experimental methods detailed here, is essential for developing the next generation of diagnostics and therapeutics aimed at mitigating the devastating impact of neurodegenerative diseases.
References
- 1. Cerebroside - Wikipedia [en.wikipedia.org]
- 2. Cerebrosides: Structure, Function, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. mdpi.com [mdpi.com]
- 4. Sphingolipids in neurodegeneration (with focus on ceramide and S1P) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The long and the short of Huntington’s disease: how the sphingolipid profile is shifted in the caudate of advanced clinical cases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycosphingolipid metabolism and its role in ageing and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. google.com [google.com]
- 9. Increased Ceramide in Brains with Alzheimer’s and Other Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ceramide and neurodegeneration: Susceptibility of neurons and oligodendrocytes to cell damage and death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Huntington's disease - Symptoms and causes - Mayo Clinic [mayoclinic.org]
- 13. researchgate.net [researchgate.net]
- 14. Glycosphingolipids are modulators of disease pathogenesis in amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cerebroside-A provides potent neuroprotection after cerebral ischaemia through reducing glutamate release and Ca²⁺ influx of NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In-depth Structural Characterization and Quantification of Cerebrosides and Glycosphingosines with Gas-phase Ion Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A new brain‐penetrant glucosylceramide synthase inhibitor as potential Therapeutics for Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Cerebroside B from Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerebrosides, a class of glycosphingolipids, are integral components of cell membranes, particularly abundant in the myelin sheath of the nervous system.[1][2] Cerebroside B, specifically galactosylceramide, is the principal cerebroside found in brain tissue and plays a crucial role in neurodevelopment, myelination, and cell signaling.[2] Galactosylceramides can constitute up to 2% of the dry weight of gray matter and 12% of white matter.[2] This document provides detailed protocols for the isolation, purification, and quantification of this compound from brain tissue, along with insights into its role in cellular signaling pathways.
Data Presentation
The following table summarizes quantitative data related to the concentration of cerebrosides in brain tissue.
| Parameter | Value | Brain Region/Condition | Source |
| Galactosylceramide Concentration | Up to 12% of dry weight | White Matter | [2] |
| Galactosylceramide Concentration | Up to 2% of dry weight | Gray Matter | [2] |
| Total Ganglioside Concentration (for comparison) | ~1 µmol/g wet weight | Mouse Brain | |
| C24:0 Galactosylceramide Concentration | ~100-fold increase from 3 to 25-month-old mice | Mouse Cerebral Cortex | [3] |
| Total Ganglioside Concentration | 3.18 µmol bound Neu5Ac/g of tissue | Elderly Human Frontal Cortex (70-year range) | [4] |
Experimental Protocols
This section details the methodologies for the isolation and purification of this compound from brain tissue. The protocol is divided into three main stages: lipid extraction, purification, and quantitative analysis.
I. Total Lipid Extraction from Brain Tissue
This protocol is adapted from established methods for glycolipid extraction.
Materials:
-
Brain tissue (e.g., mouse, rat, or porcine)
-
Potter-Elvehjem homogenizer
-
Chloroform
-
Methanol
-
Deionized water
-
Centrifuge
-
Glass centrifuge tubes with Teflon-lined caps
Procedure:
-
Homogenization:
-
Excise and weigh the brain tissue.
-
Place the tissue in a pre-chilled Potter-Elvehjem homogenizer.
-
Add 19 volumes of a chloroform:methanol (2:1, v/v) mixture (e.g., 19 ml for 1 g of tissue).
-
Homogenize thoroughly until a uniform suspension is achieved.
-
-
Phase Separation:
-
Transfer the homogenate to a glass centrifuge tube.
-
Add 0.2 volumes of deionized water (relative to the total volume of the chloroform:methanol mixture).
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to separate the phases.
-
-
Collection of the Lipid-Containing Lower Phase:
-
After centrifugation, two distinct phases will be visible: an upper aqueous phase and a lower organic phase containing the lipids.
-
Carefully aspirate and discard the upper aqueous phase.
-
Collect the lower organic phase, which contains the total lipid extract, including this compound.
-
II. Purification of this compound by Column Chromatography
This protocol describes the separation of cerebrosides from other lipid classes using silica gel chromatography.
Materials:
-
Total lipid extract from the previous step
-
Silica gel (60 Å, 70-230 mesh)
-
Chromatography column
-
Chloroform
-
Acetone
-
Methanol
-
Fraction collector (optional)
-
Thin-Layer Chromatography (TLC) plates and developing chamber
-
Iodine vapor or orcinol-sulfuric acid spray for visualization
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in chloroform.
-
Pour the slurry into the chromatography column and allow it to pack under gravity, ensuring no air bubbles are trapped.
-
Wash the column with 2-3 column volumes of chloroform.
-
-
Sample Loading:
-
Dry the collected lipid extract under a stream of nitrogen.
-
Redissolve the dried lipid residue in a minimal volume of chloroform.
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution:
-
Elute the column with a stepwise gradient of solvents to separate the different lipid classes. A typical elution sequence is as follows:
-
Fraction 1 (Neutral Lipids): Elute with 5-10 column volumes of chloroform. This will remove cholesterol and other neutral lipids.
-
Fraction 2 (Cerebrosides): Elute with 5-10 column volumes of acetone. Cerebrosides will elute in this fraction.
-
Fraction 3 (Phospholipids): Elute with 5-10 column volumes of methanol. This will remove phospholipids and other more polar lipids.
-
-
-
Fraction Analysis:
-
Collect the fractions and analyze them by TLC to identify the fractions containing this compound.
-
Spot a small aliquot of each fraction onto a TLC plate.
-
Develop the plate in a solvent system such as chloroform:methanol:water (65:25:4, v/v/v).
-
Visualize the spots using iodine vapor or by spraying with orcinol-sulfuric acid and heating. Cerebrosides will appear as distinct spots.
-
Pool the fractions containing pure this compound.
-
III. Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This method allows for the quantification of this compound.
Materials:
-
Purified this compound fraction
-
HPLC system with a UV detector
-
Normal-phase silica column
-
Hexane
-
Isopropanol
-
This compound standard
Procedure:
-
Sample Preparation:
-
Dry the purified this compound fraction under nitrogen.
-
Reconstitute the sample in the HPLC mobile phase (e.g., hexane:isopropanol, 95:5, v/v).
-
-
HPLC Analysis:
-
Inject the sample into the HPLC system.
-
Perform isocratic elution with a mobile phase of hexane:isopropanol (95:5, v/v) at a flow rate of 1 ml/min.
-
Monitor the elution at a wavelength of 205 nm.
-
-
Quantification:
-
Prepare a standard curve using a known concentration range of the this compound standard.
-
Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.
-
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the workflow for the isolation and purification of this compound from brain tissue.
References
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Separation of Cerebroside B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerebroside B is a glycosylceramide, a type of glycosphingolipid found in various natural sources, including the edible mushroom Termitomyces albuminosus. As with other cerebrosides, it consists of a ceramide backbone linked to a single sugar moiety. The unique structure of this compound and its potential biological activities make it a compound of interest in pharmaceutical and biomedical research. Accurate and efficient separation and quantification are crucial for its study and potential therapeutic applications.
This document provides a detailed application note and protocol for the separation of this compound using High-Performance Liquid Chromatography (HPLC). The method described is based on reversed-phase chromatography, a widely used technique for the separation of lipids and other non-polar compounds.
Principle of Separation
Reversed-phase HPLC separates molecules based on their hydrophobicity. The stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar (e.g., a mixture of water and an organic solvent like methanol or acetonitrile). In this system, non-polar compounds, such as this compound, interact more strongly with the stationary phase and are retained longer. By gradually increasing the proportion of the organic solvent in the mobile phase (gradient elution), the polarity of the mobile phase is decreased, leading to the elution of the retained compounds.
Experimental Protocols
Sample Preparation from Fungal Material
A robust sample preparation protocol is essential to extract and purify this compound from its natural source, ensuring the removal of interfering substances that could affect the HPLC analysis.
Materials:
-
Lyophilized fungal powder (Termitomyces albuminosus)
-
Chloroform
-
Methanol
-
Deionized water
-
Solid-Phase Extraction (SPE) cartridges (Silica-based)
-
Rotary evaporator
-
Vortex mixer
-
Centrifuge
Protocol:
-
Extraction:
-
To 10 g of lyophilized fungal powder, add 100 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Homogenize the mixture thoroughly using a high-speed blender for 5 minutes.
-
Transfer the homogenate to a flask and stir for 2 hours at room temperature.
-
Centrifuge the mixture at 3000 x g for 15 minutes to pellet the solid material.
-
Carefully decant the supernatant (the crude lipid extract) into a clean flask.
-
-
Liquid-Liquid Partitioning (Folch Method):
-
To the crude lipid extract, add 0.2 volumes of deionized water (e.g., 20 mL of water for every 100 mL of extract).
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 2000 x g for 10 minutes to facilitate phase separation.
-
Two distinct phases will form: an upper aqueous phase and a lower organic phase containing the lipids.
-
Carefully aspirate and discard the upper aqueous phase.
-
Wash the lower organic phase by adding 20 mL of a chloroform:methanol:water (3:48:47, v/v/v) mixture, vortexing, and centrifuging as before. Discard the upper phase.
-
Collect the lower organic phase and concentrate it to dryness using a rotary evaporator at 40°C.
-
-
Solid-Phase Extraction (SPE) for Cerebroside Enrichment:
-
Condition a silica-based SPE cartridge by sequentially passing 5 mL of methanol and then 5 mL of chloroform through it.
-
Redissolve the dried lipid extract from step 2.7 in 2 mL of chloroform.
-
Load the redissolved sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 10 mL of chloroform to elute non-polar lipids. Discard this fraction.
-
Elute the cerebroside-enriched fraction with 15 mL of a chloroform:methanol (9:1, v/v) mixture.
-
Collect this fraction and evaporate the solvent under a gentle stream of nitrogen.
-
Redissolve the dried, enriched sample in the HPLC mobile phase (e.g., methanol) to a final concentration of 1 mg/mL for analysis.
-
Diagram of the Sample Preparation Workflow:
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines the instrumental parameters for the separation of this compound. A reversed-phase C18 column is recommended for this application.
Instrumentation and Consumables:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
HPLC-grade methanol.
-
HPLC-grade water.
-
HPLC-grade formic acid (optional, as a mobile phase additive to improve peak shape).
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Methanol |
| Gradient Program | 0-5 min: 85% B5-25 min: 85% to 100% B (linear)25-35 min: 100% B35.1-40 min: 85% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detection | UV at 205 nm |
Rationale for Parameter Selection:
-
C18 Column: Provides excellent hydrophobic retention for lipids like this compound.
-
Methanol/Water Mobile Phase: A common and effective solvent system for reversed-phase chromatography of lipids.
-
Gradient Elution: Necessary to achieve good separation of cerebrosides from other lipids in the extract and to ensure sharp peaks for later-eluting compounds.
-
Flow Rate: 1.0 mL/min is a standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
-
Column Temperature: Maintaining a constant temperature of 30°C ensures reproducible retention times.
-
UV Detection at 205 nm: Cerebrosides lack a strong chromophore, but they exhibit some absorbance at low UV wavelengths, making 205 nm a suitable choice for detection.
Diagram of the HPLC Analytical Workflow:
Application Note and Protocol: Quantitative Analysis of Cerebroside B in Lipid Extracts by Shotgun Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerebrosides, a class of glycosphingolipids, are integral components of cell membranes, particularly abundant in the nervous system.[1][2] They play crucial roles in cell signaling, recognition, and membrane stability.[1] Cerebroside B, specifically, is a key intermediate in the biosynthesis of more complex gangliosides.[1] Dysregulation of cerebroside metabolism has been implicated in various neurological disorders. Consequently, accurate and high-throughput quantification of this compound is essential for understanding disease pathogenesis and for the development of novel therapeutics.
Shotgun lipidomics has emerged as a powerful, high-throughput technique for the direct analysis of lipids from crude biological extracts, bypassing the need for time-consuming chromatographic separation.[3][4] This approach utilizes direct infusion of the lipid extract into a mass spectrometer, enabling rapid and comprehensive profiling of hundreds to thousands of lipid species.[3][4] This application note provides a detailed protocol for the quantitative analysis of this compound in lipid extracts using a shotgun lipidomics workflow, from sample preparation to data analysis.
Experimental Protocols
This protocol outlines the key steps for the quantitative analysis of this compound from biological samples such as brain tissue, plasma, or cultured cells.
Lipid Extraction (Modified Bligh & Dyer Method)
This protocol is adapted from established lipid extraction procedures for shotgun lipidomics.[5]
Materials:
-
Biological sample (e.g., ~25 mg of brain tissue)
-
Phosphate Buffered Saline (PBS), 10x diluted
-
Internal Standard (IS) premixture (containing a known amount of a non-endogenous cerebroside standard)
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
-
Deionized water (H₂O)
-
Centrifuge
-
Glass vials
Procedure:
-
Homogenize the tissue sample in 300 µL of 10x diluted PBS in a 1.5 mL Eppendorf tube.
-
Spike the homogenate with an appropriate amount of the internal standard premixture.
-
Add 1 mL of a chloroform/methanol (1:2, v/v) mixture to the homogenate.
-
Vortex the mixture thoroughly for 1 minute.
-
Add 0.5 mL of chloroform and vortex for 30 seconds.
-
Add 0.5 mL of deionized water and vortex for 30 seconds.
-
Centrifuge the sample at 1000 x g for 10 minutes to induce phase separation.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids into a clean glass vial.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Resuspend the dried lipid extract in an appropriate volume of chloroform/methanol/isopropanol (1:2:4, v/v/v) for mass spectrometry analysis.[5]
Shotgun Lipidomics Mass Spectrometry Analysis
This procedure is based on direct infusion nano-electrospray ionization tandem mass spectrometry (nESI-MS/MS).
Instrumentation:
-
A triple quadrupole or a high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF) equipped with a nano-electrospray ion source.[3]
Procedure:
-
Dilute the lipid extract to a final concentration of approximately 50 µM total lipids in the resuspension solvent.[5]
-
Infuse the sample directly into the mass spectrometer at a flow rate of ~200 nL/min.[3]
-
Set the ionization voltage of the nanospray source to 1.2 kV in positive-ion mode.[5]
-
Acquire full scan MS1 spectra over a broad m/z range (e.g., 300-1200 m/z).
-
Perform data-dependent or targeted MS/MS analysis to identify and quantify this compound species.
-
Precursor Ion Scanning: To identify cerebroside species, a precursor ion scan for the specific fragment ion corresponding to the ceramide backbone can be performed.
-
Neutral Loss Scanning: A neutral loss scan for the hexose moiety (glucose or galactose) can also be utilized.
-
Tandem Mass Spectrometry (MS/MS): For structural confirmation, select the precursor ion of a putative this compound species and acquire a product ion spectrum. The fragmentation pattern will confirm the identity of the lipid.
-
Data Analysis and Quantification
Quantification is achieved by comparing the ion intensity of the endogenous this compound species to that of the spiked internal standard.[5]
Procedure:
-
Process the raw mass spectrometry data using lipid-centric software such as LipidXplorer, ALEX, or LipidProfiler.[4]
-
Identify the peaks corresponding to the different molecular species of this compound and the internal standard.
-
Calculate the concentration of each this compound species using the following formula:
[this compound] = (Intensity of this compound / Intensity of IS) * [IS]
Where:
-
[this compound] is the concentration of the specific this compound species.
-
Intensity of this compound is the peak intensity of the specific this compound species.
-
Intensity of IS is the peak intensity of the internal standard.
-
[IS] is the known concentration of the internal standard.
-
Data Presentation
The quantitative data for this compound molecular species should be summarized in a clear and structured table for easy comparison across different samples or experimental conditions.
Table 1: Quantitative Analysis of this compound Species in Mouse Brain Tissue
| This compound Species (d18:1/acyl chain) | Control Group (pmol/mg tissue) | Treatment Group (pmol/mg tissue) | p-value |
| CerB(d18:1/16:0) | 15.2 ± 2.1 | 25.8 ± 3.5 | <0.01 |
| CerB(d18:1/18:0) | 28.4 ± 3.9 | 45.1 ± 5.2 | <0.01 |
| CerB(d18:1/20:0) | 8.1 ± 1.2 | 12.5 ± 1.8 | <0.05 |
| CerB(d18:1/22:0) | 12.5 ± 1.9 | 19.3 ± 2.6 | <0.05 |
| CerB(d18:1/24:0) | 35.7 ± 4.8 | 58.2 ± 6.9 | <0.01 |
| CerB(d18:1/24:1) | 42.1 ± 5.5 | 69.4 ± 8.1 | <0.01 |
| Total this compound | 142.0 ± 19.4 | 230.3 ± 30.1 | <0.01 |
Data are presented as mean ± standard deviation (n=6). Statistical significance was determined using a Student's t-test.
Visualizations
Experimental Workflow
Caption: Shotgun lipidomics workflow for this compound analysis.
This compound Biosynthetic Pathway
References
- 1. Cerebrosides: Structure, Function, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. Cerebroside - Wikipedia [en.wikipedia.org]
- 3. Shotgun Lipidomics—Principles, Applications, and Best Practices - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 4. Novel Advances in Shotgun Lipidomics for Biology and Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advanced shotgun lipidomics for characterization of altered lipid patterns in neurodegenerative diseases and brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization and direct quantitation of cerebroside molecular species from lipid extracts by shotgun lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholars.uthscsa.edu [scholars.uthscsa.edu]
Synthesis of Cerebroside B for Use as a Research Standard: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerebroside B, with the chemical structure N-(2-hydroxy-hexadecanoyl)-1-beta-glucosyl-9-methyl-sphinga-4E,8E-dienine, is a glycosphingolipid that plays a role in various biological processes. As a member of the cerebroside family, it is a component of cell membranes and is involved in cell signaling. The availability of high-purity this compound is crucial for its use as a research standard in lipidomic studies, as a tool for investigating enzymatic pathways, and in the development of potential therapeutic agents targeting neurological and other diseases. This document provides a detailed protocol for the chemical synthesis of this compound, methods for its purification and characterization, and notes on its application as a research standard.
Chemical Synthesis of this compound
The total synthesis of this compound involves a multi-step process that includes the preparation of the sphingoid base (9-methyl-sphinga-4,8-dienine), acylation with a protected 2-hydroxyhexadecanoic acid, and subsequent glycosylation with a protected glucose donor, followed by deprotection. A plausible synthetic strategy is outlined below, based on established methods for glycosylceramide synthesis.
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of the Ceramide Backbone
The synthesis of the specific sphingoid base, 9-methyl-sphinga-4,8-dienine, is a complex process that can be achieved through various synthetic routes. For the purpose of this protocol, it is assumed that the ceramide precursor, N-(2-hydroxy-hexadecanoyl)-9-methyl-sphinga-4,8-dienine, is either commercially available or synthesized according to a published procedure. The critical step is the coupling of the sphingoid base with 2-hydroxyhexadecanoic acid.
Step 2: Glycosylation of the Ceramide
The Koenigs-Knorr reaction is a classic and reliable method for the formation of the β-glycosidic linkage.[1]
-
Preparation of the Glycosyl Donor: Acetobromoglucose (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide) is used as the glycosyl donor. It can be prepared from glucose pentaacetate.
-
Glycosylation Reaction:
-
Dissolve the ceramide acceptor (N-(2-hydroxy-hexadecanoyl)-9-methyl-sphinga-4,8-dienine with the secondary hydroxyl group protected) in a dry, aprotic solvent such as dichloromethane (DCM) or a mixture of DCM and toluene under an inert atmosphere (e.g., argon).
-
Add freshly prepared silver carbonate as a promoter.
-
Cool the mixture to 0°C and add a solution of acetobromoglucose in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting protected this compound by silica gel column chromatography.
-
Step 3: Deprotection of the Glycosylceramide
The final step is the removal of the acetyl protecting groups from the glucose moiety.
-
Zemplén Deacetylation:
-
Dissolve the purified, protected this compound in dry methanol.
-
Add a catalytic amount of sodium methoxide in methanol.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until all starting material is consumed.
-
-
Neutralization and Purification:
-
Neutralize the reaction with an acidic resin (e.g., Amberlite IR-120 H+).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude this compound by High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column to yield the final product with high purity.
-
Quality Control and Characterization
The identity and purity of the synthesized this compound must be confirmed using various analytical techniques.
Characterization Workflow
Caption: Quality control workflow for this compound.
Analytical Data
Table 1: Expected Quantitative Data for Synthesized this compound
| Parameter | Expected Value/Range | Method |
| Molecular Formula | C41H77NO9 | - |
| Molecular Weight | 728.1 g/mol | Mass Spectrometry |
| Purity | >98% | HPLC |
| Appearance | White to off-white solid | Visual Inspection |
| Solubility | Soluble in Methanol, Chloroform:Methanol mixtures | Experimental |
| Glycosylation Yield | 40-60% | Gravimetric |
| Deprotection Yield | >90% | Gravimetric |
Table 2: Expected NMR Spectroscopic Data for this compound (in CDCl3:CD3OD)
| Assignment | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
| Glucose Moiety | ||
| Anomeric H-1' | ~4.3 (d) | ~104 |
| Ring Protons H-2' - H-6' | 3.2 - 3.9 (m) | 61 - 77 |
| Ceramide Moiety | ||
| Sphingoid Vinyl H | 5.4 - 5.8 (m) | 128 - 135 |
| Sphingoid CH-OH | ~4.1 (m) | ~72 |
| Sphingoid CH-NH | ~3.9 (m) | ~54 |
| Fatty Acid α-CH-OH | ~4.0 (m) | ~73 |
| Fatty Acid CH2 chain | 1.2 - 1.6 (br s) | 22 - 34 |
| Fatty Acid CH3 | ~0.9 (t) | ~14 |
| Sphingoid CH3 | ~1.6 (s) | ~16 |
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z | Fragmentation Details |
| [M+H]+ | 728.56 | Protonated molecular ion |
| [M+Na]+ | 750.54 | Sodiated molecular ion |
| [M-H]- | 726.54 | Deprotonated molecular ion |
| Fragment 1 | 566.5 | Loss of the glucose moiety |
| Fragment 2 | 264.3 | Sphingoid base fragment |
Application Notes
This compound, as a well-characterized research standard, has several applications in biomedical research:
-
Lipidomic Analysis: It can be used as a quantitative standard in mass spectrometry-based lipidomic studies to determine the levels of this compound and related glycosphingolipids in biological samples. This is particularly relevant in the study of neurological diseases like multiple sclerosis, where alterations in cerebroside metabolism have been implicated.[3][4]
-
Enzyme Assays: this compound can serve as a substrate for enzymes involved in glycosphingolipid metabolism, such as glucosylceramidase. This allows for the screening of enzyme inhibitors and the characterization of enzyme kinetics.
-
Cell Signaling Research: As a component of the cell membrane, this compound is involved in cell signaling pathways.[3] The pure standard can be used in cell culture experiments to investigate its role in processes such as neuronal differentiation, cell adhesion, and apoptosis.[5][6]
-
Drug Development: In the context of diseases associated with altered cerebroside levels, synthetic this compound can be used as a reference compound in the development and validation of analytical methods for pharmacokinetic and pharmacodynamic studies of new drug candidates.
Concluding Remarks
The successful synthesis and rigorous characterization of this compound are essential for its use as a reliable research standard. The protocols and data provided herein offer a comprehensive guide for researchers in the fields of lipidomics, neurobiology, and drug development to produce and utilize this important molecule in their studies. The availability of a high-purity standard will facilitate a deeper understanding of the biological roles of this compound and may contribute to the development of new diagnostic and therapeutic strategies.
References
- 1. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Cerebrosides: Structure, Function, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 4. lipotype.com [lipotype.com]
- 5. Gangliosides and neuronal differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of Gangliosides in Neurodevelopment [mdpi.com]
Application Notes and Protocols for Cerebroside B in Primary Neuronal Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerebrosides are a class of glycosphingolipids that are integral components of neuronal cell membranes.[1][2] They play crucial roles in various cellular processes, including signal transduction and cell-cell recognition.[1] While research on specific cerebrosides is ongoing, emerging evidence suggests their potential neuroprotective and neuro-regenerative properties. Cerebroside B, a member of this family, is a glycosylceramide found in various natural sources.[3] Although direct studies on this compound in primary neuronal cultures are limited, data from related cerebrosides, such as Cerebroside A, indicate a potential for neuroprotection by mechanisms that include the reduction of glutamate-induced excitotoxicity.[4]
These application notes provide a comprehensive guide for the utilization of this compound in primary neuronal cell culture models to investigate its potential neuroprotective and neurite outgrowth-promoting effects. The protocols and proposed signaling pathways are based on established methodologies for similar compounds and provide a framework for initiating research into the bioactivity of this compound.
Data Presentation
Due to the limited availability of quantitative data specifically for this compound in primary neuronal cultures, the following tables present hypothetical data based on findings for related cerebrosides and typical outcomes of neuroprotective and neurite outgrowth assays. These tables are intended as illustrative examples, and researchers should generate their own data for this compound.
Table 1: Effect of this compound on Neuronal Viability Under Oxidative Stress
| Treatment Group | Concentration (µM) | Neuronal Viability (%) |
| Vehicle Control | 0 | 100 ± 5.2 |
| Oxidative Stressor | - | 45 ± 3.8 |
| This compound | 1 | 55 ± 4.1 |
| This compound | 10 | 78 ± 6.5 |
| This compound | 25 | 85 ± 5.9 |
Hypothetical data representing neuronal viability as measured by MTT assay after 24-hour treatment with this compound followed by induction of oxidative stress.
Table 2: Effect of this compound on Neurite Outgrowth
| Treatment Group | Concentration (µM) | Average Neurite Length (µm) | Number of Primary Neurites per Neuron |
| Vehicle Control | 0 | 50 ± 8.7 | 3.1 ± 0.5 |
| This compound | 1 | 65 ± 9.2 | 3.8 ± 0.6 |
| This compound | 10 | 110 ± 12.5 | 4.5 ± 0.8 |
| This compound | 25 | 125 ± 11.8 | 4.8 ± 0.7 |
Hypothetical data representing measurements of neurite outgrowth after 72-hour treatment with this compound.
Experimental Protocols
Protocol 1: Assessment of Neuroprotective Effects of this compound
This protocol is designed to evaluate the ability of this compound to protect primary neurons from a common insult, such as oxidative stress.
Materials:
-
Primary cortical or hippocampal neurons
-
Neurobasal medium supplemented with B-27 and GlutaMAX
-
Poly-D-lysine or Poly-L-ornithine coated cell culture plates
-
This compound (stock solution in DMSO)
-
Oxidative stress-inducing agent (e.g., hydrogen peroxide or glutamate)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability assay reagents
-
Plate reader
Procedure:
-
Primary Neuron Culture:
-
Isolate primary neurons from embryonic rodent brain tissue (e.g., E18 rat cortices or hippocampi) using established protocols.
-
Plate the dissociated neurons onto coated 96-well plates at a suitable density (e.g., 5 x 10^4 cells/well).
-
Culture the neurons in supplemented Neurobasal medium at 37°C in a 5% CO2 incubator for 5-7 days to allow for maturation.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the DMSO stock. Ensure the final DMSO concentration is below 0.1% to avoid solvent toxicity.
-
Carefully replace half of the culture medium with the medium containing the desired concentrations of this compound or vehicle control.
-
Incubate the cells for 24 hours.
-
-
Induction of Neuronal Injury:
-
After the pre-treatment period, expose the neurons to an oxidative stressor (e.g., 100 µM H₂O₂ for 1 hour or 50 µM glutamate for 24 hours). A dose-response curve for the stressor should be determined beforehand.
-
-
Assessment of Neuronal Viability:
-
Following the insult, remove the treatment medium and replace it with fresh medium.
-
Perform an MTT assay or other viability assays (e.g., LDH assay for cytotoxicity or live/dead staining with calcein-AM/ethidium homodimer-1) according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate neuronal viability as a percentage of the vehicle-treated control group.
-
Protocol 2: Evaluation of Neurite Outgrowth Promotion by this compound
This protocol outlines a method to quantify the effect of this compound on the growth and extension of neurites from primary neurons.
Materials:
-
Primary cortical or hippocampal neurons
-
Neurobasal medium supplemented with B-27 and GlutaMAX
-
Poly-D-lysine or Poly-L-ornithine coated cell culture plates or coverslips
-
This compound (stock solution in DMSO)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody against a neuronal marker (e.g., β-III tubulin or MAP2)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope with imaging software
Procedure:
-
Primary Neuron Culture:
-
Isolate and plate primary neurons as described in Protocol 1. For imaging, it is recommended to plate neurons on coated glass coverslips within the wells of a 24-well plate.
-
-
This compound Treatment:
-
After allowing the neurons to attach and initiate neurite extension (typically 24 hours post-plating), treat the cells with various concentrations of this compound or vehicle control.
-
Incubate for 48-72 hours to allow for significant neurite growth.
-
-
Immunocytochemistry:
-
Fix the neurons with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with 5% BSA in PBS for 1 hour.
-
Incubate with the primary antibody (e.g., anti-β-III tubulin) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1-2 hours at room temperature in the dark.
-
Wash three times with PBS.
-
-
Image Acquisition and Analysis:
-
Mount the coverslips onto microscope slides.
-
Acquire images using a fluorescence microscope.
-
Use an automated image analysis software (e.g., ImageJ with the NeuronJ plugin or commercial software) to quantify neurite length, number of primary neurites, and branching points.
-
Proposed Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways that may be modulated by this compound, leading to neuroprotection and neurite outgrowth, as well as the general experimental workflows. These pathways are hypothetical and require experimental validation.
Caption: Workflow for assessing the neuroprotective effects of this compound.
Caption: Workflow for evaluating the effect of this compound on neurite outgrowth.
Caption: Proposed mechanism for this compound-mediated neuroprotection.
Caption: Proposed signaling cascade for this compound-induced neurite outgrowth.
Disclaimer
The information provided in these application notes is intended for research purposes only. The experimental protocols are suggestions and may require optimization for specific cell types and experimental conditions. The proposed signaling pathways are based on current scientific understanding of related molecules and have not been specifically validated for this compound. All laboratory work should be conducted in accordance with institutional safety guidelines.
References
- 1. Cerebrosides: Structure, Function, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. lipotype.com [lipotype.com]
- 3. This compound | C41H77NO9 | CID 11498616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cerebroside-A provides potent neuroprotection after cerebral ischaemia through reducing glutamate release and Ca²⁺ influx of NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Cerebroside B in Neuroinflammation Research: Information Not Available
Despite a comprehensive search of available scientific literature, there is currently no specific information on the application of Cerebroside B in the study of neuroinflammation.
Therefore, it is not possible to provide the requested detailed Application Notes and Protocols, including data tables and experimental methodologies, for this compound in neuroinflammation research.
General Context of Related Compounds in Neuroinflammation
While information on this compound is absent, it is worth noting that other glycosphingolipids, a class of molecules to which cerebrosides belong, have been investigated for their roles in neuroinflammation. For instance, the ganglioside GM1 has been shown to modulate microglial activation and cytokine production.[1][2] Gangliosides, which are more complex glycosphingolipids derived from cerebrosides, can influence inflammatory signaling pathways, such as those involving Toll-like receptor 4 (TLR4).[3]
The study of sphingolipids, in general, is an active area of neuroinflammation research. These molecules are known to be involved in critical cellular processes, and their dysregulation has been linked to neurodegenerative diseases.[4] Research in this broader field often involves studying the effects of these lipids on key inflammatory cells in the brain, namely microglia and astrocytes, and dissecting their impact on inflammatory signaling cascades.
However, without specific studies on this compound, any discussion of its potential applications, mechanisms, or protocols would be purely speculative and not grounded in scientific evidence.
Conclusion
At present, researchers, scientists, and drug development professionals looking to investigate the role of specific cerebrosides in neuroinflammation will find a lack of data on "this compound." Future research may elucidate the properties of this particular molecule, but for now, the scientific community has not published findings on its application in this field. Individuals interested in this area are encouraged to explore the literature on other, more extensively studied glycosphingolipids to understand the potential roles this class of molecules plays in the complex processes of neuroinflammation.
References
- 1. Anti-inflammatory role of GM1 and other gangliosides on microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gangliosides Trigger Inflammatory Responses via TLR4 in Brain Glia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingolipids in neuroinflammation: a potential target for diagnosis and therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cerebrosides as Potential Biomarkers for Neurological Disorders
Introduction
Cerebrosides, a class of glycosphingolipids, are integral components of cell membranes, particularly abundant in the nervous system.[1][2] They consist of a ceramide backbone linked to a single sugar moiety, either glucose (forming glucocerebrosides or GlcCer) or galactose (forming galactosylceramides or GalCer).[1][2] Galactosylceramides are primary constituents of the myelin sheath, essential for proper nerve impulse conduction, while glucosylceramides serve as precursors for more complex gangliosides and are involved in various cell signaling pathways.[1][3] Dysregulation of cerebroside metabolism has been implicated in the pathophysiology of several neurological disorders, making them promising candidates for biomarker development. These disorders include Alzheimer's disease, Parkinson's disease, and Multiple Sclerosis. This document provides an overview of the role of specific cerebrosides in these conditions, protocols for their quantification, and potential signaling pathways involved.
Cerebrosides in Neurological Disorders: A Quantitative Overview
Recent studies utilizing advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have enabled the precise quantification of various cerebroside species in biological fluids and tissues. These studies have revealed distinct alterations in cerebroside profiles in patients with neurological disorders compared to healthy individuals.
Table 1: Glucosylceramide (GlcCer) and Galactosylceramide (GalCer) Isoform Concentrations in the Cerebrospinal Fluid (CSF) of Parkinson's Disease Patients and Healthy Controls.
| Analyte | Healthy Controls (HC) (n=6) Median [IQR] (nM) | Idiopathic Parkinson's Disease (iPD) (n=22) Median [IQR] (nM) | GBA1-associated Parkinson's Disease (PD-GBA) (n=5) Median [IQR] (nM) |
| Glucosylceramides | |||
| GlcCer C16:0 | 1.3 [1.1-1.5] | 1.4 [1.2-1.7] | 1.8 [1.5-2.1] |
| GlcCer C18:0 | 0.8 [0.7-1.0] | 0.9 [0.8-1.1] | 1.1 [0.9-1.3] |
| GlcCer C20:0 | 1.2 [1.0-1.4] | 1.3 [1.1-1.6] | 1.6 [1.3-1.9] |
| GlcCer C22:0 | 2.5 [2.1-2.9] | 2.8 [2.4-3.3] | 3.4 [2.8-4.0] |
| GlcCer C24:1 | 3.1 [2.6-3.6] | 3.5 [3.0-4.1] | 4.2 [3.5-4.9] |
| GlcCer C24:0 | 4.6 [3.9-5.4] | 5.2 [4.4-6.1] | 6.3 [5.2-7.4] |
| Galactosylceramides | |||
| GalCer C16:0 | 2.0 [1.7-2.3] | 2.2 [1.9-2.6] | 2.5 [2.1-2.9] |
| GalCer C18:0 | 1.3 [1.1-1.5] | 1.4 [1.2-1.7] | 1.6 [1.3-1.9] |
| GalCer C20:0 | 1.8 [1.5-2.1] | 2.0 [1.7-2.4] | 2.3 [1.9-2.7] |
| GalCer C22:0 | 3.8 [3.2-4.4] | 4.2 [3.6-4.9] | 4.8 [4.0-5.6] |
| GalCer C24:1 | 4.7 [4.0-5.5] | 5.2 [4.4-6.1] | 6.0 [5.0-7.0] |
| GalCer C24:0 | 7.0 [5.9-8.2] | 7.8 [6.6-9.1] | 9.0 [7.5-10.5] |
| Data adapted from a study on Glucosylceramide and Galactosylceramide Isoforms in Cerebrospinal Fluid of Parkinson's Disease Patients.[4] |
Table 2: Alterations in Cerebroside Metabolism in Alzheimer's Disease and Multiple Sclerosis.
| Disorder | Analyte/Metabolite | Sample Type | Observation |
| Alzheimer's Disease | Total Ceramides | Brain Tissue | Significantly increased levels compared to controls.[5] |
| Sphingomyelin | Brain Tissue | Decreased levels compared to controls.[5] | |
| Multiple Sclerosis | Galactosylceramide (β-GalC) | Serum | Elevation of serum levels correlates with clinical relapses in relapsing-remitting MS.[6] |
| β-Galactosylceramide (β-GalC) Turnover | Cerebrospinal Fluid (CSF) | Turnover half-life of 373 days; 18.3% lower fraction with non-negligible turnover in MS patients compared to healthy subjects.[7][8] |
Experimental Protocols
Protocol 1: Quantification of Glucosylceramide and Galactosylceramide Isoforms in CSF by LC-MS/MS
This protocol is adapted from a method for the analysis of GlcCer and GalCer isoforms in human cerebrospinal fluid.[4]
1. Sample Preparation (Lipid Extraction): a. To 100 µL of CSF, add an internal standard solution containing deuterated GlcCer and GalCer analogs. b. Add 300 µL of a chloroform:methanol (2:1, v/v) mixture. c. Vortex vigorously for 2 minutes. d. Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the phases. e. Carefully collect the lower organic phase containing the lipids. f. Dry the organic phase under a gentle stream of nitrogen. g. Reconstitute the dried lipid extract in 50 µL of the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis: a. Liquid Chromatography (LC): i. Use a C18 reversed-phase column. ii. Mobile Phase A: Water with 0.1% formic acid. iii. Mobile Phase B: Acetonitrile:isopropanol (1:1, v/v) with 0.1% formic acid. iv. Elute with a gradient from 60% B to 100% B over 15 minutes. b. Tandem Mass Spectrometry (MS/MS): i. Operate the mass spectrometer in positive electrospray ionization (ESI) mode. ii. Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for each GlcCer and GalCer isoform and their corresponding internal standards.
3. Data Analysis: a. Integrate the peak areas for each analyte and internal standard. b. Calculate the concentration of each cerebroside isoform using a calibration curve generated with known concentrations of authentic standards.
Signaling Pathways and Experimental Workflows
Alzheimer's Disease: Ceramide-Mediated Pathogenesis
In Alzheimer's disease, elevated levels of ceramides have been shown to influence the processing of amyloid precursor protein (APP) and the hyperphosphorylation of tau protein, two key pathological hallmarks of the disease.[5][9][10]
Parkinson's Disease: Glucosylceramide Pathway Dysregulation
Mutations in the GBA1 gene, which encodes the enzyme glucocerebrosidase, are a major genetic risk factor for Parkinson's disease.[1][11] Defective GBA1 leads to the accumulation of its substrate, glucosylceramide, which is thought to promote the aggregation of α-synuclein, a key component of Lewy bodies.[12][13]
Multiple Sclerosis: Galactosylceramide and Demyelination
In Multiple Sclerosis, the inflammatory process leads to the destruction of the myelin sheath. Galactosylceramide, a major lipid component of myelin, is released into the cerebrospinal fluid and bloodstream during demyelination, serving as a potential biomarker for disease activity.[3][6]
Experimental Workflow for Cerebroside Biomarker Analysis
The general workflow for analyzing cerebrosides as biomarkers in neurological disorders involves several key steps, from sample collection to data interpretation.
Conclusion
Cerebrosides, particularly specific isoforms of glucosylceramide and galactosylceramide, are emerging as valuable biomarkers for the diagnosis, prognosis, and monitoring of therapeutic interventions in neurological disorders. The presented quantitative data and experimental protocols provide a foundation for researchers and clinicians to further investigate the role of these lipids in neurodegeneration and demyelination. The elucidation of the signaling pathways involving cerebrosides offers novel targets for drug development aimed at mitigating the progression of these devastating diseases.
References
- 1. The Glucosylceramide Pathway in Parkinson's Disease and other Synucleinopathies: Genetic defects, Neuropathological characterization and cell culture models | Parkinson's Disease [michaeljfox.org]
- 2. Diverse Roles of Ceramide in the Progression and Pathogenesis of Alzheimer’s Disease [mdpi.com]
- 3. The structural and functional role of myelin fast-migrating cerebrosides: pathological importance in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of a Liquid Chromatography-Tandem Mass Spectrometry Method for the Analysis of Glucosylceramide and Galactosylceramide Isoforms in Cerebrospinal Fluid of Parkinson's Disease Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Galactosylceramide: a reliable serum index of demyelination in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetics of myelin breakdown products: A labeling study in patients with progressive multiple sclerosis. | CHDR [chdr.nl]
- 8. Kinetics of myelin breakdown products: A labeling study in patients with progressive multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ceramides may Play a Central Role in the Pathogenesis of Alzheimer’s Disease: a Review of Evidence and Horizons for Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Ceramides in Parkinson’s Disease: From Recent Evidence to New Hypotheses [frontiersin.org]
- 12. Plasma Ceramide and Glucosylceramide Metabolism Is Altered in Sporadic Parkinson's Disease and Associated with Cognitive Impairment: A Pilot Study | PLOS One [journals.plos.org]
- 13. Plasma Ceramide and Glucosylceramide Metabolism Is Altered in Sporadic Parkinson's Disease and Associated with Cognitive Impairment: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Tracking of Cerebroside B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the fluorescent and biotin-based labeling of Cerebroside B, a glucosylceramide, enabling its visualization and tracking in various in vitro experimental settings. The provided methodologies are essential for investigating the subcellular localization, trafficking dynamics, and metabolic fate of this important glycosphingolipid.
Introduction to this compound
This compound, a type of glucocerebroside, is a crucial component of cellular membranes, particularly in nervous tissue.[1] It consists of a ceramide backbone linked to a single glucose moiety.[1] this compound and its metabolic pathways are implicated in various cellular processes, including signal transduction and apoptosis.[2][3][4] The ability to track this compound within cells is vital for understanding its physiological and pathological roles.
Labeling Strategies for In Vitro Tracking
Two primary strategies for labeling this compound for in vitro tracking are detailed below: fluorescent labeling and biotinylation.
-
Fluorescent Labeling: This approach utilizes fluorescently tagged precursors, such as NBD-C6-ceramide, which are metabolized by cells into fluorescently labeled this compound (NBD-glucosylceramide). This method allows for direct visualization of the molecule's distribution and movement using fluorescence microscopy.
-
Biotinylation: This technique involves the chemical conjugation of biotin to this compound. The biotin tag allows for indirect detection using streptavidin-conjugated probes, offering high sensitivity and utility in various affinity-based assays.
Fluorescent Labeling of this compound using NBD-C6-Ceramide
This protocol describes the in vitro labeling of cellular this compound by providing cells with the fluorescent precursor N-[6-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanoyl]-D-erythro-sphingosine (NBD-C6-ceramide). The cells internalize this precursor and metabolize it via glucosylceramide synthase (GCS) to produce NBD-C6-glucosylceramide (fluorescently labeled this compound).
Experimental Protocol: NBD-Glucosylceramide Synthesis in Live Cells
Materials:
-
NBD-C6-ceramide
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Chloroform
-
Methanol
-
HPLC system with a fluorescence detector
-
Normal-phase HPLC column (e.g., ZORBAX Rx-SIL)
Procedure:
-
Preparation of NBD-C6-Ceramide/BSA Complex:
-
Prepare a stock solution of NBD-C6-ceramide in a suitable organic solvent (e.g., ethanol or DMSO).
-
Prepare a solution of fatty acid-free BSA in PBS (e.g., 0.34 mg/mL).
-
Add the NBD-C6-ceramide stock solution to the BSA solution while vortexing to create a complex. The final concentration of the complex will depend on the experimental requirements, but a starting point of 100 µM NBD-C6-Cer/BSA complex can be used.
-
-
Cell Labeling:
-
Culture cells to the desired confluency in appropriate culture vessels.
-
Add the NBD-C6-Ceramide/BSA complex directly to the cell culture medium to achieve a final concentration typically ranging from 1 to 5 µM.
-
Incubate the cells for a desired period (e.g., 1-3 hours) at 37°C in a humidified incubator with 5% CO2, protected from light.
-
-
Lipid Extraction:
-
After incubation, wash the cells with ice-cold PBS to remove excess labeling reagent.
-
Harvest the cells and perform a lipid extraction using a chloroform/methanol mixture (e.g., 2:1 v/v).
-
-
Analysis by HPLC:
-
Dry the extracted lipids under a stream of nitrogen and reconstitute them in a suitable solvent for HPLC analysis (e.g., methanol/chloroform).
-
Separate the labeled lipids using a normal-phase HPLC column.
-
Use a fluorescence detector with excitation and emission wavelengths appropriate for NBD (e.g., excitation at 470 nm and emission at 530 nm).[5]
-
Identify and quantify the NBD-C6-glucosylceramide peak by comparing its retention time to a known standard.
-
Quantitative Data Summary
The efficiency of enzymatic conversion of NBD-C6-ceramide to NBD-C6-glucosylceramide can be assessed by HPLC. The following table summarizes representative quantitative data from in vitro studies.
| Parameter | Value | Reference |
| NBD C6-Ceramide Incubation Concentration | 2 µM | [5] |
| Incubation Time | 2 hours | [5] |
| GCS Km (in human cells) | 2.34 µM | [5] |
| GCS Vmax (in human cells) | 343 fmol/µg protein/2h | [5] |
| NBD-GlcCer Detection Limit (HPLC) | low-femtomolar range | [5] |
Experimental Workflow: Fluorescent Labeling and Analysis
Biotinylation of this compound
This protocol outlines a method for the synthesis of a biotinylated this compound analog. This method is adapted from a procedure for creating a photoactivatable and biotinylated glucosylceramide analog and can be modified for direct biotinylation.[6] This involves the chemical coupling of a biotin derivative to an amino-functionalized this compound.
Experimental Protocol: Synthesis of Biotinylated Glucosylceramide
Materials:
-
Glucosylceramide (this compound)
-
Reagents for synthesis of 2-amino-glucosylceramide (requires organic synthesis expertise)
-
Sulfo-NHS-LC-Biotin or similar amine-reactive biotinylation reagent
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Purification columns (e.g., silica gel chromatography)
-
Mass spectrometer for product characterization
Procedure:
-
Synthesis of Amino-Functionalized Glucosylceramide:
-
This is a complex multi-step organic synthesis process that involves modifying the fatty acid chain of glucosylceramide to introduce a primary amine. This step requires significant expertise in synthetic organic chemistry. A potential route involves the use of d, l-2-aminohexadecanoic acid to replace the native fatty acid.[6]
-
-
Biotinylation Reaction:
-
Dissolve the amino-glucosylceramide in an appropriate anhydrous solvent such as DMF or DMSO.
-
Prepare a stock solution of an amine-reactive biotinylation reagent (e.g., Sulfo-NHS-LC-Biotin) in the same solvent.
-
Add the biotinylation reagent to the amino-glucosylceramide solution in a molar excess (e.g., 10-20 fold). The optimal ratio should be determined empirically.
-
Allow the reaction to proceed at room temperature for 30-60 minutes or at 4°C for 2 hours.
-
-
Purification of Biotinylated Glucosylceramide:
-
Purify the reaction mixture using silica gel column chromatography to separate the biotinylated product from unreacted starting materials and excess biotinylation reagent.
-
Monitor the purification process using Thin Layer Chromatography (TLC).
-
-
Product Characterization:
-
Confirm the identity and purity of the synthesized biotinylated glucosylceramide using mass spectrometry to verify the expected molecular weight.[6]
-
Experimental Workflow: Biotinylation of this compound
In Vitro Tracking and Signaling Pathway
In Vitro Tracking of Labeled this compound
Once labeled, fluorescent or biotinylated this compound can be introduced to live cells to study its trafficking.
Protocol for Tracking NBD-Glucosylceramide:
-
Label cells with NBD-C6-ceramide as described previously to generate intracellular NBD-glucosylceramide.
-
Wash the cells to remove the precursor.
-
Image the cells at various time points using a fluorescence microscope to observe the subcellular localization and movement of the labeled this compound. Colocalization studies with organelle-specific markers can be performed to identify the compartments where this compound resides.[7][8]
Glucosylceramide-Mediated Apoptosis Signaling Pathway
Glucosylceramide metabolism, regulated by glucosylceramide synthase (GCS), plays a role in cellular apoptosis, in part through the Bcl-2/Bax signaling pathway.[2][6] An increase in ceramide levels, which can result from the inhibition of GCS, can trigger apoptosis.
Stability and Considerations
When using fluorescently labeled lipids, it is crucial to consider the stability of the label. The fluorescent tag can potentially alter the biological activity of the lipid and may be subject to degradation or cleavage within the cell.[9] It is recommended to perform control experiments to assess the metabolic fate of the fluorescent label and ensure that the observed fluorescence corresponds to the intact labeled this compound. Techniques like TLC or HPLC can be used to analyze the metabolic products.[10]
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers to label and track this compound in vitro. The use of fluorescent and biotinylated probes will facilitate a deeper understanding of the dynamic behavior and signaling roles of this important glycosphingolipid in health and disease.
References
- 1. Cerebroside - Wikipedia [en.wikipedia.org]
- 2. Glucosylceramide synthase regulates the proliferation and apoptosis of liver cells in vitro by Bcl-2/Bax pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucosylceramide: Structure, Function, and Regulation - Creative Proteomics [creative-proteomics.com]
- 4. Glucosylceramide synthase and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Incorporation of Fluorescence Ceramide-Based HPLC Assay for Rapidly and Efficiently Assessing Glucosylceramide Synthase In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of a novel photoactivatable glucosylceramide cross-linker - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Total synthesis of ceramides and β-O-glucosylceramides via intramolecular fatty acyl group migration - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. journals.biologists.com [journals.biologists.com]
- 9. Fluorescent, short-chain C6-NBD-sphingomyelin, but not C6-NBD-glucosylceramide, is subject to extensive degradation in the plasma membrane: implications for signal transduction related to cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Models for Studying β-Galactosylceramide Function in Glial Cells
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cerebrosides are a class of glycosphingolipids that are integral components of cell membranes, particularly in the nervous system. The most abundant cerebroside in the brain is galactosylceramide (GalCer), which exists predominantly with a β-glycosidic linkage to ceramide, hereafter referred to as β-Galactosylceramide (or Cerebroside B as contextually interpreted). Glial cells, including oligodendrocytes, astrocytes, and microglia, are crucial for neuronal support, myelination, and immune defense in the central nervous system (CNS). β-Galactosylceramide plays a significant role in the function of these cells. Dysregulation of its metabolism is implicated in various neurological disorders.[1] This document provides detailed application notes and protocols for establishing in vitro models to investigate the multifaceted functions of β-Galactosylceramide in glial cells.
Role of β-Galactosylceramide in Oligodendrocytes
Oligodendrocytes are responsible for myelinating axons in the CNS, a process essential for rapid nerve impulse conduction. β-Galactosylceramide is a major lipid component of myelin and plays a critical role in oligodendrocyte differentiation and the stability of the myelin sheath.[1][2][3]
Application Note: Assessing Oligodendrocyte Differentiation and Myelination
In vitro models are invaluable for studying the influence of β-Galactosylceramide on oligodendrocyte precursor cell (OPC) differentiation into mature, myelinating oligodendrocytes. These models allow for the controlled manipulation of the cellular environment and the quantitative assessment of differentiation markers and myelination capacity. A common approach involves culturing OPCs and inducing differentiation, followed by analysis of morphological changes and the expression of myelin-specific proteins.
Experimental Protocol: In Vitro Oligodendrocyte Differentiation and Myelination Assay
This protocol describes the differentiation of primary rat OPCs and a method to quantify myelination using a nanofiber-based assay.
Materials:
-
Primary rat oligodendrocyte precursor cells (OPCs)
-
OPC proliferation medium (DMEM/F12, B27 supplement, 10 ng/mL PDGF, 10 ng/mL bFGF)
-
Oligodendrocyte differentiation medium (DMEM/F12, B27 supplement, 50 µg/mL insulin, 30 nM sodium selenite, 10 ng/mL CNTF, 10 ng/mL NT-3)
-
Poly-L-lysine coated culture vessels
-
Electrospun polystyrene nanofibers on coverslips
-
Antibodies: anti-Myelin Basic Protein (MBP), anti-O4, anti-GalC
-
Fluorescently labeled secondary antibodies
-
DAPI nuclear stain
Procedure:
-
OPC Culture: Culture primary rat OPCs on poly-L-lysine coated flasks in OPC proliferation medium.
-
Induction of Differentiation: To induce differentiation, replace the proliferation medium with oligodendrocyte differentiation medium.
-
Treatment with β-Galactosylceramide: Exogenous β-Galactosylceramide can be added to the differentiation medium at desired concentrations to assess its effect.
-
Immunocytochemistry for Differentiation Markers: After 3-5 days of differentiation, fix the cells and perform immunocytochemistry for the oligodendrocyte markers O4 and GalC, and the mature oligodendrocyte marker Myelin Basic Protein (MBP).
-
Myelination Assay using Nanofibers:
-
Quantification:
-
Quantify the percentage of MBP-positive cells to assess differentiation.
-
Measure the length and thickness of MBP-positive segments along the nanofibers to quantify myelination.
-
Role of β-Galactosylceramide in Microglia
Microglia are the resident immune cells of the CNS, playing a crucial role in neuroinflammation. Studies have shown that analogs of galactosylceramide can modulate microglial activation, suggesting a role for these lipids in regulating the brain's immune response.[6][7][8][9]
Application Note: Investigating the Anti-inflammatory Effects of β-Galactosylceramide on Microglia
In vitro models of microglial activation are essential for screening and characterizing compounds that can modulate neuroinflammation. Primary microglia or microglial cell lines (e.g., BV2) can be stimulated with pro-inflammatory agents like lipopolysaccharide (LPS) to induce an inflammatory response. The effects of β-Galactosylceramide on this response can then be quantified by measuring the production of inflammatory mediators.
Experimental Protocol: Microglia Activation Assay
This protocol details how to assess the anti-inflammatory effects of β-Galactosylceramide on LPS-stimulated microglia.
Materials:
-
Primary mouse microglia or BV2 microglial cell line
-
DMEM supplemented with 10% FBS and penicillin/streptomycin
-
Lipopolysaccharide (LPS)
-
β-Galactosylceramide
-
Reagents for Nitric Oxide (NO) quantification (Griess reagent)
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
Reagents for RT-qPCR (RNA extraction kit, reverse transcriptase, qPCR mix, primers for iNOS, COX-2, TNF-α, IL-1β, IL-6, and a housekeeping gene)
-
Antibodies for Western blotting (anti-p38 MAPK, anti-phospho-p38 MAPK)
Procedure:
-
Cell Culture: Culture primary microglia or BV2 cells in DMEM with 10% FBS.
-
Treatment: Pre-treat the cells with various concentrations of β-Galactosylceramide for 1 hour.
-
Stimulation: Stimulate the cells with LPS (100 ng/mL) for 24 hours.
-
Quantification of Inflammatory Mediators:
-
Nitric Oxide (NO): Measure NO production in the culture supernatant using the Griess assay.
-
Cytokines: Quantify the levels of TNF-α, IL-1β, and IL-6 in the supernatant using ELISA kits.[6]
-
-
Gene Expression Analysis:
-
Signaling Pathway Analysis (Western Blot):
-
After 30 minutes of LPS stimulation, lyse the cells and extract proteins.
-
Perform Western blotting to assess the phosphorylation of p38 MAPK.
-
Data Presentation
Table 1: Effect of α-Galactosylceramide Analogs (4d and 4e) on Pro-inflammatory Gene Expression in LPS-stimulated BV2 Microglia [6]
| Treatment (5 µM) | iNOS mRNA Expression (Fold Change vs. LPS) | COX-2 mRNA Expression (Fold Change vs. LPS) | IL-1β mRNA Expression (Fold Change vs. LPS) | IL-6 mRNA Expression (Fold Change vs. LPS) | TNF-α mRNA Expression (Fold Change vs. LPS) |
| LPS | 1.00 | 1.00 | 1.00 | 1.00 | 1.00 |
| LPS + 4d | ↓ Significantly Reduced | ↓ Significantly Reduced | ↓ Significantly Reduced | ↓ Significantly Reduced | No Significant Change |
| LPS + 4e | ↓ Significantly Reduced | ↓ Significantly Reduced | ↓ Significantly Reduced | ↓ Significantly Reduced | No Significant Change |
Note: This table summarizes the reported effects of α-Galactosylceramide analogs, which provide a strong rationale for investigating similar effects with β-Galactosylceramide.
Role of β-Galactosylceramide in Astrocytes
Astrocytes are the most abundant glial cells in the CNS and are critical for maintaining brain homeostasis, providing metabolic support to neurons, and regulating synaptic transmission. While the direct signaling roles of β-Galactosylceramide in astrocytes are less defined, evidence suggests its importance in astrocyte function and neuron-glia interactions.[10] Depletion of GalCer has been shown to impair the function of satellite glial cells, which share similarities with astrocytes.[11]
Application Note: Evaluating the Role of β-Galactosylceramide in Astrocyte Reactivity and Neuroprotection
In vitro models of astrocyte reactivity, often induced by inflammatory stimuli or injury models like oxygen-glucose deprivation (OGD), can be used to study the role of β-Galactosylceramide. Furthermore, neuron-astrocyte co-culture systems can elucidate the impact of astrocytic β-Galactosylceramide on neuronal health and survival.
Experimental Protocol: Astrocyte Reactivity and Neuroprotection Assay
This protocol describes methods to induce astrocyte reactivity and to assess their neuroprotective capacity in a co-culture system.
Materials:
-
Primary rat cortical astrocytes
-
Primary rat cortical neurons
-
Astrocyte culture medium (DMEM, 10% FBS, penicillin/streptomycin)
-
Neuronal culture medium (Neurobasal medium, B27 supplement, GlutaMAX)
-
Lipopolysaccharide (LPS) or reagents for Oxygen-Glucose Deprivation (OGD)
-
β-Galactosylceramide
-
Antibodies: anti-GFAP (for astrocytes), anti-MAP2 (for neurons)
-
Reagents for cell viability assay (e.g., MTT or LDH assay)
-
ELISA kits for neurotrophic factors (e.g., BDNF, GDNF)
Procedure:
-
Primary Astrocyte Culture: Isolate and culture primary astrocytes from neonatal rat cortices.
-
Induction of Reactivity:
-
Inflammatory model: Treat confluent astrocytes with LPS (100 ng/mL) for 24 hours.
-
Ischemia model: Subject astrocytes to OGD for a specified duration (e.g., 4 hours) followed by reoxygenation.
-
-
β-Galactosylceramide Treatment: Add β-Galactosylceramide to the culture medium during the reactivity induction.
-
Assessment of Astrocyte Reactivity:
-
Morphology: Analyze changes in cell shape and process extension.
-
GFAP Expression: Quantify the expression of Glial Fibrillary Acidic Protein (GFAP), a marker of reactive astrocytes, by immunocytochemistry or Western blot.
-
-
Neuron-Astrocyte Co-culture for Neuroprotection Assay:
-
Culture primary neurons on a monolayer of pre-treated astrocytes (control, reactive, and β-Galactosylceramide-treated reactive astrocytes).
-
Induce neuronal stress (e.g., glutamate excitotoxicity).
-
Assess neuronal viability after 24 hours using a cell viability assay and by counting MAP2-positive cells.
-
-
Analysis of Neurotrophic Factor Secretion: Measure the levels of Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell line-Derived Neurotrophic Factor (GDNF) in the astrocyte-conditioned medium using ELISA.
Conclusion
The in vitro models and protocols described herein provide a robust framework for investigating the diverse functions of β-Galactosylceramide in oligodendrocytes, microglia, and astrocytes. These experimental systems are crucial for elucidating the molecular mechanisms by which this key glycosphingolipid influences glial cell biology in both health and disease, and for identifying potential therapeutic targets for neurological disorders. The ability to culture and manipulate these cell types in a controlled environment offers a powerful tool for researchers and drug development professionals.
References
- 1. Glucosylceramide and galactosylceramide, small glycosphingolipids with significant impact on health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sigma-1 receptors at galactosylceramide-enriched lipid microdomains regulate oligodendrocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. A rapid and reproducible assay for modeling myelination by oligodendrocytes using engineered nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A rapid and reproducible assay for modeling myelination by oligodendrocytes using engineered nanofibers | Springer Nature Experiments [experiments.springernature.com]
- 6. Anti-Inflammatory Effects of α-Galactosylceramide Analogs in Activated Microglia: Involvement of the p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Anti-Inflammatory Effects of α-Galactosylceramide Analogs in Activated Microglia: Involvement of the p38 MAPK Signaling Pathway | PLOS One [journals.plos.org]
- 9. Anti-inflammatory effects of α-galactosylceramide analogs in activated microglia: involvement of the p38 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of Galactosylceramide Metabolism in Satellite Glial Cell Dysfunction and Neuron–Glia Interactions in Painful Diabetic Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating Blood-Brain Barrier Permeability Using Cerebroside B
For Researchers, Scientists, and Drug Development Professionals
Introduction
The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside. Understanding the permeability of this barrier to various compounds is crucial for the development of drugs targeting the CNS and for studying the pathophysiology of neurological diseases. Cerebroside B, a glucosylceramide, is a member of the glycosphingolipid family, which are essential components of cell membranes, particularly in nervous tissue.[1] Investigating the ability of this compound and similar compounds to cross the BBB is of significant interest for its potential neuroprotective effects and as a possible carrier for CNS-targeted therapies.
These application notes provide a comprehensive guide for researchers to investigate the BBB permeability of this compound using both in vivo and in vitro models. The protocols are adapted from studies on plant-derived ceramides, which are structurally related to this compound, and provide a robust framework for these investigations.[2][3]
I. In Vivo Blood-Brain Barrier Permeability Analysis
This protocol describes an in vivo method to assess the permeability of this compound across the BBB in a mouse model. The method involves intravenous administration of this compound followed by quantification of its concentration in the brain tissue.
Experimental Protocol: In Vivo BBB Permeability Assay
1. Animal Model:
-
Adult male BALB/c mice (8-10 weeks old).
-
All animal procedures should be performed in accordance with institutional animal care and use committee guidelines.
2. Reagents and Materials:
-
This compound
-
Vehicle (e.g., 1% Bovine Serum Albumin in Phosphate-Buffered Saline)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Heparinized saline (5 U/mL)
-
Liquid nitrogen
-
Homogenizer
-
LC-MS/MS system
3. Procedure:
-
Prepare this compound solution in the vehicle at the desired concentrations (e.g., 0.1 mM and 1.0 mM).
-
Administer a single intravenous (IV) injection of the this compound solution or vehicle control into the tail vein of the mice (100 µL volume).
-
After a predetermined time point (e.g., 30 minutes), anesthetize the mice.[2]
-
Perform transcardial perfusion with heparinized saline to remove blood from the brain vasculature.
-
Carefully dissect the brain and immediately freeze it in liquid nitrogen. Store at -80°C until analysis.
-
Homogenize the brain tissue in an appropriate buffer.
-
Extract lipids from the brain homogenate.
-
Quantify the concentration of this compound and its potential metabolites (e.g., ceramide, sphingomyelin, and glucosylceramide) using a validated LC-MS/MS method.[2][3]
Data Presentation: In Vivo Permeability
The following tables present example data adapted from a study on plant-derived ceramides, which can be used as a reference for expected outcomes when studying this compound.
Table 1: In Vivo Brain Concentration of this compound and Metabolites (Adapted from Eguchi et al., 2020) [2][4][5]
| Compound | Injected Concentration | Brain Concentration (pmol/g tissue) |
| This compound (Hypothetical) | 0.1 mM | Expected to be detectable |
| 1.0 mM | Expected to be significantly higher than 0.1 mM group | |
| Ceramide (Metabolite) | 0.1 mM | Expected to be detectable |
| 1.0 mM | Expected to show a dose-dependent increase | |
| Sphingomyelin (Metabolite) | 0.1 mM | May show a slight increase |
| 1.0 mM | May show a slight increase | |
| Glucosylceramide (Metabolite) | 0.1 mM | May show a slight increase |
| 1.0 mM | May show a slight increase |
Note: The passing rate of injected ceramides across the BBB in the cited study ranged from 0.28% to 11.3% depending on the specific ceramide and dosage.[3]
Experimental Workflow: In Vivo BBB Permeability
Caption: Workflow for in vivo analysis of this compound BBB permeability.
II. In Vitro Blood-Brain Barrier Model
An in vitro BBB model provides a controlled environment to study the permeability of this compound and its effects on the barrier integrity. A co-culture model of brain capillary endothelial cells, pericytes, and astrocytes is recommended to mimic the in vivo neurovascular unit.[2]
Experimental Protocol: In Vitro BBB Permeability Assay
1. Cell Culture Model:
-
Utilize a commercially available in vitro BBB kit or establish a co-culture model with primary or immortalized brain capillary endothelial cells, pericytes, and astrocytes.
-
Endothelial cells are typically seeded on the apical side of a Transwell insert, with pericytes and astrocytes cultured in the basolateral chamber.
2. Reagents and Materials:
-
This compound
-
Cell culture medium
-
Transwell inserts (e.g., 0.4 µm pore size)
-
LC-MS/MS system
3. Procedure:
-
Establish the co-culture BBB model according to standard protocols.
-
Once the endothelial cell monolayer has formed and exhibits high transendothelial electrical resistance (TEER), the model is ready for the permeability assay.
-
Prepare this compound in cell culture medium at the desired concentration (e.g., 5 µM).[2]
-
Replace the medium in the apical (luminal) chamber with the this compound-containing medium.
-
Incubate for a specific time period (e.g., 30 minutes).[2]
-
Collect the medium from the basolateral (abluminal) chamber.
-
Quantify the concentration of this compound and its metabolites in the basolateral medium using LC-MS/MS.
Data Presentation: In Vitro Permeability
Table 2: In Vitro BBB Permeability of this compound and Metabolites (Adapted from Eguchi et al., 2020) [2]
| Compound | Apical Concentration | Basolateral Concentration (pmol) |
| This compound (Hypothetical) | 5 µM | Expected to be detectable |
| Ceramide (Metabolite) | 5 µM | Expected to be detectable |
| Sphingomyelin (Metabolite) | 5 µM | May be detectable at low levels |
| Glucosylceramide (Metabolite) | 5 µM | May be detectable at low levels |
Experimental Workflow: In Vitro BBB Permeability
Caption: Workflow for in vitro analysis of this compound BBB permeability.
III. Hypothetical Signaling Pathway of this compound at the Blood-Brain Barrier
While direct evidence for the signaling pathways of this compound in brain endothelial cells is limited, a hypothetical mechanism can be proposed based on the known metabolism and signaling of related sphingolipids, such as ceramides.[6][7][8] It is plausible that this compound, being a glucosylceramide, is metabolized to ceramide within the endothelial cells of the BBB. Ceramide is a well-known bioactive lipid that can influence various signaling cascades, potentially affecting tight junction integrity and BBB permeability.[9][10][11]
Proposed Mechanism:
-
Uptake and Metabolism: this compound may cross the endothelial cell membrane and be hydrolyzed by glucocerebrosidase to yield ceramide.
-
Ceramide-Mediated Signaling: Increased intracellular ceramide levels can activate stress-activated protein kinases (e.g., JNK) and protein phosphatases.[10][12]
-
Tight Junction Regulation: These signaling pathways can lead to the dephosphorylation and redistribution of tight junction proteins such as ZO-1, occludin, and claudins, potentially altering BBB permeability.
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway of this compound at the BBB.
Disclaimer: The experimental protocols and quantitative data presented are based on studies of structurally related compounds (ceramides) and should be adapted and validated specifically for this compound. The proposed signaling pathway is hypothetical and requires experimental verification.
References
- 1. Cerebroside - Wikipedia [en.wikipedia.org]
- 2. Blood-brain barrier permeability analysis of plant ceramides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Item - In vivo Blood-Brain Barrier (BBB) permeability of C15 ceramide. - Public Library of Science - Figshare [plos.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Sphingolipid metabolism in brain insulin resistance and neurological diseases [frontiersin.org]
- 7. Sphingolipid metabolism in brain insulin resistance and neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sphingolipid Metabolism and Signaling in Endothelial Cell Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ceramide signaling in the gut - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ceramide regulates cellular homeostasis via diverse stress signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ceramide activates JNK to inhibit a cAMP-gated K+ conductance and Cl– secretion in intestinal epithelia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Experimental Models of Cerebroside B in Neurotoxin-Induced Damage
A Note to the Researcher: The term "Cerebroside B" does not correspond to a standard, specific molecular entity in the current scientific literature. Cerebrosides are a class of glycosphingolipids, with the most common in the nervous system being galactosylceramides and glucosylceramides. Research on the role of these simple cerebrosides in neurotoxin-induced damage has primarily focused on the pathological consequences of their altered metabolism rather than their application as exogenous neuroprotective agents.
The following application notes and protocols are therefore presented as a hypothetical framework for investigating the potential neuroprotective effects of a generic cerebroside, based on established methodologies in the field of neuroprotection research.
Application Notes: The Role of Simple Cerebrosides in the Nervous System
Galactosylceramide (GalCer) is a primary structural component of the myelin sheath, essential for proper nerve conduction. Its synthesis is a key step in the differentiation of oligodendrocytes, the myelin-producing cells of the central nervous system. Dysregulation of GalCer metabolism is associated with various demyelinating and neurodegenerative conditions.
Glucosylceramide (GlcCer) serves as a crucial precursor for the synthesis of more complex glycosphingolipids, including gangliosides, which are vital for neuronal function, signaling, and membrane integrity.[1][2] The catabolism of GlcCer is critical, and its accumulation due to deficiencies in the enzyme glucocerebrosidase leads to Gaucher disease, a lysosomal storage disorder with neurological manifestations.[3] Furthermore, mutations in the gene encoding this enzyme are a significant risk factor for Parkinson's disease, linking GlcCer metabolism directly to the pathogenesis of this neurodegenerative disorder.[3] Inhibition of GlcCer synthesis is being explored as a therapeutic strategy to reduce the accumulation of toxic protein aggregates, such as α-synuclein, in Parkinson's disease.[4][5]
While high levels of GlcCer are associated with neurotoxicity, some studies suggest its synthesis is necessary for axonal growth.[6][7] This dual role indicates that the cellular and subcellular context and concentration of simple cerebrosides are critical to their function.
Hypothetical Experimental Models for Assessing Neuroprotective Effects of a Cerebroside
The following sections provide a generalized framework for testing the neuroprotective potential of a cerebroside in an in vitro model of Parkinson's disease using neurotoxins like 1-methyl-4-phenylpyridinium (MPP+) or 6-hydroxydopamine (6-OHDA). These toxins selectively damage dopaminergic neurons, mimicking aspects of the pathology of Parkinson's disease.
Experimental Workflow
Protocols
1. Cell Culture and Differentiation
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Differentiation (to induce a more neuron-like phenotype):
-
Plate SH-SY5Y cells at a density of 1 x 10^5 cells/well in a 96-well plate (for viability assays) or higher densities in larger plates for other assays.
-
Allow cells to adhere for 24 hours.
-
Reduce serum concentration to 1% FBS and add 10 µM retinoic acid to the medium.
-
Incubate for 5-7 days, changing the differentiation medium every 2-3 days.
-
2. Neurotoxin-Induced Damage Model
-
Preparation of Neurotoxin Stock:
-
MPP+ Iodide: Prepare a 100 mM stock solution in sterile water.
-
6-OHDA Hydrochloride: Prepare a 50 mM stock solution in sterile water containing 0.02% ascorbic acid to prevent oxidation. Prepare fresh immediately before use.
-
-
Induction of Neurotoxicity:
-
After differentiation, remove the medium from the cells.
-
Add fresh serum-free medium containing the desired concentration of the neurotoxin. Typical working concentrations are:
-
MPP+: 500 µM - 2 mM
-
6-OHDA: 50 µM - 200 µM
-
-
Incubate for 24 hours.
-
3. Application of this compound
-
Preparation of this compound Stock: Dissolve the cerebroside in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Further dilute in culture medium to working concentrations.
-
Treatment Protocol:
-
Pre-treatment: Remove the differentiation medium and add fresh serum-free medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM). Incubate for 2-4 hours.
-
Co-treatment: After the pre-treatment period, add the neurotoxin directly to the wells containing this compound.
-
Incubate for a further 24 hours before performing endpoint assays.
-
4. Endpoint Assays
-
Cell Viability (MTT Assay):
-
Add 10 µL of 5 mg/mL MTT solution to each well of a 96-well plate.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
-
Apoptosis (Caspase-3 Activity Assay):
-
Lyse the cells according to the manufacturer's protocol for a commercial caspase-3 activity assay kit.
-
Add the cell lysate to a microplate with the caspase-3 substrate (e.g., Ac-DEVD-pNA).
-
Incubate at 37°C and measure the absorbance at 405 nm at regular intervals.
-
-
Oxidative Stress (Intracellular ROS Measurement):
-
Incubate cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C.
-
Wash the cells with Phosphate-Buffered Saline (PBS).
-
Measure the fluorescence intensity (excitation 485 nm, emission 530 nm).
-
Data Presentation
Table 1: Hypothetical Neuroprotective Effects of this compound on MPP+-Induced Neurotoxicity
| Treatment Group | Cell Viability (% of Control) | Caspase-3 Activity (Fold Change vs. Control) | Intracellular ROS (Fold Change vs. Control) |
| Control | 100 ± 5.2 | 1.0 ± 0.1 | 1.0 ± 0.2 |
| MPP+ (1 mM) | 45 ± 3.8 | 3.5 ± 0.4 | 4.2 ± 0.5 |
| MPP+ + this compound (1 µM) | 52 ± 4.1 | 3.1 ± 0.3 | 3.8 ± 0.4 |
| MPP+ + this compound (10 µM) | 68 ± 5.5 | 2.2 ± 0.2 | 2.5 ± 0.3 |
| MPP+ + this compound (50 µM) | 85 ± 6.1 | 1.4 ± 0.2 | 1.6 ± 0.2 |
Data are represented as mean ± standard deviation.
Potential Signaling Pathways
Based on general neuroprotective mechanisms, a cerebroside could potentially exert its effects through the activation of pro-survival signaling pathways.
References
- 1. Neuronal activity induces glucosylceramide that is secreted via exosomes for lysosomal degradation in glia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucosylceramide: Structure, Function, and Regulation - Creative Proteomics [creative-proteomics.com]
- 3. Glucosylceramide and galactosylceramide, small glycosphingolipids with significant impact on health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of glucosylceramide synthase stimulates autophagy flux in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessing the Role of Glucosylceramide in Alpha-synuclein-induced Toxicity | Parkinson's Disease [michaeljfox.org]
- 6. Distinct Roles for Ceramide and Glucosylceramide at Different Stages of Neuronal Growth | Journal of Neuroscience [jneurosci.org]
- 7. Distinct Roles for Ceramide and Glucosylceramide at Different Stages of Neuronal Growth - PMC [pmc.ncbi.nlm.nih.gov]
Development of Antibodies Specific to Cerebroside B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and characterization of antibodies targeting Cerebroside B, a key glycosphingolipid in cellular membranes. This document outlines methodologies for immunization, monoclonal antibody production via hybridoma technology and phage display, and subsequent characterization using various immunoassays.
Introduction to this compound and Antibody Development
This compound, a monoglycosylceramide, is an important component of the cell membrane, particularly abundant in the myelin sheath of the nervous system.[1][2] It plays a crucial role in membrane stability, cell signaling, and cell-cell recognition.[1][3] The development of specific antibodies against this compound is essential for studying its biological functions, its role in diseases such as multiple sclerosis, and for the development of potential diagnostic and therapeutic tools.[4]
Generating high-affinity and specific antibodies to glycolipid antigens like this compound presents unique challenges due to their poor immunogenicity and potential for cross-reactivity. This guide provides established methods to overcome these challenges.
Antibody Production Strategies
Two primary methods for generating monoclonal antibodies are detailed below: Hybridoma Technology and Phage Display.
Hybridoma Technology
Hybridoma technology is a classical and robust method for producing monoclonal antibodies.[5][6][7] It involves immunizing an animal, typically a mouse, with the target antigen to elicit a B-cell response. These antibody-producing B-cells are then fused with immortal myeloma cells to create hybridoma cell lines that continuously produce the desired antibody.[5][8]
Experimental Workflow for Hybridoma Production
Caption: Workflow for monoclonal antibody production using hybridoma technology.
Phage Display
Phage display is a powerful in vitro technique for generating antibody fragments, such as Fabs or scFvs, without the need for animal immunization.[9][10][11] A library of antibody variable domains is expressed on the surface of bacteriophages, and phages displaying antibodies with affinity for the target antigen are selected through a process called biopanning.[12][13]
Experimental Workflow for Phage Display
Caption: Workflow for generating antibody fragments using phage display.
Experimental Protocols
Immunogen Preparation
Due to the poor immunogenicity of lipids, this compound must be conjugated to a carrier protein or incorporated into liposomes.
Protocol: Conjugation of this compound to Bovine Serum Albumin (BSA)
-
Oxidation of this compound: Dissolve this compound in an appropriate solvent. Add sodium periodate to oxidize the galactose residue, creating aldehyde groups.
-
Conjugation: Add BSA to the oxidized this compound solution. The aldehyde groups will react with the amine groups on BSA, forming a Schiff base.
-
Reduction: Add sodium cyanoborohydride to reduce the Schiff base, forming a stable covalent bond.
-
Purification: Dialyze the conjugate against PBS to remove unreacted components.
-
Verification: Confirm conjugation using techniques such as SDS-PAGE and MALDI-TOF mass spectrometry.
Mouse Immunization Protocol
This protocol is for inducing an immune response in mice for hybridoma production.
-
Primary Immunization: Emulsify 50-100 µg of this compound-BSA conjugate with an equal volume of Complete Freund's Adjuvant (CFA). Inject mice subcutaneously or intraperitoneally.[14][15]
-
Booster Injections: Administer booster injections of 50 µg of the conjugate emulsified in Incomplete Freund's Adjuvant (IFA) every 2-3 weeks.[15]
-
Titer Monitoring: Collect blood samples from the tail vein 7-10 days after each booster to monitor the antibody titer by ELISA.
-
Final Boost: Three days before spleen removal for cell fusion, administer a final intravenous or intraperitoneal injection of 100 µg of the conjugate in PBS without adjuvant.[14]
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Screening
ELISA is used to screen hybridoma supernatants or phage display outputs for antibodies that bind to this compound.
Protocol: Indirect ELISA
-
Coating: Dissolve this compound in an appropriate solvent (e.g., ethanol) and coat a 96-well microplate. Allow the solvent to evaporate, leaving the lipid adsorbed to the well surface.
-
Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at 37°C.[9]
-
Sample Incubation: Add hybridoma supernatant or purified phage particles and incubate for 1-2 hours at 37°C.
-
Washing: Wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20).[16]
-
Secondary Antibody Incubation: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) and incubate for 1 hour at 37°C.[9]
-
Detection: Add a suitable substrate (e.g., TMB for HRP) and incubate until color develops.
-
Stopping and Reading: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).[9]
Thin-Layer Chromatography (TLC) Immunostaining for Specificity Analysis
TLC-immunostaining is used to assess the specificity of the antibody by testing its binding to a panel of separated glycolipids.[9][13]
Protocol: TLC-Immunostaining
-
TLC Separation: Spot this compound and other control glycolipids onto a high-performance TLC (HPTLC) plate. Develop the plate in a suitable solvent system to separate the lipids.[13][17]
-
Blocking: After drying, block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.[9]
-
Primary Antibody Incubation: Incubate the plate with the anti-Cerebroside B antibody for 1-2 hours.
-
Washing: Wash the plate several times with wash buffer.
-
Secondary Antibody Incubation: Incubate with an enzyme-conjugated secondary antibody for 1 hour.
-
Detection: Add a chromogenic or chemiluminescent substrate to visualize the antibody binding.
Surface Plasmon Resonance (SPR) for Affinity and Kinetic Analysis
SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity (equilibrium dissociation constant, KD) of the antibody-antigen interaction in real-time.[4][12][18]
Protocol: SPR Analysis
-
Chip Preparation: Immobilize this compound on a sensor chip. This can be achieved by creating a lipid monolayer or by capturing liposomes containing this compound.
-
Analyte Injection: Inject a series of concentrations of the purified anti-Cerebroside B antibody over the sensor surface.
-
Data Acquisition: Monitor the change in the SPR signal (response units, RU) over time during the association and dissociation phases.
-
Kinetic Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/kₐ).[19]
Data Presentation
Antibody Screening and Titer
| Assay | Metric | Typical Value | Reference |
| ELISA | Titer | > 1:10,000 | [14] |
| ELISA | OD450 (Positive Control) | > 1.0 | [20] |
| ELISA | OD450 (Negative Control) | < 0.1 | [20] |
Antibody Characterization
| Parameter | Method | Typical Range | Reference |
| Affinity (KD) | SPR | 10-7 to 10-9 M | [5][19] |
| Association Rate (kₐ) | SPR | 104 to 106 M-1s-1 | [4] |
| Dissociation Rate (kd) | SPR | 10-3 to 10-5 s-1 | [4] |
| Sensitivity (LOD) | ELISA | 1-10 ng/mL | [21][22] |
| Specificity | TLC-Immunostaining | No cross-reactivity with other major brain cerebrosides/gangliosides | [9][13] |
This compound Signaling and Biological Context
Cerebrosides are integral components of lipid rafts, which are specialized microdomains within the cell membrane that serve as platforms for signal transduction.[1][23] Within these rafts, this compound can modulate the activity of various signaling proteins and receptors.
Signaling Pathway Involving this compound in Lipid Rafts
Caption: Role of this compound in organizing signaling complexes within lipid rafts.
References
- 1. Cerebrosides: Structure, Function, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. Cerebroside - Wikipedia [en.wikipedia.org]
- 3. Cell membrane - Wikipedia [en.wikipedia.org]
- 4. Measuring Affinity Constants of 1,450 Monoclonal Antibodies to Peptide Targets with a Microarray-based Label-Free Assay Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solution‐Based Determination of Dissociation Constants for the Binding of Aβ42 to Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. Lipid Rafts: The Maestros of Normal Brain Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gangliosides in the Brain: Physiology, Pathophysiology and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thin-layer chromatography-immunostaining method and enzyme-linked immunosorbent assay for detection of gangliosides by specific antibodies - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Myelin Biogenesis And Oligodendrocyte Development: Parsing Out The Roles Of Glycosphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rupress.org [rupress.org]
- 12. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]
- 14. Immunization protocol. EuroMAbNet [euromabnet.com]
- 15. Hooke - Protocols - Immunization of Mice for Production of Antigen-Specific Antibodies [hookelabs.com]
- 16. antibodiesinc.com [antibodiesinc.com]
- 17. Ganglioside Extraction, Purification and Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. path.ox.ac.uk [path.ox.ac.uk]
- 19. What is Antibody KD - Creative Diagnostics [creative-diagnostics.com]
- 20. Neurobiology ELISA Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 21. A specific and sensitive ELISA for measuring S-100b in cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. What Is the Sensitivity Limit of ELISA Assays? [synapse.patsnap.com]
- 23. Mixing brain cerebrosides with brain ceramides, cholesterol and phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Separation of Cerebroside B in HPLC
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for challenges encountered during the HPLC analysis of Cerebroside B.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape (tailing or fronting) for this compound?
Poor peak shape, such as tailing or fronting, can be attributed to several factors. Peak tailing, the more common issue, often results from secondary interactions between the analyte and the stationary phase.[1][2][3] For this compound, this can be due to interactions with residual silanol groups on silica-based columns.[2][3][4] Other causes include column overload, where too much sample is injected, and the use of an inappropriate mobile phase pH that can affect the ionization state of the analyte.[1][2] Peak fronting is less common but can occur due to low temperature, sample overload, or poor column packing.
Q2: Why am I seeing broad peaks for this compound?
Peak broadening can indicate several issues within your HPLC system or method.[5] Extra-column effects, such as using tubing with a large internal diameter or having dead volume in fittings, can cause the analyte band to spread before it reaches the detector.[5][6] Within the column, a degraded stationary phase or a void at the column inlet can lead to broader peaks.[1][7] Additionally, injecting the sample in a solvent that is much stronger than the mobile phase can cause significant peak broadening.[5]
Q3: My this compound peak is not well-resolved from other components in my sample. What should I do?
Poor resolution can be addressed by optimizing several chromatographic parameters. Adjusting the mobile phase composition is a primary strategy. For normal-phase HPLC, modifying the gradient of solvents like isopropanol, hexane, and water can improve the separation of different glycolipids.[8] In reversed-phase HPLC, altering the organic modifier (e.g., acetonitrile vs. methanol) or the gradient slope can enhance resolution.[9] Employing a different stationary phase, such as switching from a standard C18 to a phenyl-hexyl column or using a Hydrophilic Interaction Liquid Chromatography (HILIC) column, can offer different selectivity.[9][10][11] Finally, optimizing the column temperature and flow rate can also fine-tune the separation.
Q4: The retention time for my this compound peak is inconsistent between runs. What could be the cause?
Fluctuations in retention time can stem from several sources.[12] The most common culprits are an unstable pump flow rate, leaks in the system, or a mobile phase that is not properly degassed, leading to bubble formation. Inconsistent mobile phase preparation, especially with buffered solutions, can lead to shifts in retention. It is also crucial to ensure the column is fully equilibrated between injections, particularly when running a gradient.[12] Changes in column temperature can also affect retention times.
Troubleshooting Guide
Issue 1: Peak Tailing
-
Potential Cause: Secondary interactions with residual silanol groups on the silica-based column.
-
Solution:
-
Lower Mobile Phase pH: Operate the mobile phase at a lower pH (e.g., by adding 0.1% formic acid or trifluoroacetic acid) to suppress the ionization of silanol groups.[4]
-
Use an End-Capped Column: Employ a column that has been "end-capped" to block many of the residual silanol groups.[13]
-
Add a Competing Base: For basic analytes, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can help to saturate the active silanol sites.[13]
-
-
-
Potential Cause: Column Overload.
-
Solution: Reduce the concentration of the injected sample. Dilute the sample and reinject to see if the peak shape improves.[1]
-
-
Potential Cause: Contamination of the column inlet frit.
-
Solution: Backflush the column according to the manufacturer's instructions. If this does not resolve the issue, the frit may need to be replaced.[7]
-
Issue 2: Peak Broadening
-
Potential Cause: Extra-column dead volume.
-
Solution: Check all fittings and connections between the injector, column, and detector to ensure they are properly seated and there are no gaps.[6] Use tubing with the smallest possible internal diameter and length.
-
-
Potential Cause: Sample solvent is stronger than the mobile phase.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.[5]
-
-
Potential Cause: Column degradation or void formation.
-
Solution: A void can sometimes be fixed by reversing the column and washing it with a strong solvent. However, in many cases, the column may need to be replaced.[7]
-
Issue 3: Poor Resolution
-
Potential Cause: Inappropriate mobile phase composition.
-
Solution:
-
Adjust Solvent Strength: Modify the ratio of your mobile phase solvents to alter the elution strength.
-
Change Organic Modifier: In reversed-phase, switching between acetonitrile and methanol can change the selectivity of the separation.[9]
-
Optimize Gradient: Adjust the slope of the gradient. A shallower gradient can often improve the separation of closely eluting peaks.[13]
-
-
-
Potential Cause: Unsuitable stationary phase.
Quantitative Data Summary
The following table summarizes typical starting parameters for HPLC analysis of this compound. These should be optimized for your specific application.
| Parameter | Normal Phase HPLC | Reversed-Phase HPLC | HILIC |
| Column | Silica, 5 µm, 4.6 x 250 mm | C18, 5 µm, 4.6 x 250 mm | Amide or Polyvinyl Alcohol, 3-5 µm |
| Mobile Phase A | Hexane | Water with 0.1% Formic Acid | Acetonitrile with 0.1% Formic Acid |
| Mobile Phase B | Isopropanol | Acetonitrile or Methanol with 0.1% Formic Acid | Water with 0.1% Formic Acid |
| Gradient | Gradient from low to high %B | Gradient from high to low %A | Gradient from high to low %A |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.4 - 1.0 mL/min |
| Column Temp. | 30-40 °C | 30-40 °C | 40-50 °C |
| Detector | ELSD, CAD, or MS | UV (if derivatized), ELSD, CAD, or MS | ELSD, CAD, or MS |
Experimental Protocols
Standard HPLC Method for this compound Analysis (Normal Phase)
-
Sample Preparation:
-
Extract total lipids from the sample using a modified Folch or Bligh-Dyer method.
-
To remove interfering glycerolipids, perform a mild alkaline methanolysis (saponification) on the lipid extract.[14]
-
Purify the glycosphingolipid fraction using solid-phase extraction (SPE) with a silica or aminopropyl cartridge.[8][10]
-
Evaporate the solvent under a stream of nitrogen and reconstitute the sample in the initial mobile phase or a compatible solvent like chloroform/methanol.
-
-
HPLC System and Conditions:
-
Column: Silica column (e.g., 5 µm particle size, 4.6 mm ID x 250 mm length).
-
Mobile Phase: A gradient of isopropanol/hexane/water.[8] A typical starting gradient could be 85:12:3 (Hexane:Isopropanol:Water) moving towards a higher percentage of isopropanol and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10-20 µL.
-
Detector: Evaporative Light Scattering Detector (ELSD) is common for underivatized cerebrosides.[14] Mass Spectrometry (MS) can also be used for identification and quantification.
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time compared to a standard.
-
Quantify the peak area and determine the concentration using a calibration curve generated from this compound standards.
-
Visualizations
Caption: Troubleshooting workflow for poor HPLC separation of this compound.
Caption: General experimental workflow for this compound analysis by HPLC.
References
- 1. uhplcs.com [uhplcs.com]
- 2. chromtech.com [chromtech.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 7. agilent.com [agilent.com]
- 8. Purification and HPLC | Cyberlipid [cyberlipid.gerli.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Comprehensive Identification of Glycosphingolipids in Human Plasma Using Hydrophilic Interaction Liquid Chromatography—Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Mass Spectrometry for Cerebroside B Detection
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the detection of Cerebroside B using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: Which ionization technique is best for this compound analysis?
A1: Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used for this compound analysis.[1][2] ESI is a soft ionization technique suitable for analyzing intact macromolecules and is easily coupled with liquid chromatography (LC) for complex mixture analysis.[3] MALDI is also a soft ionization method known for its high sensitivity, broad mass range, and tolerance to salts and buffers.[4][5][6] The choice between ESI and MALDI often depends on the sample complexity, desired workflow (with or without LC), and the specific mass spectrometer available. For imaging studies, MALDI and Desorption Electrospray Ionization (DESI) are prominent techniques.[1]
Q2: What are the common adducts observed for this compound in mass spectrometry?
A2: In positive ion mode, this compound readily forms protonated molecules [M+H]+ as well as adducts with alkali metals such as sodium [M+Na]+ and potassium [M+K]+.[7] Lithium adducts [M+Li]+ are also intentionally used to improve ionization and fragmentation for structural analysis.[2] In negative ion mode, chlorine adducts [M+Cl]- are commonly observed.[7] The formation of these adducts can be influenced by the sample preparation, solvent purity, and even the age of the glassware used.[8]
Q3: How can I differentiate between this compound isomers?
A3: Differentiating this compound isomers, such as those with glucose versus galactose moieties, is a significant challenge. While conventional mass spectrometry may not distinguish them, tandem mass spectrometry (MS/MS) can provide diagnostic fragment ions.[4] Derivatization, such as peracetylation or perbenzoylation, can enhance the production of sugar-related fragment ions, aiding in isomer differentiation.[4] Another advanced technique involves gas-phase ion/ion reactions to form metal complexes that yield distinct fragmentation patterns upon collision-induced dissociation (CID).[9]
Q4: What is in-source fragmentation and how can I minimize it?
A4: In-source fragmentation (ISF) is the unintended fragmentation of ions in the ion source or the interface region between the atmospheric pressure source and the mass analyzer.[10] This can lead to misinterpretation of spectra, where fragments are mistaken for parent ions. To minimize ISF, it is crucial to optimize the voltages in the ion source, such as the cone voltage or declustering potential.[10][11] Using lower electrospray voltages and optimizing gas temperatures and flow rates can also help reduce unwanted fragmentation.[11]
Troubleshooting Guides
Issue 1: Low Signal Intensity or Poor Ionization of this compound
Possible Causes & Solutions:
| Cause | Solution |
| Suboptimal ESI Source Parameters | Systematically optimize the sprayer voltage, nebulizer pressure, drying gas flow rate, and gas temperature. A design of experiments (DoE) approach can be effective for this.[12][13][14] |
| Inappropriate MALDI Matrix | For positive ion mode, 2,5-dihydroxybenzoic acid (DHB) is a common choice for sphingolipids.[15] For negative ion mode, 1,5-diaminonaphthalene (DAN) has been shown to be effective for ceramides and glycosphingolipids.[15] |
| Ion Suppression | In complex mixtures, other lipids or sample components can suppress the ionization of this compound. Improve sample cleanup or use liquid chromatography (LC) to separate this compound from interfering species. |
| Poor Solubility | Ensure this compound is fully dissolved in a suitable solvent compatible with the ionization method. The lipophilicity of derivatized products can enhance sensitivity during ESI.[4] |
| Adduct Formation Issues | In positive mode ESI, the addition of a small amount of an alkali salt (e.g., LiCl) can promote the formation of a single, abundant adduct, improving signal consistency.[2] |
Issue 2: Complex and Difficult-to-Interpret Mass Spectra
Possible Causes & Solutions:
| Cause | Solution |
| Multiple Adduct Formation | The presence of [M+H]+, [M+Na]+, and [M+K]+ can complicate spectra. To favor one adduct, consider adding a low concentration of the corresponding salt (e.g., NaCl) to the sample solution. However, be aware that high salt concentrations can lead to signal suppression and the formation of salt cluster ions.[16] |
| In-Source Fragmentation (ISF) | As mentioned in the FAQs, lower the cone/orifice voltage to reduce fragmentation in the ion source.[10][11] |
| Presence of Isobaric Species | Different this compound species with the same nominal mass but different fatty acid chains or sugar moieties can co-exist. Use high-resolution mass spectrometry to resolve these species and tandem mass spectrometry (MS/MS) for structural confirmation.[17] |
| Contaminants | Ensure high-purity solvents and clean sample handling to avoid background ions from sources like plastics or detergents. |
Experimental Protocols
Protocol 1: Electrospray Ionization (ESI) of this compound
-
Sample Preparation: Dissolve the purified this compound sample in a suitable solvent mixture, such as methanol/chloroform (1:1, v/v), to a final concentration of 1-10 µg/mL. For enhanced adduct formation, 1 mM of lithium chloride can be added to the sample solution.[2]
-
Infusion: Infuse the sample solution directly into the ESI source using a syringe pump at a flow rate of 5-10 µL/min.
-
Mass Spectrometer Settings (Initial):
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20 - 40 V (start low to minimize fragmentation)
-
Desolvation Gas (N2) Flow: 500 - 800 L/h
-
Desolvation Temperature: 100 - 150 °C[18]
-
Mass Range: m/z 500 - 1000
-
-
Optimization: While infusing the sample, systematically adjust the capillary voltage, cone voltage, and desolvation gas temperature and flow rate to maximize the intensity of the desired this compound adduct (e.g., [M+Li]+).
Protocol 2: MALDI-TOF Analysis of this compound
-
Matrix Preparation: Prepare a saturated solution of 2,5-dihydroxybenzoic acid (DHB) in a solvent mixture of acetonitrile/water (70:30, v/v) with 0.1% trifluoroacetic acid (TFA).[15]
-
Sample-Matrix Deposition:
-
Mix the this compound sample (in a solvent like methanol/chloroform) with the matrix solution at a 1:1 ratio (v/v).
-
Spot 1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air-dry completely (dried-droplet method).
-
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive
-
Laser: Nd:YAG laser (355 nm)
-
Laser Power: Adjust to the minimum energy required to obtain a good signal-to-noise ratio, avoiding excessive fragmentation.
-
Mass Range: m/z 500 - 1000
-
Calibration: Calibrate the instrument using a known standard with masses in a similar range.
-
Visualizations
Caption: General workflow for this compound analysis by mass spectrometry.
Caption: Troubleshooting logic for low signal intensity of this compound.
References
- 1. Mass spectrometry imaging for glycosphingolipids - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Frontiers | Structural Analysis of Fungal Cerebrosides [frontiersin.org]
- 3. guo.chem.ufl.edu [guo.chem.ufl.edu]
- 4. researchgate.net [researchgate.net]
- 5. Intact lipid imaging of mouse brain samples: MALDI, nanoparticle-laser desorption ionization, and 40 keV argon cluster secondary ion mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imaging Mass Spectrometry in Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. acdlabs.com [acdlabs.com]
- 9. In-depth Structural Characterization and Quantification of Cerebrosides and Glycosphingosines with Gas-phase Ion Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Formation of Sodium Cluster Ions Complicates LC-MS Metabolomics Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeted analysis of ceramides and cerebrosides in yellow lupin seeds by reversed-phase liquid chromatography coupled to electrospray ionization and multistage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Challenges in Quantifying Cerebroside B Isomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on navigating the complexities of Cerebroside B isomer quantification. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data to support your analytical endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying this compound isomers?
A1: The main difficulties in quantifying this compound isomers stem from their structural similarities. Distinguishing between diastereomers, such as glucosylceramide (GlcCer) and galactosylceramide (GalCer), and their α- and β-anomers is challenging because they have the same mass.[1] This necessitates advanced analytical techniques for accurate differentiation and quantification. Additionally, the lack of commercially available standards for all isomers, especially α-linked variants, complicates absolute quantification.[1] Matrix effects from complex biological samples can also interfere with accurate measurement.
Q2: Why is it important to differentiate between this compound isomers?
A2: Glucosylceramide and galactosylceramide play distinct roles in health and disease.[2][3] For instance, GalCer is crucial for the proper structure and stability of myelin, while GlcCer is essential for epidermal functions.[3] Accumulation of GlcCer is associated with Gaucher disease, whereas GalCer accumulation is linked to Krabbe disease.[2][3] Their different biological functions underscore the importance of accurately quantifying each isomer to understand their specific roles in physiological and pathological processes.
Q3: What are the most common analytical techniques used for this compound isomer analysis?
A3: The most prevalent techniques are liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), high-performance liquid chromatography (HPLC), and thin-layer chromatography (TLC).[4] More advanced methods like differential ion mobility spectrometry (DMS) coupled with LC-MS/MS are also being used to enhance the separation of isomeric species.[5] Derivatization techniques are often employed to improve chromatographic separation and mass spectrometric differentiation.[6][7]
Q4: Can I quantify this compound isomers without using chemical derivatization?
A4: While it is possible, quantifying underivatized this compound isomers can be challenging. Native glucosyl and galactosyl ceramides often do not produce consistent or meaningful elements of comparison in mass spectrometry.[6][7] Derivatization, such as perbenzoylation or peracetylation, can enhance the production of sugar-related ions in mass spectrometry, which aids in the distinction between isomers.[6][7]
Troubleshooting Guides
Issue 1: Poor chromatographic separation of glucosylceramide and galactosylceramide isomers.
-
Question: My LC-MS/MS method shows poor or no separation between GlcCer and GalCer peaks. What can I do to improve this?
-
Answer:
-
Optimize the LC method: Experiment with different stationary phases. A normal-phase column can provide good separation.[8] For reversed-phase chromatography, consider a high-carbon C18 column.
-
Adjust the mobile phase: The composition of the mobile phase is critical. For normal-phase chromatography, an isocratic elution with a solvent system like 7% ethyl acetate in hexane for perbenzoylated derivatives can be effective.[9] For reversed-phase, a gradient of acetonitrile and isopropanol in water with additives like formic acid and ammonium acetate can be optimized.[5]
-
Increase column temperature: For perbenzoylated derivatives, increasing the column temperature to around 65°C can significantly improve separation on a silica column.[1]
-
Consider derivatization: If you are analyzing native cerebrosides, consider perbenzoylation, which can improve the separation of GlcCer and GalCer.[1][9]
-
Issue 2: Inability to distinguish between isomers using mass spectrometry.
-
Question: My mass spectrometry data does not show clear fragmentation differences between my this compound isomers. How can I resolve this?
-
Answer:
-
Employ derivatization: Native cerebrosides may not fragment in a way that allows for isomer distinction. Peracetylation or perbenzoylation can lead to the formation of sugar-related fragment ions that have different relative abundances for glucosyl- and galactosyl-isomers.[6][7]
-
Utilize tandem mass spectrometry (MS/MS): Collision-induced dissociation (CID) of selected precursor ions can generate informative fragment ions. For peracetylated and perbenzoylated derivatives, MS/MS spectra can reveal carbohydrate-related product ions that allow for isomeric differentiation.[6][7]
-
Consider advanced techniques: Gas-phase ion chemistry, where deprotonated cerebrosides are reacted with a magnesium-terpyridine complex, can produce charge-inverted complex cations. The subsequent CID of these complexes shows significant spectral differences between isomers, allowing for their distinction.[10]
-
Issue 3: Low signal intensity and high background noise.
-
Question: I am experiencing low signal intensity for my this compound isomers and high chemical background noise. What are some potential solutions?
-
Answer:
-
Optimize sample preparation: Ensure efficient extraction of cerebrosides from your biological matrix. A liquid-liquid extraction followed by mild alkaline hydrolysis can be effective.
-
Improve cleanup steps: Use solid-phase extraction (SPE) to remove interfering substances from your sample extract.
-
Enhance ionization efficiency: Optimize the electrospray ionization (ESI) source parameters, including temperature, ionspray voltage, and gas flow, using a mixture of cerebroside standards.[5]
-
Address matrix effects: If matrix effects are suspected, consider using a different sample preparation strategy or employ stable isotope-labeled internal standards to normalize the signal.
-
Quantitative Data
The following tables summarize quantitative performance data for different analytical methods used in the quantification of this compound isomers.
Table 1: Quantitative Performance of Perbenzoylated Cerebroside Analysis by HPLC-UV
| Parameter | Cerebrosides with Nonhydroxy Fatty Acids | Cerebrosides with Hydroxy Fatty Acids |
| Relative Standard Deviation | 3.0% | 4.0% |
Data from direct analysis of chloroform-methanol extracts of adult brain.[9]
Table 2: Quantitative Performance of LC/ESI/DMS/MS/MS for Isomeric Cerebrosides
| Parameter | Value |
| Linear Detection Range | 2.8–355 nM |
This method allows for the rapid and reproducible separation and quantification of isomeric cerebrosides in a single run.[5]
Table 3: Relative Quantification of Cerebroside Isomers in Porcine Brain Extract
| Isomer | Pre-spiked Composition |
| β-GlcCer(d18:1/16:0) | 11.9% |
| β-GalCer(d18:1/16:0) | 89.3% |
Relative quantification was achieved by analyzing the normalized %area from diagnostic product ions after gas-phase ion chemistry and tandem mass spectrometry.[10]
Experimental Protocols
Protocol 1: Sample Preparation from Brain Tissue for Cerebroside Analysis
This protocol outlines a general procedure for the extraction of total lipids, including cerebrosides, from brain tissue.
-
Homogenization: Homogenize 50-100 mg of brain tissue in a suitable solvent, such as a chloroform:methanol mixture (e.g., 2:1, v/v).[11]
-
Lipid Extraction: Perform a liquid-liquid extraction. A common method is the Folch extraction, which involves adding water to the chloroform:methanol homogenate to create a biphasic system. The lower organic phase will contain the total lipids.
-
Washing: Wash the organic phase with a salt solution (e.g., 0.9% NaCl) to remove non-lipid contaminants.
-
Drying: Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Mild Alkaline Hydrolysis (Optional): To remove glycerolipids, the dried lipid extract can be subjected to mild alkaline methanolysis.[8]
-
Solid-Phase Extraction (SPE) Cleanup: The crude lipid extract can be further purified using a silica gel SPE cartridge to isolate the cerebroside fraction.
-
Reconstitution: Reconstitute the dried, purified cerebroside fraction in an appropriate solvent for subsequent analysis (e.g., methanol for LC-MS).[10]
Protocol 2: Perbenzoylation of Cerebrosides for HPLC-UV or LC-MS Analysis
This protocol describes the chemical derivatization of cerebrosides to enhance their chromatographic separation and detection.
-
Sample Preparation: Place 10-150 nmoles of the dried cerebroside sample in a reaction vial.[9]
-
Reagent Preparation: Prepare a solution of 10% (v/v) benzoyl chloride in pyridine.[9]
-
Reaction: Add 0.5 ml of the benzoyl chloride solution to the sample.[9]
-
Incubation: Heat the reaction mixture at 60°C for 60 minutes.[9]
-
Purification: After cooling, purify the perbenzoylated products using solvent distribution.
-
Analysis: The purified derivatives can then be analyzed by HPLC with UV detection at 280 nm or by LC-MS.[9]
Protocol 3: LC/ESI/DMS/MS/MS Method for Isomeric Cerebroside Quantification
This protocol provides an example of an advanced analytical method for separating and quantifying this compound isomers.
-
Chromatographic Separation:
-
Column: Use a C8 capillary column (e.g., 100 mm × 250 µm inner diameter, 3 µm particle size).[5]
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium acetate.[5]
-
Mobile Phase B: Acetonitrile-isopropanol (5:2, v/v) with 0.1% formic acid and 10 mM ammonium acetate.[5]
-
Gradient: Start with 30% B, increase to 100% B over 5 minutes, hold for 30 minutes, then return to 30% B and re-equilibrate.[5]
-
-
Mass Spectrometry:
-
Ion Source: Use an electrospray ionization (ESI) source. Optimize source parameters (temperature, ionspray voltage, gas flow) with cerebroside standards.[5]
-
Differential Ion Mobility Spectrometry (DMS): Incorporate a DMS device between the ESI source and the mass spectrometer to separate the isomeric ions in the gas phase.
-
Tandem MS (MS/MS): Perform collision-induced dissociation (CID) on the separated isomeric ions to generate specific fragment ions for quantification.
-
-
Quantification: Use the area of the specific fragment ion peaks for each isomer to determine their respective quantities.
Signaling Pathways and Workflows
The distinct biological roles of glucosylceramide and galactosylceramide are rooted in their involvement in different metabolic and signaling pathways.
Caption: Biosynthesis and degradation pathways of GlcCer and GalCer.
Glucosylceramide is a precursor for more complex glycosphingolipids and is involved in various signaling pathways that regulate cell fate.
Caption: Simplified overview of Glucosylceramide's role in cell signaling.
The following diagram illustrates a general workflow for the quantification of this compound isomers from biological samples.
References
- 1. Separation and quantitation of perbenzoylated glucocerebroside and galactocerebroside by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucosylceramide and galactosylceramide, small glycosphingolipids with significant impact on health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucosylceramide and galactosylceramide, small glycosphingolipids with significant impact on health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cerebrosides: Structure, Function, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 5. DMS as an orthogonal separation to LC/ESI/MS/MS for quantifying isomeric cerebrosides in plasma and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. lipidmaps.org [lipidmaps.org]
- 9. Quantitative analysis of brain galactosylceramides by high performance liquid chromatography of their perbenzoyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In-depth Structural Characterization and Quantification of Cerebrosides and Glycosphingosines with Gas-phase Ion Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
Technical Support Center: Maximizing Cerebroside B Yield from Fungal Sources
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction and purification of Cerebroside B from fungal sources.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the yield of this compound during fungal extraction?
A1: The yield of this compound is influenced by a combination of biological and chemical factors. Key biological factors include the choice of fungal strain, optimization of culture conditions (media composition, temperature, pH, and aeration), and the growth phase at which the biomass is harvested.[1][2] Chemical factors primarily relate to the efficiency of the extraction and purification process, including the choice of solvents, extraction method, and the effectiveness of chromatographic separation.
Q2: Which solvent system is most effective for the initial extraction of this compound from fungal biomass?
A2: A mixture of chloroform and methanol, typically in a 2:1 (v/v) ratio as used in the Folch method, is widely considered the gold standard for extracting lipids, including cerebrosides, from biological materials.[3][4] This solvent system effectively solubilizes both polar and non-polar lipids. However, due to the toxicity of chloroform, alternative solvent systems are being explored.
Q3: How can I remove common impurities that co-extract with this compound?
A3: Common impurities in crude fungal extracts include other lipids (phospholipids, triglycerides), pigments, and polysaccharides. A primary purification step involves partitioning the crude lipid extract with a salt solution (e.g., 0.9% NaCl) to remove water-soluble impurities.[5] Subsequent purification is typically achieved through silica gel column chromatography, which separates lipids based on their polarity.[5][6]
Q4: What are the recommended storage conditions for fungal biomass and extracted this compound to prevent degradation?
A4: Fungal biomass should be stored frozen, preferably at -80°C, to minimize enzymatic degradation of lipids. Extracted this compound, especially in a purified form, should be stored in an organic solvent (e.g., chloroform/methanol) at -20°C or lower to prevent chemical degradation. It is also advisable to store solvents in light-protected bottles to prevent the formation of reactive species that can degrade lipids.[7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crude Lipid Extract | Inefficient Cell Lysis: Fungal cell walls are robust and may not be sufficiently disrupted by solvent extraction alone. | - Mechanical Disruption: Incorporate a mechanical lysis step before solvent extraction, such as grinding the fungal biomass with liquid nitrogen or using bead beating. - Enzymatic Lysis: Consider enzymatic digestion of the cell wall, although this may be more costly and require optimization. |
| Inadequate Solvent Penetration: The solvent may not be effectively reaching all the cells within the biomass. | - Homogenization: Ensure the fungal biomass is thoroughly homogenized in the extraction solvent to create a uniform suspension. - Sample-to-Solvent Ratio: Use a sufficient volume of extraction solvent, typically 20 times the volume of the tissue sample, to ensure complete immersion and extraction.[4] | |
| Formation of a Stable Emulsion During Liquid-Liquid Extraction | Presence of Surfactant-like Molecules: High concentrations of phospholipids and other amphipathic molecules can lead to the formation of a stable emulsion between the organic and aqueous phases. | - Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel to mix the phases.[8] - Addition of Brine: Add a saturated NaCl solution (brine) to increase the ionic strength of the aqueous phase, which can help break the emulsion.[8] - Centrifugation: Centrifuge the mixture to facilitate phase separation.[8] - Filtration: Pass the emulsion through a phase separation filter paper.[8] |
| Poor Separation During Silica Gel Chromatography | Improper Column Packing: An improperly packed column will lead to channeling and poor resolution. | - Slurry Packing: Pack the column using a slurry of silica gel in the initial mobile phase to ensure a homogenous and well-packed bed. |
| Inappropriate Solvent System: The polarity of the mobile phase may not be optimal for separating this compound from other lipids. | - Gradient Elution: Employ a stepwise or linear gradient of increasing polarity (e.g., increasing the proportion of methanol in a chloroform/methanol mobile phase) to effectively separate different lipid classes. A common elution sequence starts with chloroform, followed by acetone, and then methanol.[5] | |
| Column Overloading: Applying too much crude extract to the column can exceed its separation capacity. | - Determine Loading Capacity: As a rule of thumb, the amount of sample loaded should be 1-5% of the weight of the silica gel. | |
| Presence of Polysaccharide Contamination in the Final Product | Co-extraction of Polysaccharides: Some polysaccharides can be co-extracted with lipids, especially if the fungal biomass is rich in these compounds. | - Washing with CTAB: A wash step with 1% hexadecyltrimethylammonium bromide (CTAB) buffer before extraction can help remove polysaccharides. |
| Degradation of this compound | Enzymatic Activity: Residual lipases in the fungal biomass can degrade cerebrosides. | - Rapid Inactivation: Immediately after harvesting, flash-freeze the fungal biomass in liquid nitrogen to inactivate enzymes. |
| Chemical Degradation: Exposure to light, oxygen, or reactive contaminants in solvents can lead to the degradation of lipids. | - Use High-Purity Solvents: Utilize fresh, high-purity solvents for all extraction and chromatography steps.[7] - Inert Atmosphere: For highly sensitive samples, perform extraction and purification steps under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: Optimization of Fungal Culture for Enhanced this compound Production
Optimizing fermentation conditions is a critical first step to maximizing the final yield of this compound. This protocol outlines a systematic approach to enhance its production.[1][2]
1. Strain Reactivation and Spore Suspension Preparation:
-
Reactivate the fungal strain from a preserved stock onto a suitable agar medium.
-
After sufficient growth, prepare a spore suspension by flooding the plate with sterile water and gently scraping the surface.
2. Preliminary Chemical Profiling:
-
Perform small-scale liquid cultures using a standard medium to establish a baseline for this compound production.
-
Extract the lipids and analyze the profile using techniques like High-Performance Thin-Layer Chromatography (HPTLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the presence and relative abundance of this compound.
3. Fractional Factorial Experimental Design:
-
Design an experiment to systematically vary key culture parameters. Important variables to consider include:
-
Carbon Source: (e.g., glucose, sucrose, maltose)
-
Nitrogen Source: (e.g., yeast extract, peptone, ammonium sulfate)
-
Temperature
-
pH
-
Agitation Speed
-
Fermentation Time
-
4. Data Acquisition and Analysis:
-
After the fermentation period, harvest the fungal biomass from each experimental condition.
-
Perform lipid extraction and quantify the yield of this compound using a suitable analytical method.
-
Use statistical software to analyze the data and identify the optimal culture conditions for maximizing this compound production.
Protocol 2: Extraction and Purification of this compound from Fungal Biomass
This protocol is based on the widely used Folch method followed by silica gel chromatography.[5]
1. Fungal Biomass Preparation:
-
Harvest fungal mycelia by filtration or centrifugation.
-
Wash the biomass with distilled water to remove residual media components.
-
Lyophilize (freeze-dry) the biomass to a constant weight.
-
Grind the dried biomass into a fine powder.
2. Lipid Extraction (Folch Method):
-
Homogenize the powdered fungal biomass in a chloroform:methanol (2:1, v/v) solution at a ratio of 1 g of biomass to 20 mL of solvent.
-
Stir the mixture for 1-2 hours at room temperature.
-
Filter the homogenate to separate the liquid extract from the solid residue.
-
Add 0.2 volumes of 0.9% NaCl solution to the liquid extract.
-
Mix gently and centrifuge to separate the phases.
-
Carefully collect the lower chloroform phase, which contains the lipids.
3. Silica Gel Column Chromatography:
-
Concentrate the lipid extract under reduced pressure.
-
Prepare a silica gel column equilibrated with chloroform.
-
Dissolve the concentrated lipid extract in a small volume of chloroform and load it onto the column.
-
Elute the column with a stepwise gradient of increasing solvent polarity:
-
Fraction 1: Chloroform (to elute neutral lipids)
-
Fraction 2: Acetone (to elute glycolipids, including cerebrosides)
-
Fraction 3: Methanol (to elute polar lipids like phospholipids)
-
-
Collect fractions and monitor the elution of this compound using HPTLC.
-
Pool the fractions containing pure this compound and evaporate the solvent.
Comparison of Extraction Solvent Systems
| Solvent System | Advantages | Disadvantages | Typical Yield |
| Chloroform:Methanol (2:1) | High extraction efficiency for a broad range of lipids. Well-established and widely documented method.[3] | Chloroform is toxic and a suspected carcinogen. | Highest lipid yields reported for fungal biomass.[3] |
| Hexane:Isopropanol (3:2) | Less toxic than chloroform. Good for extracting neutral lipids. | May have lower extraction efficiency for polar lipids compared to chloroform:methanol. | Generally lower total lipid yield compared to the Folch method.[3] |
| Ethanol | "Green" and less toxic solvent. | May require higher temperatures or longer extraction times. Can co-extract more water-soluble impurities. | Yield can be comparable to other methods but is highly dependent on the specific fungal species and extraction conditions. |
Visualizations
Fungal Cerebroside Biosynthesis Pathway
Caption: A simplified diagram of the fungal this compound biosynthesis pathway.
Experimental Workflow for this compound Extraction and Purification
Caption: A step-by-step workflow for the extraction and purification of this compound.
References
- 1. Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uci.primo.exlibrisgroup.com [uci.primo.exlibrisgroup.com]
- 6. Preparative isolation of cerebrosides (galactosyl and glucosyl ceramide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. avantiresearch.com [avantiresearch.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Cerebroside B stability and optimal storage conditions for research samples
This center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and optimal storage of Cerebroside B research samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
A1: this compound is a type of glycosphingolipid. Its structure consists of a ceramide backbone linked to a single glucose sugar moiety. The ceramide part is composed of a sphingosine base and a fatty acid. This amphiphilic nature, with a hydrophilic sugar head and a hydrophobic lipid tail, is central to its function in cell membranes.
Q2: What are the primary factors that can cause this compound to degrade?
A2: The main causes of this compound degradation are:
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Enzymatic Hydrolysis: The glycosidic bond linking the glucose to the ceramide is susceptible to cleavage by β-glucosidases, which may be present as contaminants in biological samples or from microbial sources. This breaks down this compound into ceramide and glucose.
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Hydrolysis in Aqueous Solutions: Prolonged storage in aqueous suspensions can lead to the hydrolysis of the amide linkage in the ceramide backbone, although this is generally slower than enzymatic degradation.[1]
-
Oxidation: If the fatty acid chain of this compound is unsaturated, the double bonds can be susceptible to oxidation. However, if the fatty acid is saturated, this compound is relatively stable against oxidation.[1]
-
Strong Acid or Base Conditions: Exposure to strong acids or bases will accelerate the hydrolysis of both the glycosidic and amide bonds.
Q3: How should I handle this compound to minimize degradation?
A3: To ensure the integrity of your this compound samples, follow these handling guidelines:
-
Use glass, stainless steel, or Teflon-lined containers and labware. Avoid plastics, as organic solvents can leach plasticizers and other contaminants.[1][2][3]
-
When handling solutions of this compound in organic solvents, do not use plastic pipette tips.[1][3]
-
For powdered this compound, allow the container to warm to room temperature before opening to prevent condensation of moisture, which can promote hydrolysis.[1][3]
-
Overlay solutions with an inert gas like argon or nitrogen to prevent oxidation, especially for long-term storage.[1][2][3]
Optimal Storage Conditions
The stability of this compound is highly dependent on its physical state and the storage environment. Below are the recommended storage conditions to maximize its shelf life.
| Form | Temperature | Atmosphere | Container | Recommended Solvent(s) | Estimated Shelf Life (based on similar lipids) |
| Powder | ≤ -20°C | Air or Inert Gas | Glass vial with Teflon-lined cap | N/A | > 1 year |
| Solution | ≤ -20°C | Inert Gas (Argon or Nitrogen) | Glass vial with Teflon-lined cap | Chloroform, Methanol, Chloroform:Methanol mixtures | 6 months to 1 year |
Note: The estimated shelf life is based on general guidelines for stable glycosphingolipids. For critical applications, it is recommended to perform periodic purity checks.
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Sample overload- Column degradation- Inappropriate mobile phase pH | - Reduce the amount of sample injected.- Replace the column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state. |
| Ghost Peaks | - Contamination in the injection system or mobile phase- Carryover from a previous injection | - Flush the injector and sample loop.- Use fresh, high-purity mobile phase solvents.- Inject a blank solvent run to check for carryover. |
| Fluctuating Baseline | - Air bubbles in the pump or detector- Contaminated mobile phase | - Degas the mobile phase thoroughly.- Purge the pump to remove air bubbles.- Prepare fresh mobile phase. |
| Decreasing Peak Area with ELSD | - Nebulizer temperature too low- Clogged exhaust | - Increase the nebulizer temperature to ensure complete solvent evaporation.- Check and clean the detector's exhaust line.[4] |
Mass Spectrometry Analysis Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Ionization Efficiency | - Presence of non-volatile salts or buffers (e.g., Tris, phosphate)- Ion suppression from co-eluting compounds | - Use volatile buffers like ammonium acetate or ammonium formate.- Improve chromatographic separation to reduce co-elution.- Consider sample cleanup steps like solid-phase extraction (SPE). |
| In-source Fragmentation | - High ion source temperature or voltage | - Optimize ion source parameters to use the mildest conditions that provide adequate signal.[5] |
| Ambiguous Isomer Identification | - Co-elution of isomers (e.g., glucosylceramide vs. galactosylceramide) | - Use specialized chromatographic columns or methods like differential ion mobility spectrometry (DMS) for isomer separation.[6] |
| Signal Suppression | - High concentrations of other lipids or matrix components | - Perform a lipid extraction and purification to remove interfering substances.[7] |
Experimental Protocols
Protocol for Assessing this compound Stability (Forced Degradation Study)
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability-indicating properties of an analytical method.
1. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., methanol or a chloroform:methanol mixture).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Photostability: Expose the stock solution in a photostable, transparent container to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[8] Keep a control sample wrapped in aluminum foil to protect it from light.
-
Thermal Degradation: Incubate the stock solution at 60°C in a temperature-controlled oven for 7 days.
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours for hydrolytic and oxidative stress; daily for thermal and photostability), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively.
-
Analyze all samples, including a non-stressed control, by a suitable stability-indicating method, such as HPLC with an appropriate detector (e.g., ELSD or MS).
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control sample.
-
Calculate the percentage of degradation of this compound.
-
Identify and characterize any significant degradation products using mass spectrometry (MS) and, if necessary, nuclear magnetic resonance (NMR) spectroscopy.
Visualizations
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. Challenges in the Analysis of Gangliosides by LC-MS | CHIMIA [chimia.ch]
- 6. DMS as an orthogonal separation to LC/ESI/MS/MS for quantifying isomeric cerebrosides in plasma and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the mass spectrometric analysis of glycosphingolipidome – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
Preventing degradation of Cerebroside B during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of Cerebroside B during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to degradation?
A1: this compound is a type of glycosphingolipid, composed of a ceramide backbone linked to a single sugar moiety, typically glucose or galactose.[1][2] Like other lipids, its degradation can be initiated by several factors during sample preparation. The primary routes of degradation are:
-
Enzymatic Degradation: During tissue or cell lysis, lysosomal enzymes such as β-glucosidases and β-galactosidases are released. These enzymes can hydrolyze the glycosidic bond, cleaving this compound into ceramide and a sugar molecule.[3][4]
-
Chemical Degradation: Harsh chemical conditions, particularly strong acids or bases, can lead to the hydrolysis of the glycosidic or amide bonds. While the glycosidic bond in neutral cerebrosides is relatively stable, related compounds with sialic acids are known to be labile in acidic conditions below pH 4.5.[5] It is a best practice to maintain a neutral pH whenever possible.
-
Oxidation: If the fatty acid chain in the ceramide moiety is unsaturated, it is susceptible to oxidation, especially with prolonged exposure to air and light.[6][7]
Q2: What is the most critical first step to prevent degradation upon sample collection?
A2: The most critical step is the rapid inactivation of endogenous enzymes. Upon sample collection (e.g., tissue biopsy), immediately flash-freeze the sample in liquid nitrogen. This halts all enzymatic activity. For cultured cells, after harvesting, a similar rapid freezing of the cell pellet is recommended. Avoid slow freezing or thawing, as this can cause the formation of ice crystals that rupture organelles and release degradative enzymes.[8] Store all samples at -80°C until extraction.
Q3: Which extraction method is best for this compound?
A3: The most common and effective methods for extracting glycosphingolipids are biphasic solvent systems like the Folch or Bligh & Dyer methods, which use chloroform/methanol mixtures.[9][10][11] These methods efficiently partition lipids into an organic phase, separating them from proteins and other hydrophilic molecules. A modified Folch method is often preferred for its efficiency in extracting a broad range of lipids, including sphingolipids.[12] For tissues with high levels of glycerolipids, a mild saponification (alkaline hydrolysis) step can be included after the initial extraction to remove these interfering lipids without degrading the more stable cerebrosides.[1][9]
Q4: How should I store my extracted this compound samples?
A4: Proper storage is crucial to prevent long-term degradation.
-
Solvent: Store purified this compound or lipid extracts in an organic solvent, preferably methanol or a chloroform:methanol mixture.[6][12]
-
Temperature: Store at -20°C for short-term storage and at -80°C for long-term stability.[7]
-
Atmosphere: For unsaturated cerebrosides, it is critical to prevent oxidation. Overlay the sample with an inert gas like argon or nitrogen before sealing the vial.[6]
-
Container: Always use glass vials with Teflon-lined caps. Plastic containers can leach impurities into the organic solvent, contaminating your sample.[7] Avoid aqueous suspensions for long-term storage, as this can lead to hydrolysis.[6]
Troubleshooting Guide
This guide addresses common issues encountered during this compound sample preparation and analysis.
Problem 1: Low or No Yield of this compound
| Possible Cause | Recommended Solution |
| Incomplete Cell/Tissue Lysis | Ensure complete homogenization of the tissue or lysis of the cells. For tough tissues, use a mechanical homogenizer on ice. For cells, perform multiple freeze-thaw cycles.[13] |
| Enzymatic Degradation | Work quickly and keep the sample on ice at all times before adding extraction solvents.[1] Use ice-cold buffers and solvents for initial steps. Consider adding a broad-spectrum β-glucosidase/galactosidase inhibitor like conduritol B epoxide (CBE), though this is not standard in all protocols.[4][14] |
| Inefficient Extraction | Ensure the correct solvent ratios are used (e.g., chloroform:methanol:water). The Folch method generally uses a higher solvent-to-sample ratio, which can be more effective for tissues with high lipid content.[15][16] Perform a second extraction on the pellet to maximize recovery.[1] |
| Loss During Purification | During solid-phase extraction (SPE), ensure the column is properly conditioned. Use the correct elution solvent at a sufficient volume to ensure complete recovery from the cartridge. Test wash and elution fractions to pinpoint where the loss is occurring. |
Problem 2: Extra Peaks or Signs of Degradation in Mass Spectrometry Data
| Possible Cause | Recommended Solution |
| In-Source Decay (ISD) or Fragmentation | Cerebrosides can fragment in the mass spectrometer source, leading to peaks that can be misinterpreted (e.g., a peak corresponding to the ceramide backbone).[17][18] Reduce in-source fragmentation by carefully tuning parameters like cone voltage or capillary temperature.[19] |
| Oxidation | If the this compound species contains unsaturated fatty acids, extra peaks corresponding to oxidized products may appear. Handle samples under an inert atmosphere, avoid prolonged exposure to air, and consider adding an antioxidant like BHT during extraction if compatible with downstream analysis.[7] |
| Contamination | Peaks may arise from plasticizers or other contaminants. Use high-purity solvents and glassware. Avoid all plastic tubes and pipette tips when handling organic solvents.[6][7] |
| Saponification Byproducts | If a saponification step was used, ensure the sample is properly neutralized with acid (e.g., acetic acid) afterwards to prevent unwanted side reactions.[1] |
Experimental Protocols & Methodologies
Protocol 1: Optimized Extraction of Cerebrosides from Tissue
This protocol is a modified Folch method designed to maximize yield and minimize degradation.
-
Homogenization: a. Weigh 50-100 mg of frozen tissue and place it in a glass homogenizer on ice. b. Add 4 volumes of ice-cold water (e.g., 400 µL for 100 mg of tissue) and homogenize thoroughly.[1] c. Transfer the homogenate to a glass vial with a Teflon-lined cap.
-
Lipid Extraction (Two-Step): a. To the homogenate, add a chloroform:methanol mixture to achieve a final single-phase ratio of Chloroform:Methanol:Water of 4:8:3 (by volume), taking into account the water added in the previous step.[5] b. Vortex thoroughly and incubate at 37°C for 1 hour with shaking.[1] c. Centrifuge at 1,000 x g for 10 minutes. Transfer the supernatant (total lipid extract) to a new glass tube.[1] d. Re-extract the pellet with 2 mL of a Chloroform:Methanol:Water (1:2:0.8, v/v/v) mixture. Incubate at 37°C for 2 hours with shaking.[1] e. Centrifuge again and combine this second supernatant with the first.
-
Phase Separation: a. To the combined extract, add water to create a biphasic system with a final ratio of Chloroform:Methanol:Water of approximately 8:4:3. b. Centrifuge to facilitate phase separation. The lower organic phase contains the total lipids, including this compound. c. Carefully collect the lower organic phase using a glass Pasteur pipette.
-
Drying and Storage: a. Dry the lipid extract under a gentle stream of nitrogen at ≤ 45°C.[5] b. Re-dissolve the dried lipid film in a known volume of methanol or chloroform:methanol (2:1, v/v) and store at -80°C under argon or nitrogen.[6][7]
Protocol 2: Optional Saponification for Glycerolipid Removal
This step can be performed on the dried lipid extract from Protocol 1 if glycerolipid contamination is high.
-
Dissolve the dried lipid extract in 2 mL of methanol.[1]
-
Add 25 µL of 4 M NaOH and incubate at 37°C for 2 hours.[1]
-
Neutralize the reaction by adding 25 µL of 4 M acetic acid.[1]
-
Proceed to solid-phase extraction (SPE) for purification.
Methodology Comparison
Table 1: Comparison of Folch and Bligh & Dyer Extraction Methods
| Feature | Folch Method | Bligh & Dyer Method | Recommendation for Cerebrosides |
| Solvent:Sample Ratio | High (e.g., 20:1) | Low (e.g., 4:1) | The Folch method is often preferred for solid tissues or samples with high lipid content (>2%) as it ensures more exhaustive extraction.[11][16] |
| Initial Solvent System | Chloroform:Methanol (2:1) | Chloroform:Methanol (1:2) | Both are effective. The Bligh & Dyer system has a higher initial polarity, which can be advantageous for disrupting lipid-protein complexes. |
| Phases | Biphasic system created by adding aqueous solution. Lipids partition to the lower chloroform phase.[20] | Biphasic system created by adding water and more chloroform. Lipids partition to the lower chloroform phase.[20] | Both result in a clean separation. The key is careful collection of the lower organic layer without disturbing the interface. |
| Complexity | Generally more solvent-intensive. | Faster and uses less solvent, making it suitable for larger sample numbers or liquid samples.[11] | For initial discovery and quantitative accuracy, the more rigorous Folch method is recommended. For routine screening, the Bligh & Dyer method can be optimized.[15] |
Visualizations and Diagrams
Caption: A generalized workflow for this compound extraction and analysis.
Caption: The enzymatic hydrolysis of this compound by lysosomal enzymes.
Caption: A decision tree for troubleshooting low this compound yield.
References
- 1. Extraction of glycolipids - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Glycosphingolipids - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. β-Glucosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ganglioside Extraction, Purification and Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. avantiresearch.com [avantiresearch.com]
- 7. avantiresearch.com [avantiresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. Detection Strategies for Glycosphingolipids: Methods and Techniques - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 10. Unraveling the complexity of glycosphingolipidome: the key role of mass spectrometry in the structural analysis of glycosphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of glycosphingolipids from cell lines [protocols.io]
- 14. scbt.com [scbt.com]
- 15. Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Mammalian Cell- and Plasma-Based Lipidomics Studies | NIST [nist.gov]
- 16. vliz.be [vliz.be]
- 17. pubs.acs.org [pubs.acs.org]
- 18. In-Source Decay (ISD) Ions, Postsource Decay (PSD) Ions [ebrary.net]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Matrix Effects in Mass Spectrometry Analysis of Cerebroside B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometry analysis of Cerebroside B.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: Matrix effects in liquid chromatography-mass spectrometry (LC-MS) are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2][3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of this compound quantification.[1][4] Phospholipids are a major contributor to matrix effects in biological samples like plasma and tissue.[1][3]
Q2: How can I identify if my this compound analysis is affected by matrix effects?
A2: A common method to assess matrix effects is the post-extraction spike method.[2] This involves comparing the signal response of an analyte spiked into a blank matrix extract to the response of the analyte in a neat solvent. A significant difference in signal intensity indicates the presence of matrix effects. Another qualitative method is the post-column infusion of a standard solution of this compound while injecting a blank matrix extract. Dips or peaks in the baseline signal of the standard at the retention time of interfering components indicate ion suppression or enhancement.
Q3: What is the best internal standard for quantifying this compound to compensate for matrix effects?
A3: The ideal internal standard (IS) is a stable isotope-labeled (SIL) version of this compound. A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of matrix effects.[3] This allows for accurate correction of signal variations. If a SIL-IS for the specific this compound species is unavailable, a structurally similar cerebroside with a different fatty acid chain that does not occur in the sample can be used, but its ability to compensate for matrix effects must be thoroughly validated.
Troubleshooting Guides
Issue 1: Poor reproducibility and accuracy in this compound quantification.
This issue is often a direct consequence of unaddressed matrix effects. Different sample preparation techniques can be employed to mitigate this.
Solution: Optimize your sample preparation protocol to remove interfering matrix components, primarily phospholipids. Below is a comparison of common techniques:
Table 1: Comparison of Sample Preparation Techniques for the Analysis of this compound
| Sample Preparation Technique | Principle | Advantages | Disadvantages | Expected Recovery of this compound |
| Protein Precipitation (PPT) | A simple method where a solvent (e.g., acetonitrile, methanol) is added to the sample to precipitate proteins. | Fast, inexpensive, and easy to perform. | Inefficient at removing phospholipids and other endogenous components, often leading to significant matrix effects.[4] | Lower and more variable due to ion suppression. |
| Liquid-Liquid Extraction (LLE) | Separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases. | Can provide cleaner extracts than PPT. | Can be labor-intensive, may have lower recovery for more polar analytes, and requires careful solvent selection. | Moderate to high, depending on solvent system optimization. |
| Solid-Phase Extraction (SPE) | Utilizes a solid sorbent to selectively retain the analyte or interferences, which are then washed away or eluted. | Offers good selectivity and can provide very clean extracts, reducing matrix effects.[5] | Requires method development to select the appropriate sorbent and elution conditions; can be more time-consuming and expensive than PPT. | High, with proper method development. |
| HybridSPE®-Phospholipid | Combines protein precipitation with the selective removal of phospholipids by a zirconia-based sorbent. | Highly effective at removing phospholipids, leading to a significant reduction in matrix effects and cleaner extracts. | Higher cost per sample compared to PPT. | High and reproducible due to minimal ion suppression. |
Note: The expected recovery is a qualitative assessment. Actual recovery percentages will depend on the specific this compound species, the biological matrix, and the optimization of the protocol.
Issue 2: Low sensitivity and inability to reach the desired limit of quantification (LOQ) for this compound.
Low sensitivity is often caused by ion suppression from co-eluting matrix components.
Solution: In addition to optimizing sample preparation, chromatographic conditions can be adjusted to separate this compound from interfering compounds.
Experimental Protocol: UPLC-MS/MS for this compound Quantification
This protocol provides a general framework. Specific parameters should be optimized for your instrument and specific this compound species.
1. Sample Preparation (using HybridSPE®-Phospholipid as an example):
-
To 100 µL of plasma or serum in a HybridSPE® plate, add 300 µL of a precipitation solvent (e.g., 1% formic acid in acetonitrile).
-
If a stable isotope-labeled internal standard is used, it should be added to the precipitation solvent.
-
Mix thoroughly (e.g., vortex for 1 minute) to ensure complete protein precipitation.
-
Apply a vacuum to the HybridSPE® plate to pull the sample through the phospholipid-retaining sorbent.
-
The resulting eluate is ready for direct injection or can be evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis.
2. UPLC-MS/MS Parameters:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is commonly used for lipid analysis.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile/isopropanol (e.g., 50:50, v/v).
-
Gradient: A typical gradient would start with a lower percentage of mobile phase B, ramping up to a high percentage to elute the lipophilic this compound, followed by a wash and re-equilibration.
-
Flow Rate: Approximately 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is typically used for cerebrosides.
-
MRM Transitions: Multiple reaction monitoring (MRM) is used for quantification. Precursor ions are typically the [M+H]+ adducts of the this compound species. Product ions often correspond to the ceramide backbone after the loss of the hexose moiety. Specific m/z values will depend on the fatty acid chain length and saturation of the this compound of interest.
Experimental Workflows and Signaling Pathways
Diagram 1: Workflow for Mitigating Matrix Effects in this compound Analysis
Caption: A logical workflow for addressing matrix effects in this compound analysis.
Diagram 2: Generalized Sphingolipid Modulation of Protein Kinase C (PKC) Signaling
While a specific signaling pathway directly initiated by this compound is not well-established, it is known that sphingolipids, in general, can modulate key signaling cascades like the Protein Kinase C (PKC) pathway. Ceramide, the backbone of cerebrosides, can influence PKC isoforms.[6]
Caption: Generalized pathway of PKC modulation by sphingolipids like ceramide.
References
- 1. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 2. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PKC signaling in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of derivatization techniques for Cerebroside B analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the refinement of derivatization techniques for Cerebroside B analysis. Below you will find troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the analysis of this compound?
A1: Derivatization is a chemical modification process used to enhance the analytical properties of this compound. For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatization is crucial to increase the volatility and thermal stability of the molecule, allowing it to be vaporized without decomposition. In both GC-MS and Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization can improve ionization efficiency, leading to enhanced sensitivity and lower detection limits.[1][2] It can also improve chromatographic peak shape and resolution.[2]
Q2: What are the most common derivatization techniques for this compound?
A2: The most common derivatization techniques for this compound target its active hydrogen atoms in the hydroxyl (-OH) and amide (-NH) groups. These include:
-
Silylation: This is a widely used method, especially for GC-MS, that replaces active hydrogens with a trimethylsilyl (TMS) group.[3][4][5] Common reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) often with a catalyst like Trimethylchlorosilane (TMCS).[6]
-
Acylation: This involves introducing an acyl group. Peracetylation and perbenzoylation are two such methods that have been shown to be effective for cerebroside analysis, particularly for distinguishing between isomers in mass spectrometry.[7][8]
-
Permethylation: This technique can be useful for obtaining molecular weight information, though it may result in fragmentation patterns dominated by the ceramide portion of the molecule.[7][8]
Q3: Can I analyze this compound without derivatization?
A3: Yes, analysis of underivatized this compound is possible, particularly with LC-MS techniques.[9] However, native cerebrosides often exhibit poor ionization efficiency, which can lead to lower sensitivity.[8] Advanced methods like shotgun lipidomics using specific adducts (e.g., chlorine) can be employed for direct analysis from lipid extracts.[10] For GC-MS, derivatization is generally considered essential due to the low volatility of this compound.
Q4: How do I choose between silylation and acylation for my experiment?
A4: The choice depends on your analytical platform and goals.
-
For GC-MS: Silylation is the preferred method due to the high volatility of the resulting TMS derivatives.
-
For LC-MS: Both silylation and acylation (like benzoylation) can be used. Benzoylation can be particularly advantageous for improving the separation of isomers and enhancing sensitivity in reverse-phase chromatography.[11][12] Peracetylated and perbenzoylated derivatives can yield informative sugar-related fragment ions in MS/MS analysis, which is useful for structural elucidation and isomer differentiation.[7][8]
Q5: How can I confirm that my derivatization reaction is complete?
A5: To confirm the completion of the derivatization reaction, you can analyze aliquots of the reaction mixture at different time points.[3] The reaction is considered complete when there is no further increase in the peak area of the derivatized this compound. You can also monitor for the disappearance of the underivatized this compound peak.
Troubleshooting Guide
This guide addresses common problems encountered during the derivatization and analysis of this compound.
Problem 1: Low or No Peak for Derivatized this compound
| Possible Cause | Suggested Solution |
| Incomplete Derivatization | - Ensure all reagents are fresh and anhydrous. Silylating reagents are highly sensitive to moisture.[3] - Optimize reaction time and temperature. Some derivatizations require heating to proceed to completion.[3][6] - Use a catalyst, such as TMCS with BSTFA, to enhance the reactivity of the silylating agent.[4][6] - Ensure the correct molar ratio of derivatizing reagent to analyte. An excess of the reagent is often required.[3] |
| Degradation of Derivative | - TMS derivatives can be susceptible to hydrolysis. Analyze samples as soon as possible after derivatization and avoid exposure to moisture.[6] - Check the stability of the derivative in the injection port. High temperatures can cause degradation. |
| Sample Loss During Preparation | - Ensure that any solvent evaporation steps are not too harsh, which could lead to loss of the analyte. - Verify that the extraction procedure for this compound from the sample matrix is efficient. |
| Instrumental Issues | - Check for leaks in the GC-MS system, as oxygen can degrade the column and affect sensitivity.[13] - Ensure the MS detector is functioning correctly and has been tuned recently.[14] - Verify that the injection volume and split ratio are appropriate for the expected concentration of the analyte.[15] |
Problem 2: Poor Chromatographic Peak Shape (Tailing or Fronting)
| Possible Cause | Suggested Solution |
| Peak Tailing | - Active Sites in the System: Tailing can be caused by interactions between the analyte and active sites in the GC inlet liner, column, or connections.[13] Use a deactivated liner and ensure all connections are sound. - Incomplete Derivatization: Underivatized hydroxyl groups can interact with the stationary phase, leading to tailing. Re-optimize the derivatization procedure. - Column Contamination: The front end of the column may be contaminated. Trim a small portion (e.g., 10-20 cm) from the front of the column.[13] |
| Peak Fronting | - Column Overload: This is a common cause of fronting peaks.[15][16] Dilute the sample or use a split injection to reduce the amount of analyte introduced onto the column.[15] - Inappropriate Solvent: The sample solvent may not be compatible with the stationary phase. Ensure the solvent is appropriate for the analysis. |
| Split Peaks | - Injection Technique: In splitless injection, an incorrect initial oven temperature relative to the solvent boiling point can cause peak splitting.[16] - Improper Column Installation: Ensure the column is installed correctly in the inlet and detector. |
Data Presentation
Table 1: Comparison of Derivatization Techniques for this compound Analysis
| Derivatization Technique | Primary Application | Advantages | Considerations |
| Silylation (e.g., BSTFA + TMCS) | GC-MS | - High volatility of derivatives - Well-established and widely used | - Derivatives can be moisture-sensitive[6] - May not be ideal for isomer differentiation by MS/MS alone |
| Peracetylation | LC-MS/MS | - Can enhance the production of carbohydrate-related ions for isomer differentiation[8] | - May not be suitable for GC-MS due to lower volatility compared to silylated derivatives |
| Perbenzoylation | LC-MS/MS, HPLC-UV | - Improves separation of isomers[11] - Enhances sensitivity in LC-MS[12] - Yields informative sugar-related ions in MS/MS[7][8] | - Reagents can be less volatile, requiring different work-up procedures[7] |
| Permethylation | MS/MS | - Useful for molecular weight determination | - Tends to produce fragment ions related to the ceramide moiety, providing limited information on the sugar structure[7][8] |
Experimental Protocols
Protocol 1: Silylation of this compound for GC-MS Analysis
This protocol is a general guideline for the silylation of this compound using BSTFA with TMCS as a catalyst.
Materials:
-
Dried this compound sample (1-10 mg)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine or other suitable solvent (e.g., acetonitrile)
-
Reaction vials (e.g., 2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas supply for drying
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry. If the sample is in an aqueous solution, evaporate the solvent under a gentle stream of nitrogen. Moisture will interfere with the silylation reaction.[6]
-
Reagent Addition:
-
If using a solvent, dissolve the dried sample in 100 µL of anhydrous pyridine.
-
Add 100 µL of BSTFA + 1% TMCS to the sample vial. The reagent should be in excess.[3]
-
-
Reaction:
-
Tightly cap the vial.
-
Heat the reaction mixture at 60-70°C for 30-60 minutes.[6] The optimal time and temperature may need to be determined empirically.
-
-
Analysis:
-
Cool the vial to room temperature.
-
Inject an appropriate volume (e.g., 1 µL) of the derivatized sample into the GC-MS.
-
Protocol 2: Perbenzoylation of this compound for LC-MS Analysis
This protocol is adapted from methods for the benzoylation of monohexosylceramides.
Materials:
-
Dried this compound sample (10-150 nmoles)
-
10% (v/v) Benzoyl chloride in pyridine
-
Reaction vials with PTFE-lined caps
-
Heating block or water bath
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry.
-
Reagent Addition: Add 0.5 mL of 10% (v/v) benzoyl chloride in pyridine to the dried sample.[11]
-
Reaction:
-
Tightly cap the vial.
-
Heat the reaction mixture at 60°C for 60 minutes.[11]
-
-
Sample Clean-up (Purification):
-
After cooling, the reaction products need to be purified. This can be achieved by solvent partitioning (e.g., between hexane and aqueous methanol) or solid-phase extraction (SPE) to remove excess reagents.
-
-
Analysis:
-
Evaporate the solvent from the purified fraction and reconstitute the sample in a solvent compatible with the LC-MS mobile phase.
-
Inject the sample into the LC-MS system.
-
Visualizations
Caption: General workflow for the derivatization and analysis of this compound.
Caption: Troubleshooting decision tree for low signal in this compound analysis.
References
- 1. Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids [mdpi.com]
- 2. Automated silylation of flavonoids using 3D printed microfluidics prior to chromatographic analysis: system development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. gcms.cz [gcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. Structural characterization of glycosphingolipids by liquid chromatography-mass spectrometry - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Characterization and direct quantitation of cerebroside molecular species from lipid extracts by shotgun lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative analysis of brain galactosylceramides by high performance liquid chromatography of their perbenzoyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. shimadzu.co.uk [shimadzu.co.uk]
- 15. researchgate.net [researchgate.net]
- 16. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Optimization of Collision-Induced Dissociation for Cerebroside Fragmentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the collision-induced dissociation (CID) of cerebrosides, with a specific focus on Cerebroside B as an exemplary analyte.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Why am I seeing low signal intensity or no detectable peaks for my this compound sample?
Low signal intensity is a common issue in mass spectrometry and can stem from several factors.[1]
-
Sample Concentration: Ensure your sample is appropriately concentrated. If it is too dilute, you may not achieve a strong enough signal.[1] Conversely, overly concentrated samples can lead to ion suppression.[1]
-
Ionization Efficiency: The choice of ionization technique significantly impacts signal intensity.[1] Electrospray ionization (ESI) is commonly used for cerebrosides.[2] Regular tuning and calibration of your mass spectrometer are crucial for optimal performance.[1]
-
Instrument Contamination: Contamination from previous samples, mobile phase impurities, or column bleed can result in high background noise and poor signal-to-noise ratios.[3]
-
System Leaks: Check for leaks in your LC-MS system, particularly at the vent valve, MSD transfer line nut, and side door, as this can severely impact signal.
Troubleshooting Steps:
-
Prepare fresh standards to rule out issues with sample extraction or degradation.[4]
-
Verify that the mass spectrometer is functioning correctly by checking for a stable ESI spray.[4]
-
Switch to a full scan mode over a low-mass range (e.g., m/z 80-600) to ensure the instrument is detecting background ions or a tuning mix.[5]
-
If no signal is present, systematic troubleshooting of the hardware may be necessary, potentially requiring a service call.[5]
2. My CID spectrum is not providing enough structural information. How can I improve fragmentation?
Uninformative spectra often arise from suboptimal fragmentation conditions or the inherent stability of the analyte.
-
Collision Energy (CE): This is a critical parameter. Too little or too much CE can be detrimental to producing quality data.[6] The optimal CE can vary significantly between different classes of compounds and even between isomers. For complex mixtures, a single fixed CE may not be sufficient.[6] Consider using a stepped normalized collision energy (SNCE) approach, where the precursor ion is fragmented at multiple energies, and the resulting fragments are combined into a single spectrum.[7]
-
Derivatization: For cerebrosides, native and permethylated forms can yield disappointing CID results, often producing only ceramide-related ions without revealing information about the sugar structure.[8][9] Peracetylated and perbenzoylated derivatives, however, can yield highly informative spectra with carbohydrate-related product ions, which are crucial for isomeric differentiation.[8][9]
-
Adduct Selection: The type of precursor ion selected for CID affects the fragmentation pathways. Lithium adducts have been shown to be effective for the analysis of fungal cerebrosides.[10] Exploiting the differential fragmentation of chlorine adducts can help identify hydroxy and nonhydroxy cerebroside species.[11]
3. I am having trouble distinguishing between this compound isomers (e.g., glucosyl- vs. galactosyl-). What strategies can I use?
Distinguishing between cerebroside isomers is a well-known challenge in mass spectrometry as they often have identical masses and similar fragmentation patterns under standard conditions.[12]
-
Peak Intensity Ratios: For chlorine adducts of cerebrosides, the peak intensity ratio of product ions at m/z 179 and 89 can distinguish between galactose and glucose moieties. A ratio of approximately 0.74 indicates a galactose-containing species, while a ratio of around 4.8 suggests a glucose-containing species.[11]
-
Derivatization: As mentioned previously, peracetylation and perbenzoylation can produce sugar-related fragment ions whose relative abundances vary systematically between glucosyl- and galactosyl-cerebrosides, allowing for their distinction.[9]
-
Gas-Phase Ion Chemistry: A more advanced technique involves reacting deprotonated cerebrosides with a magnesium-terpyridine complex in the gas phase. The subsequent CID of these charge-inverted complexes produces significantly different fragmentation patterns for α-GalCer, β-GlcCer, and β-GalCer, enabling unambiguous identification.[12]
4. I am observing unexpected peaks in my CID spectrum. What could be their origin?
Unexpected peaks can arise from several sources, including in-source fragmentation, contaminants, or complex fragmentation pathways.
-
In-Source Fragmentation: Labile molecules like cerebrosides can fragment within the ion source before mass selection. This can be minimized by optimizing source conditions.[13]
-
Contaminants: Contamination from solvents, sample handling, or the LC system can introduce extraneous peaks.[3] Ensure high-purity solvents and clean sample preparation procedures.
-
Complex Fragmentation: Peptides and other complex molecules can undergo multistage rearrangements and multiple bond cleavages, leading to "internal ions" that may not fit standard b- and y-ion patterns.[14] While less common for cerebrosides, understanding the potential for complex fragmentation pathways is important for spectral interpretation.[15]
Experimental Protocols & Workflows
General Experimental Workflow
The following diagram illustrates a general workflow for the analysis of this compound using CID mass spectrometry.
Caption: General workflow for this compound analysis.
Protocol 1: Collision-Induced Dissociation of this compound
This protocol outlines the general steps for acquiring CID spectra of this compound using a standard ESI-LC-MS/MS system.
-
Sample Preparation:
-
Extract total lipids from the biological matrix using a chloroform/methanol-based method.[16]
-
Perform mild alkaline hydrolysis to cleave ester linkages of glycerolipids.[17]
-
Purify the cerebroside fraction using silica gel column chromatography.[10][17]
-
Reconstitute the purified sample in an appropriate solvent for LC-MS analysis (e.g., methanol/chloroform).
-
-
LC-MS/MS Parameters:
-
LC Separation: Use a C18 reversed-phase column with a gradient elution, for example, using a mobile phase system consisting of water, methanol, and isopropanol with additives like ammonium acetate.[13]
-
Ionization: Employ positive ion electrospray ionization (ESI+).[2]
-
MS1 Scan: Perform a full scan to identify the precursor ion of this compound (e.g., [M+H]+, [M+Na]+, or other adducts).
-
MS/MS (CID) Settings:
-
Isolation Window: Set an appropriate isolation window (e.g., 1-2 m/z) to select the precursor ion.
-
Collision Gas: Use an inert gas like nitrogen or argon.
-
Collision Energy (CE): Optimize the CE to achieve a balance between the precursor ion and fragment ions. This often requires experimentation, starting from a lower energy and gradually increasing it.[6] A stepped CE approach can be beneficial.[7]
-
Activation Time: Set an appropriate activation time (typically in the range of 10-30 ms).
-
-
-
Data Acquisition and Analysis:
-
Acquire MS/MS spectra for the selected precursor ion.
-
Identify characteristic fragment ions corresponding to the loss of the hexose moiety, water, and fragments from the ceramide backbone.[13]
-
Protocol 2: Peracetylation for Isomer Differentiation
This protocol is adapted for derivatizing cerebrosides to enhance fragmentation differences between isomers.[8][9]
-
Sample Preparation: Ensure the purified cerebroside sample is completely dry.
-
Derivatization Reaction:
-
To the dry sample, add a mixture of acetic anhydride and pyridine.
-
Heat the reaction mixture (e.g., at 60-80°C) for 1-2 hours.
-
After cooling, evaporate the reagents under a stream of nitrogen.
-
Re-dissolve the peracetylated cerebroside derivative in a suitable solvent for MS analysis.
-
-
MS/MS Analysis:
-
Perform CID on the peracetylated precursor ion.
-
Analyze the resulting spectrum for carbohydrate-related product ions (e.g., for a peracetylated hexose, an ion at m/z 331 is characteristic), which will show different relative abundances for different isomers.[18]
-
Data & Visualization
Quantitative Data Summary
The following table summarizes key quantitative data for distinguishing cerebroside isomers based on their CID fragmentation patterns.
| Method | Precursor Ion Type | Diagnostic Fragment Ions (m/z) | Ratio (Galactose/Glucose) | Reference |
| Shotgun Lipidomics (ESI) | [M+Cl]- | 179 and 89 | ~0.74 / ~4.8 | [11] |
| LSIMS with Peracetylation | [M+H]+ | Carbohydrate-related ions | Varies by isomer | [8][9] |
This compound Fragmentation Pathway
The diagram below illustrates a simplified, typical fragmentation pathway for a protonated this compound molecule under CID.
Caption: Simplified CID pathway for protonated this compound.
Troubleshooting Logic Diagram
Use this decision tree to troubleshoot common issues during your this compound fragmentation experiments.
Caption: Decision tree for troubleshooting CID experiments.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. researchgate.net [researchgate.net]
- 3. zefsci.com [zefsci.com]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Optimization of Higher-Energy Collisional Dissociation Fragmentation Energy for Intact Protein-level Tandem Mass Tag Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. Structural Analysis of Fungal Cerebrosides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization and direct quantitation of cerebroside molecular species from lipid extracts by shotgun lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In-depth Structural Characterization and Quantification of Cerebrosides and Glycosphingosines with Gas-phase Ion Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. Study on the CID Fragmentation Pathways of Deprotonated 4’-Monophosphoryl Lipid A - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent advances in the mass spectrometric analysis of glycosphingolipidome – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preparative isolation of cerebrosides (galactosyl and glucosyl ceramide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Cerebroside B Mass Spectrometry Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common issue of low signal intensity of Cerebroside B in mass spectrometry (MS) analysis. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a low signal for this compound in my MS analysis?
Low signal intensity for this compound, a neutral glycosphingolipid, can stem from several factors throughout the analytical workflow. The primary reasons include:
-
Suboptimal Ionization: this compound lacks easily ionizable functional groups, leading to poor ionization efficiency, particularly with electrospray ionization (ESI) in positive ion mode.
-
Inefficient Extraction: The amphiphilic nature of cerebrosides can make their extraction from complex biological matrices challenging, resulting in low recovery.
-
Adduct Formation Issues: The signal can be split among various adducts (e.g., [M+H]+, [M+Na]+, [M+K]+), diluting the intensity of any single adduct. Inconsistent adduct formation also leads to poor reproducibility.
-
Inappropriate LC-MS Parameters: Non-optimized liquid chromatography or mass spectrometry parameters, such as mobile phase composition, flow rate, and ion source settings, can significantly diminish signal intensity.
-
Matrix Effects: Co-eluting substances from the sample matrix can suppress the ionization of this compound, reducing its signal.
Q2: Which ionization technique is best for this compound analysis: ESI or APCI?
Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be used for this compound analysis, but the choice depends on the specific instrumentation and experimental goals.
-
ESI is generally preferred for polar and thermally labile molecules. For neutral lipids like this compound, ESI efficiency can be low. However, it can be significantly improved by promoting the formation of adducts with alkali metals (e.g., Na+, K+) or ammonium.[1][2]
-
APCI is better suited for less polar and more volatile compounds.[1][3] Since this compound has limited volatility, APCI might offer better sensitivity for certain molecular species, especially those with shorter fatty acid chains.
A direct comparison is often necessary to determine the optimal technique for a specific this compound species and matrix.
Q3: How does adduct formation affect the signal intensity of this compound?
Adduct formation is crucial for enhancing the signal intensity of neutral lipids like this compound.
-
Protonated molecules ([M+H]+) often yield low signal intensity due to the low proton affinity of cerebrosides.
-
Alkali metal adducts ([M+Na]+, [M+K]+) are generally more stable and result in a significantly higher signal intensity.[4] The addition of a low concentration of sodium or potassium salts to the mobile phase can promote the formation of a single, dominant adduct, thereby concentrating the signal and improving sensitivity.[4]
-
Ammonium adducts ([M+NH4]+) can also be formed by using ammonium acetate or ammonium formate as a mobile phase additive, which can improve signal and chromatographic peak shape.
Controlling adduct formation to favor a single species is a key strategy for maximizing the signal-to-noise ratio.[4]
Troubleshooting Guide
Low or No Signal for this compound
This guide provides a systematic approach to troubleshooting low signal intensity for this compound.
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting low this compound signal intensity.
Step 1: Verify Instrument Performance with a Standard
-
Action: Directly infuse or inject a pure this compound standard into the mass spectrometer.
-
Expected Outcome: A strong, clear signal for the expected this compound adducts.
-
Troubleshooting:
-
No/Low Signal from Standard: The issue likely lies with the mass spectrometer settings. Proceed to Step 4: Optimize MS Parameters .
-
Good Signal from Standard: The problem is likely related to the sample preparation or the liquid chromatography method. Proceed to Step 2: Review Sample Preparation .
-
Step 2: Evaluate Sample Preparation
-
Action: Review your extraction protocol. For brain tissue, a common source of cerebrosides, a Folch or modified Bligh-Dyer extraction is typically used.
-
Troubleshooting:
-
Incomplete Extraction: Ensure complete homogenization of the tissue and adequate solvent-to-tissue ratios.
-
Sample Loss: Minimize the number of transfer steps and ensure complete drying and reconstitution of the lipid extract.
-
Matrix Contamination: Consider a solid-phase extraction (SPE) cleanup step to remove interfering compounds like salts and phospholipids.
-
Step 3: Optimize Liquid Chromatography
-
Action: Assess your LC method for optimal separation and delivery of this compound to the mass spectrometer.
-
Troubleshooting:
-
Poor Peak Shape: Adjust the mobile phase composition. The addition of modifiers like formic acid, acetic acid, ammonium formate, or ammonium acetate can improve peak shape.
-
Co-elution with Suppressing Agents: Modify the gradient to separate this compound from known ion-suppressing compounds in your matrix.
-
Step 4: Optimize Mass Spectrometry Parameters
-
Action: Systematically tune the MS parameters to maximize the signal for your target this compound species.
-
Troubleshooting:
-
Suboptimal Ion Source Settings: Adjust the capillary voltage, gas flow rates (nebulizing and drying gas), and source temperature.
-
Inefficient Adduct Formation: To enhance the signal, add a low concentration of sodium acetate (e.g., 0.1 mM) to the mobile phase to promote the formation of [M+Na]+ adducts.[5]
-
Incorrect m/z Targeting: Ensure you are monitoring for the correct mass-to-charge ratios of the expected adducts (e.g., [M+H]+, [M+Na]+, [M+NH4]+).
-
Data and Protocols
Table 1: Comparison of Ionization Techniques for this compound Analysis
| Ionization Technique | Polarity | Expected Adducts | Relative Signal Intensity | Advantages | Disadvantages |
| ESI | Positive | [M+H]+, [M+Na]+, [M+K]+, [M+NH4]+ | Low to High (Adduct Dependent) | Soft ionization, suitable for thermally labile compounds. | Low efficiency for neutral lipids without adducts. |
| APCI | Positive | [M+H]+ | Moderate | Better for less polar compounds, less susceptible to matrix effects.[1] | Can cause in-source fragmentation for some molecules. |
Note: Relative signal intensity is a generalization. Optimal conditions should be determined empirically.
Table 2: Effect of Mobile Phase Additives on this compound Signal
| Additive | Concentration | Effect on Signal | Common Adduct |
| Formic Acid | 0.1% | Can improve peak shape, may favor [M+H]+ | [M+H]+ |
| Acetic Acid | 0.1% | Similar to formic acid, may improve peak shape | [M+H]+ |
| Ammonium Acetate | 5-10 mM | Can improve peak shape and promote adduct formation | [M+NH4]+ |
| Sodium Acetate | 0.1-1 mM | Significantly enhances signal by promoting a single adduct[5] | [M+Na]+ |
Protocol 1: Extraction of Cerebrosides from Brain Tissue
This protocol is adapted from established methods for glycosphingolipid extraction.[6]
-
Homogenization: Homogenize ~100 mg of brain tissue in a mixture of chloroform:methanol (1:2, v/v) at 4°C. Use a sufficient volume to ensure complete immersion and homogenization of the tissue (e.g., 3 mL).
-
Phase Separation: Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water (2:2:1.8, v/v/v). Vortex thoroughly.
-
Centrifugation: Centrifuge at 1,000 x g for 15 minutes at 4°C to separate the phases.
-
Lipid Extraction: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
-
Drying: Dry the extracted lipid phase under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., methanol or chloroform:methanol 1:1, v/v).
Protocol 2: LC-MS/MS Parameter Optimization for this compound
This is a general guide for optimizing LC-MS/MS parameters. Specific values will depend on the instrument and the specific this compound species.
-
Direct Infusion: Infuse a pure standard of this compound (e.g., 1 µg/mL in methanol with 0.1 mM sodium acetate) directly into the mass spectrometer.
-
Tune Ion Source Parameters:
-
ESI: Optimize capillary voltage, nebulizer gas pressure, and drying gas flow and temperature to maximize the signal of the [M+Na]+ ion.
-
APCI: Optimize corona discharge current and vaporizer temperature.
-
-
Optimize Fragmentation (for MS/MS):
-
Select the [M+Na]+ ion as the precursor.
-
Vary the collision energy to find the optimal energy that produces characteristic product ions (e.g., loss of the hexose moiety, fragments of the ceramide backbone) with the highest intensity.
-
-
LC Method Development:
-
Column: Use a C18 or C8 reversed-phase column.
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate (or 0.1 mM sodium acetate).
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with the same additives as Mobile Phase A.
-
-
Gradient: Develop a gradient that provides good separation of this compound from other lipids and matrix components.
-
Flow Rate: Typically 0.2-0.4 mL/min for a standard analytical column.
-
Logical Diagram for Adduct Formation Strategy
Caption: A decision-making diagram for enhancing this compound signal through adduct formation.
References
- 1. Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of atmospheric pressure photoionization, atmospheric pressure chemical ionization, and electrospray ionization mass spectrometry for analysis of lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of APPI, APCI and ESI for the LC-MS/MS analysis of bezafibrate, cyclophosphamide, enalapril, methotrexate and orlistat in municipal wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. guo.chem.ufl.edu [guo.chem.ufl.edu]
Minimizing contamination in primary neuronal cultures for Cerebroside B studies
Technical Support Center: Cerebroside B Studies in Primary Neuronal Cultures
Welcome to the technical support center for researchers utilizing primary neuronal cultures for studies involving this compound. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you minimize contamination and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in primary neuronal cultures?
A1: Contamination in primary neuronal cultures can be broadly categorized as biological or chemical.
-
Biological Contamination: This is the most frequent issue and includes bacteria, mycoplasma, yeast, fungi, and viruses.[1] The primary sources are often linked to lapses in aseptic technique during cell isolation and culture maintenance.[2][3] This can include contaminated reagents, media, sera, or contact with non-sterile equipment and surfaces.[4] The laboratory environment itself, including incubators and laminar flow hoods, can also harbor contaminants.[5]
-
Cellular Cross-Contamination: The overgrowth of rapidly dividing glial cells (astrocytes and oligodendrocytes) is a significant issue in neuronal cultures and can be considered a form of biological contamination that impacts experimental reproducibility.[6]
-
Chemical Contamination: This type of contamination arises from non-living substances such as impurities in media or reagents, detergent residues, or endotoxins from past bacterial contamination.[7]
Q2: How can I visually distinguish between bacterial, fungal, and mycoplasma contamination?
A2: While definitive identification requires specific testing, initial visual inspection can provide important clues.
-
Bacterial Contamination: Often leads to a sudden drop in pH (media turns yellow), cloudy or turbid media, and sometimes a foul odor. Under a microscope, individual bacterial cells may be visible as small, motile rods or cocci.[1][2]
-
Fungal/Yeast Contamination: Yeast contamination may appear as small, budding particles, while fungi (mold) form visible filamentous mycelia that can appear fuzzy.[1] The pH of the media may remain stable initially but can increase in later stages of fungal contamination.[1]
-
Mycoplasma Contamination: This is the most insidious type of contamination as it is often not visible to the naked eye and does not cause turbidity or pH changes.[1][8] Signs of mycoplasma contamination are subtle and may include reduced cell proliferation, changes in cell morphology, and increased cellular debris. Due to their small size and lack of a cell wall, they are not visible with a standard light microscope.[1]
Q3: What is this compound and how can contamination affect my studies on it?
A3: Cerebrosides are a class of glycosphingolipids that are crucial components of cell membranes, particularly in the nervous system.[9][10] Galactocerebrosides, a major type of cerebroside, are essential for the formation and maintenance of the myelin sheath, which insulates nerve fibers and ensures proper nerve impulse conduction.[9][10] They are also involved in cell signaling, cell adhesion, and neuroprotection.[9]
Contamination can severely impact this compound studies in several ways:
-
Altered Cell Metabolism: Contaminants compete for essential nutrients in the culture media, which can alter neuronal metabolism and viability, thereby affecting cerebroside synthesis and function.[8]
-
Interference with Signaling Pathways: Microbial contaminants can release toxins or metabolic byproducts that interfere with the delicate signaling pathways this compound is involved in, leading to erroneous data.
-
Induction of Immune Responses: Contaminants can trigger inflammatory responses in glial cells present in the culture, which can indirectly affect neuronal health and cerebroside expression.
-
Direct Degradation: Some microorganisms may produce enzymes that can degrade lipids and other cellular components, potentially affecting the integrity of cerebrosides.
Q4: Glial cells are proliferating in my neuronal culture. How can I control this overgrowth?
A4: Controlling glial cell proliferation is critical for maintaining a pure neuronal culture. Several methods can be employed:
-
Use of Anti-mitotic Agents: Treating cultures with anti-mitotic agents like Cytosine Arabinoside (Ara-C) or 5-fluoro-2'-deoxyuridine (FUdR) can inhibit the proliferation of dividing glial cells.[11][12][13] However, it's important to note that Ara-C can have neurotoxic effects at higher concentrations.[6][11] FUdR has been suggested as a less toxic alternative.[13]
-
Optimized Culture Media: Using a serum-free culture medium, such as Neurobasal medium supplemented with B27, helps to minimize glial growth as serum promotes the proliferation of astrocytes.[11][14]
-
Specialized Supplements: Commercially available supplements, like CultureOne™, can be added to the culture medium to suppress the outgrowth of glial cells without negatively impacting neuron numbers or morphology.[6][15]
-
Careful Dissection: A clean and careful dissection of the desired brain tissue during the initial isolation can help to reduce the initial number of glial progenitor cells in the culture.[12]
Troubleshooting Guides
This section provides step-by-step guidance for addressing specific contamination issues.
Problem 1: My culture media has turned cloudy and yellow overnight.
-
Likely Cause: Rapid bacterial contamination.
-
Immediate Action:
-
Immediately isolate the contaminated flask or plate to prevent cross-contamination to other cultures.
-
Visually confirm the presence of bacteria under a microscope.
-
It is highly recommended to discard the contaminated culture. Trying to salvage it with high doses of antibiotics is often unsuccessful and risks spreading the contamination and promoting antibiotic resistance.
-
Thoroughly decontaminate the cell culture hood and incubator.
-
-
Prevention:
-
Review and reinforce aseptic techniques with all lab personnel.
-
Ensure all media, sera, and reagents are sterile. Consider filtering media with a 0.22 µm filter before use.
-
Regularly clean and decontaminate water baths, incubators, and other equipment.
-
Problem 2: I suspect my cultures are contaminated with mycoplasma, but I don't see anything.
-
Likely Cause: Mycoplasma contamination.
-
Confirmation Steps:
-
Quarantine the suspected cultures immediately. Mycoplasma can spread easily through aerosols.[4]
-
Use a reliable detection method to confirm the presence of mycoplasma. The most common and sensitive methods are:
-
PCR-based assays: These are rapid and highly sensitive, detecting mycoplasma DNA.[8][16]
-
DNA staining: Using fluorescent dyes like DAPI or Hoechst allows for visualization of mycoplasma nuclei around the cell nuclei under a fluorescence microscope.[4][16]
-
Mycoplasma-specific culture: This is a direct method but can be time-consuming.[16]
-
-
-
Elimination (if discarding is not an option):
-
Treat the cultures with specific anti-mycoplasma agents or kits. These treatments often require several weeks and should be followed by re-testing to ensure complete elimination.[4]
-
Be aware that some elimination agents can be toxic to cells, so it's crucial to follow the manufacturer's protocol.
-
-
Prevention:
Data Presentation
Table 1: Common Contaminants and Their Characteristics
| Contaminant | Visual Cues | Microscopic Appearance | pH Change | Recommended Action |
| Bacteria | Turbid, cloudy media | Small, motile rod or cocci shapes | Rapid decrease (Yellow) | Discard culture, decontaminate workspace |
| Yeast | Slightly cloudy media, may have small clumps | Round or oval budding particles | Stable or slight increase | Discard culture, de-contaminate workspace |
| Fungi (Mold) | Visible filamentous growth, often fuzzy | Thin, branching mycelia and spores | Stable or slight increase | Discard culture, de-contaminate workspace |
| Mycoplasma | No visible change, maybe increased debris | Not visible with standard light microscope | No change | Test (PCR/DAPI), treat with specific agents or discard |
Table 2: Recommended Concentrations for Glial Growth Inhibitors
| Agent | Stock Concentration | Working Concentration | Notes |
| Cytosine Arabinoside (Ara-C) | 10 mM | 1-5 µM | Can be neurotoxic at higher concentrations.[6][11] |
| 5-fluoro-2'-deoxyuridine (FUdR) | 10 mM | 4-10 µM | Considered a less neurotoxic alternative to Ara-C.[13] |
| CultureOne™ Supplement | 100x | 1x | Suppresses glial outgrowth with minimal impact on neurons.[6] |
Experimental Protocols
Protocol 1: Mycoplasma Detection using PCR
This protocol provides a general outline for a PCR-based mycoplasma detection assay. Always refer to the specific instructions of your commercial PCR kit.
-
Sample Preparation:
-
Collect 1 mL of supernatant from the cell culture to be tested.
-
Centrifuge at 200 x g for 5 minutes to pellet the cells.
-
Transfer the supernatant to a new tube and centrifuge at 12,000 x g for 10 minutes to pellet the mycoplasma.
-
Carefully discard the supernatant and resuspend the pellet in 50 µL of sterile PBS.
-
Boil the sample for 10 minutes to lyse the mycoplasma and release the DNA. Centrifuge to pellet debris and use the supernatant as the PCR template.
-
-
PCR Reaction:
-
Prepare the PCR master mix according to the kit's instructions. This typically includes a reaction buffer, dNTPs, primers specific to mycoplasma 16S rRNA gene, and a DNA polymerase.
-
Add 2-5 µL of your prepared DNA template to the master mix.
-
Include a positive control (mycoplasma DNA provided in the kit) and a negative control (sterile water) in your run.
-
-
Thermocycling:
-
Run the PCR reaction using the cycling conditions specified in the kit's manual.
-
-
Analysis:
-
Analyze the PCR products by gel electrophoresis.
-
A band of the expected size in your sample lane indicates a positive result for mycoplasma contamination. The positive control should show a clear band, and the negative control should be clean.
-
Protocol 2: Mitigating Glial Cell Proliferation with Ara-C
-
Preparation:
-
Prepare a 10 mM stock solution of Cytosine Arabinoside (Ara-C) in sterile, nuclease-free water. Aliquot and store at -20°C.
-
-
Application:
-
Culture primary neurons for 2-4 days to allow them to adhere and extend initial processes.
-
Dilute the Ara-C stock solution in your complete neuronal culture medium to a final working concentration of 1-5 µM.
-
Perform a half-media change on your neuronal cultures, replacing half of the old media with the freshly prepared Ara-C containing media.
-
-
Incubation:
-
Incubate the cultures with Ara-C for 24-48 hours.
-
-
Removal:
-
After the treatment period, perform a full media change with fresh, Ara-C-free complete neuronal culture medium to wash out the anti-mitotic agent.
-
-
Monitoring:
-
Monitor the cultures over the following days. A significant reduction in the number of flat, phase-bright glial cells should be observed.
-
Visualizations
Caption: Decision tree for troubleshooting contamination events.
Caption: Interference of contamination with this compound function.
References
- 1. Cell contamination | Proteintech Group [ptglab.com]
- 2. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 3. Isolation, Purification, and Culture of Primary Murine Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. akadeum.com [akadeum.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Cell Culture Contamination Troubleshooting [sigmaaldrich.com]
- 8. Mycoplasma Contamination in Cell Culture | Detection & Removal [capricorn-scientific.com]
- 9. Cerebrosides: Structure, Function, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 10. Cerebroside - Wikipedia [en.wikipedia.org]
- 11. dendrotek.ca [dendrotek.ca]
- 12. researchgate.net [researchgate.net]
- 13. Adjusting the neuron to astrocyte ratio with cytostatics in hippocampal cell cultures from postnatal rats: A comparison of cytarabino furanoside (AraC) and 5-fluoro-2’-deoxyuridine (FUdR) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 7 Tips to successfully culture primary rodent neurons | Proteintech Group [ptglab.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Mycoplasma Detection, Prevention, and Elimination in Cell Culture [sigmaaldrich.com]
- 17. Prevention and Detection of Mycoplasma Contamination in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and dissolving Cerebroside B for experiments
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing Cerebroside B in their experiments. Here you will find detailed information on its handling, dissolution, and application, as well as troubleshooting guidance to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound is a type of glycosphingolipid, a class of lipids that are important components of cell membranes in animals and plants.[1][2] In research, it is notably used as a non-race-specific elicitor to induce defense responses in various plant species.[3] It is also studied for its potential role in cell signaling and its cytotoxic effects against certain cancer cell lines.
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in several organic solvents. The choice of solvent will depend on the specific experimental application. For cell culture experiments, Dimethyl Sulfoxide (DMSO) is commonly recommended.[4][5] For analytical techniques such as High-Performance Liquid Chromatography (HPLC) and mass spectrometry, methanol or a chloroform:methanol mixture is often used.[4] Ethanol and pyridine are also listed as suitable solvents.[5]
Q3: How should this compound be stored to ensure its stability?
For long-term storage, this compound should be kept at -20°C.[3] Once dissolved in a solvent to create a stock solution, it is advisable to store it in aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[3] Stock solutions in DMSO stored at -20°C should be used within one month, while storage at -80°C can extend the stability to six months.[3]
Q4: I am having trouble dissolving this compound. What can I do?
Due to its lipid nature, this compound can sometimes be challenging to dissolve. To aid dissolution, gentle warming of the solution to 37°C and sonication in an ultrasonic bath for a short period can be effective.[3] It is crucial to ensure the solvent is of high purity and anhydrous, as water content can affect solubility.
Solubility Data
The solubility of this compound in various organic solvents is summarized in the table below. Please note that these values are approximate and can be influenced by factors such as temperature, purity of the compound, and water content of the solvent.
| Solvent | Recommended Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 5 mg/mL | Heat and sonicate to aid dissolution.[6] |
| Methanol | 10 mg/mL | Can be used for analytical purposes.[6] |
| Ethanol:Water (95:5) | 10 mg/mL | Warming and sonication are recommended.[6] |
| Pyridine | Soluble | Specific concentration data is not readily available.[5] |
| Chloroform:Methanol (2:1) | Soluble | Commonly used for lipid extraction and analysis.[4] |
Experimental Protocols
Preparation of this compound Stock Solution for Cell-Based Assays
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound (Molecular Weight: 728.05 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C
-
Ultrasonic bath
Procedure:
-
Weigh out the desired amount of this compound in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.728 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM solution with 0.728 mg of this compound, add 100 µL of DMSO.
-
Vortex the tube for 1-2 minutes to mix.
-
If the this compound is not fully dissolved, place the tube in a 37°C water bath or incubator for 10-15 minutes.
-
Following warming, sonicate the tube in an ultrasonic bath for 5-10 minutes.
-
Visually inspect the solution to ensure all the solid has dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
Experimental Workflow: Preparation of this compound Stock Solution
References
- 1. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. glpbio.com [glpbio.com]
- 4. Microbial Signature-Triggered Plant Defense Responses and Early Signaling Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CAS:88642-46-0 | Manufacturer ChemFaces [chemfaces.com]
- 6. avantiresearch.com [avantiresearch.com]
Technical Support Center: Improving the Reproducibility of Cerebroside B Quantification Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of Cerebroside B quantification assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for quantifying this compound?
A1: The most common analytical techniques for quantifying this compound and other cerebrosides are High-Performance Thin-Layer Chromatography (HPTLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1] HPTLC is a robust, fast, and inexpensive method suitable for separating complex lipid mixtures.[2][3] LC-MS/MS offers high sensitivity and specificity, allowing for the detailed structural characterization and quantification of various cerebroside species.[4][5]
Q2: Why is it challenging to differentiate between glucosylceramide and galactosylceramide isomers?
A2: Glucosylceramide (GlcCer) and galactosylceramide (GalCer) are structural isomers, differing only in the stereochemistry of the hydroxyl group at the 4'-position of the sugar moiety. This subtle difference results in nearly identical physical properties and fragmentation patterns in mass spectrometry, making their separation and distinct quantification challenging with standard chromatographic and mass spectrometric methods.[4]
Q3: What are internal standards, and why are they crucial for accurate quantification?
A3: Internal standards (IS) are compounds with similar chemical properties to the analyte of interest but are not naturally present in the sample. They are added in a known quantity to both samples and calibration standards. Using an internal standard is crucial for accurate quantification as it helps to correct for variations in sample preparation, extraction efficiency, and instrument response, thereby improving the precision and reproducibility of the assay.[5] For cerebroside analysis, isotopically labeled or structurally similar cerebrosides with different fatty acid chain lengths are often used as internal standards.
Troubleshooting Guide
Poor Chromatographic Peak Shape (Tailing, Broadening, Splitting)
Q4: My peaks in the LC-MS analysis are tailing. What could be the cause and how can I fix it?
A4: Peak tailing can be caused by several factors:
-
Secondary Interactions: Interactions between the analyte and the stationary phase of the column can cause tailing.
-
Solution: Ensure the mobile phase pH is appropriate for the analyte. Adding a small amount of a competing base or acid to the mobile phase can help reduce these interactions.
-
-
Column Contamination: Accumulation of contaminants from the sample matrix on the column can lead to poor peak shape.
-
Solution: Implement a column washing step after each run and consider using a guard column to protect the analytical column.
-
-
Extra-column Effects: Dead volume in the tubing, fittings, or detector flow cell can contribute to peak broadening and tailing.
-
Solution: Minimize the length and internal diameter of all tubing and ensure all fittings are properly connected to avoid dead volume.
-
Q5: I am observing split peaks in my chromatogram. What should I investigate?
A5: Split peaks can arise from:
-
Partially Clogged Column Frit: Particulates from the sample or system can block the inlet frit of the column.
-
Solution: Filter all samples and mobile phases before use. An in-line filter can also be installed before the column.
-
-
Injection Solvent Incompatibility: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.
-
-
Column Void: A void at the head of the column can cause the sample to be distributed unevenly, leading to split peaks.
-
Solution: This often indicates column degradation and the column may need to be replaced.
-
Issues with Isomer Separation
Q6: I am unable to separate glucosylceramide and galactosylceramide using my current HPLC method. What can I do?
A6: Separating these isomers is a known challenge. Here are some strategies:
-
Normal-Phase Chromatography: Normal-phase HPLC has been shown to be effective in separating GlcCer and GalCer. A mobile phase system such as n-hexane/isopropanol/water can provide good resolution.[4]
-
Differential Ion Mobility Spectrometry (DMS): DMS coupled with LC-MS/MS can separate isomers based on their different ion mobilities in a gas phase under the influence of an electric field.[4]
-
Chemical Derivatization: Derivatizing the cerebrosides prior to analysis can enhance their separation. For instance, perbenzoylation has been used to improve the separation of these isomers by HPLC.
Matrix Effects and Reproducibility
Q7: My quantitative results are inconsistent and show poor reproducibility. How can I address matrix effects?
A7: Matrix effects, where co-eluting substances from the sample interfere with the ionization of the analyte, are a common cause of poor reproducibility in LC-MS/MS.
-
Effective Sample Preparation: Use a robust sample extraction and clean-up method to remove interfering substances. Methods like solid-phase extraction (SPE) can be effective.
-
Use of Appropriate Internal Standards: A stable isotope-labeled internal standard that co-elutes with the analyte is the best way to compensate for matrix effects.
-
Chromatographic Separation: Optimize your chromatography to separate the analyte from the majority of the matrix components.
-
Matrix-Matched Calibrants: Prepare calibration standards in a matrix that is as similar as possible to the study samples to mimic the matrix effects.
Quantitative Data Summary
The following table summarizes quantitative data for different cerebroside species in various biological matrices, analyzed by LC-MS/MS.
| Cerebroside Species | Matrix | Concentration Range | Reference |
| Glucosylceramides (C16:0, C18:0, C20:0, C22:0, C23:0, C24:1, C24:0, C25:0, C26:0) | Human Plasma | 2.8–355 nM | [4] |
| Galactosylceramides (C16:0, C22:0, C23:0, C24:1, C24:0) | Human Plasma | 2.8–355 nM | [4] |
| Galactosylceramides (C18:0, C22:0, C23:0, C24:1, C24:0, C25:0) | Human Cerebrospinal Fluid | 2.8–355 nM | [4] |
| Glucosylceramides (C24:1, C24:0) | Human Cerebrospinal Fluid | 2.8–355 nM | [4] |
| β-GlcCer(d18:1/16:0) | Porcine Brain Extract | 11.9% of total C16:0 cerebroside | [5] |
| β-GalCer(d18:1/16:0) | Porcine Brain Extract | 89.3% of total C16:0 cerebroside | [5] |
Experimental Protocols
Protocol 1: Extraction of Cerebrosides from Brain Tissue
This protocol is a general guideline for the extraction of total lipids, including cerebrosides, from brain tissue.
-
Homogenization: Homogenize the brain tissue in a mixture of chloroform:methanol (1:2, v/v). Use a sufficient volume of solvent to ensure complete immersion of the tissue.
-
Phase Separation: Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water (2:2:1.8, v/v/v).
-
Centrifugation: Centrifuge the mixture to separate the phases. The lower chloroform phase will contain the total lipids.
-
Lipid Recovery: Carefully collect the lower chloroform phase.
-
Washing: Wash the chloroform phase with a solution of methanol:water (1:1, v/v) to remove non-lipid contaminants.
-
Drying: Evaporate the chloroform under a stream of nitrogen to obtain the total lipid extract.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for the subsequent analysis (e.g., chloroform:methanol 2:1 for HPTLC or a solvent compatible with the LC-MS mobile phase).
Protocol 2: HPTLC for Cerebroside Quantification
This protocol outlines the key steps for quantifying cerebrosides using HPTLC.
-
Plate Preparation: Use pre-coated silica gel HPTLC plates. Activate the plates by heating at 110°C for 30 minutes.
-
Sample Application: Apply the extracted lipid samples and cerebroside standards to the plate as narrow bands using an automated applicator.
-
Chromatogram Development: Develop the plate in a saturated chromatography chamber with a suitable solvent system. A common system for separating neutral lipids is chloroform:methanol:water (65:25:4, v/v/v).
-
Visualization: After development, dry the plate and visualize the lipid bands by spraying with a suitable reagent, such as primuline or a charring reagent (e.g., cupric acetate/phosphoric acid), followed by heating.
-
Densitometry: Quantify the cerebroside bands by scanning the plate with a densitometer and comparing the peak areas of the samples to those of the standards.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Simplified overview of Cerebroside biosynthesis and catabolism.
References
- 1. Quantitative comparison of two cortical surface extraction methods using MRI phantoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of a Liquid Chromatography-Tandem Mass Spectrometry Method for the Analysis of Glucosylceramide and Galactosylceramide Isoforms in Cerebrospinal Fluid of Parkinson's Disease Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DMS as an orthogonal separation to LC/ESI/MS/MS for quantifying isomeric cerebrosides in plasma and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In-depth Structural Characterization and Quantification of Cerebrosides and Glycosphingosines with Gas-phase Ion Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Selecting appropriate internal standards for Cerebroside B quantification
This guide provides researchers, scientists, and drug development professionals with essential information for selecting appropriate internal standards for the quantification of Cerebroside B and other cerebrosides. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is "this compound," and how does it relate to other cerebrosides?
Cerebrosides are a class of glycosphingolipids consisting of a ceramide backbone linked to a single sugar residue.[1][2][3] The two most common types are glucocerebrosides (also called glucosylceramides) and galactocerebrosides (galactosylceramides), distinguished by a glucose or galactose sugar headgroup, respectively.[3][4] "this compound" is not a standard nomenclature in lipidomics literature. It may refer to a specific isomer, such as a glucocerebroside, to distinguish it from a galactocerebroside (e.g., "Cerebroside A"), or it could be a vendor-specific name. It is critical to confirm the exact structure of your analyte, particularly the sugar moiety and the fatty acid composition, before selecting an internal standard.
Q2: Why is an internal standard (IS) essential for the accurate quantification of this compound?
An internal standard is crucial for reliable quantification in mass spectrometry-based methods.[5] It is a compound of known concentration added to samples before any preparation steps. Its purpose is to correct for variability that can occur during the analytical workflow, including sample extraction efficiency, instrument drift, and ionization suppression or enhancement (matrix effects).[5][6] By comparing the signal intensity of the analyte to the known intensity of the IS, a more accurate and precise concentration can be determined.[5]
Q3: What are the key characteristics of an ideal internal standard for this compound quantification via LC-MS?
An ideal internal standard should possess the following characteristics:
-
Structural Similarity: It should be chemically and physically as similar to the analyte as possible to ensure co-behavior during extraction and chromatography.[6][7]
-
Non-Endogenous: It must not be naturally present in the biological sample being analyzed.[6]
-
Mass Distinguishability: It must have a different mass-to-charge ratio (m/z) from the analyte to be distinguished by the mass spectrometer.
-
Chromatographic Co-elution: Ideally, it should elute very close to the analyte without co-eluting, which helps to ensure both are subjected to the same matrix effects at the same time.[8]
-
Stability: It must be stable throughout the entire sample preparation and analysis process.
Q4: What types of internal standards are commonly used for cerebrosides?
There are generally three categories of internal standards used for sphingolipid analysis:
-
Stable Isotope-Labeled (SIL) Standards: This is the "gold standard." These are synthetic versions of the analyte where some atoms (like ²H, ¹³C, or ¹⁵N) have been replaced with their heavy isotopes.[6] They have nearly identical chemical and physical properties to the analyte, ensuring the most accurate correction, but are mass-shifted for detection.[6]
-
Odd-Chain Standards: These are cerebrosides that contain a fatty acid with an odd number of carbon atoms (e.g., C17, C19).[6] Since mammalian systems predominantly synthesize even-chain fatty acids, these are typically absent from samples and serve as excellent internal standards.[6]
-
Structurally Related Standards: These are molecules from the same lipid class but with a significantly different chain length (e.g., a very short C8 or C12 fatty acid chain) that does not occur in the sample.[7][8] While not as ideal as SIL or odd-chain standards, they can be effective if validated properly.
Troubleshooting Guide
Q1: My internal standard peak area is very low or inconsistent. What should I do?
-
Check Extraction Recovery: The chosen IS may not be efficiently extracted with your current protocol. Verify that the IS and analyte have similar solubility and extraction characteristics.
-
Assess Stability: The IS may be degrading during sample preparation or storage. Evaluate its stability under your specific conditions (e.g., pH, temperature).
-
Optimize Instrument Parameters: Ensure that the mass spectrometer's source conditions (e.g., temperature, gas flow) and fragmentation parameters are optimized for your specific IS.[7]
-
Verify Concentration: Double-check the concentration of your IS stock solution and the volume added to each sample. Evaporation of the solvent can alter the concentration over time.
Q2: I cannot chromatographically separate my analyte from my stable isotope-labeled (SIL) internal standard. Is this a problem? No, this is expected and often desired for SIL standards. Because they are chemically identical to the analyte, they are not supposed to separate chromatographically. The mass spectrometer distinguishes them based on their different m/z values. This co-elution is advantageous as it ensures that both the analyte and the IS experience the exact same analytical conditions (e.g., ionization suppression) at the moment of detection.
Q3: I'm having trouble distinguishing between this compound isomers (e.g., glucosyl vs. galactosyl forms). How can an IS help? Distinguishing between glucosylceramide (GlcCer) and galactosylceramide (GalCer) is a common challenge as they are isomers with identical mass and often similar chromatographic behavior.[7][9] An IS alone cannot solve this separation problem. You need to:
-
Develop a Chromatographic Method: Use a column and mobile phase capable of separating the isomers. Hydrophilic Interaction Liquid Chromatography (HILIC) is often more effective than reverse-phase for this.[8]
-
Use Isomer-Specific Standards: Once separated, you need a specific IS for each isomer (e.g., C17-GlcCer for GlcCer and C17-GalCer for GalCer) for accurate quantification.
-
Consider Advanced Techniques: Methods like Differential Ion Mobility Spectrometry (DMS) coupled with LC-MS can separate isomers in the gas phase after chromatographic elution.[7]
Q4: My calibration curve is non-linear. Could my internal standard be the problem? A non-linear curve can be caused by several factors. Regarding the IS:
-
Incorrect Concentration: The concentration of the IS might be too high or too low relative to the analyte's concentration range, potentially leading to detector saturation for one but not the other.
-
Matrix Effects: If the IS does not perfectly mimic the analyte's behavior in the presence of matrix components, non-linearity can occur. This is more common when using a structurally related standard instead of a SIL or odd-chain standard.[7]
-
Isotopic Overlap: Ensure you are correcting for any isotopic overlap between the analyte and the IS, especially when using SIL standards with low mass shifts.[8]
Data Summary: Potential Internal Standards for Cerebroside Quantification
The selection of an IS depends on the specific cerebroside species being quantified. Below is a table of examples found in the literature.
| Internal Standard Name | Type | Application Notes | Reference |
| HexCer(d18:1/8:0) | Structurally Related (Short-Chain) | Used for the normalization of multiple GlcCer and GalCer species. | [7] |
| HexCer(d18:1/17:0) | Odd-Chain | Used as an IS for glucosylceramides. | [10] |
| Glucosyl(ß) C12 Ceramide | Structurally Related (Short-Chain) | Specifically used for glucosylceramide analysis. | [8][11] |
| α-GalCer(d18:1/16:0) | Isomeric Standard | Used to quantify β-GlcCer and β-GalCer, as the α-anomer is not typically endogenous. | [12] |
| Stable Isotope Labeled Cerebrosides | Stable Isotope Labeled (SIL) | The ideal choice. Specific to the analyte of interest (e.g., d5-GlcCer d18:1/18:0). | [6][10] |
Example Experimental Protocol: LC-MS/MS Quantification of Cerebrosides
This protocol is a generalized example. Researchers must optimize conditions for their specific instrumentation and sample type.
1. Sample Preparation & Lipid Extraction (Butanolic Extraction[8]) a. To 100 µg of protein from a cell homogenate, add a known amount of the chosen internal standard (e.g., 20 ng of HexCer d18:1/17:0). b. Add 500 µL of a buffer solution (e.g., 200 mM citric acid, 270 mM disodium hydrogenphosphate, pH 4). c. Add 1.5 mL of butanol, vortex thoroughly for 1 minute, and centrifuge at 2,000 x g for 5 minutes. d. Collect the upper organic phase. Repeat the butanol extraction on the lower phase and combine the organic layers. e. Dry the combined organic phase under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis (e.g., 100 µL of the initial mobile phase).
2. Chromatographic Separation (HILIC)
-
Column: A HILIC column (e.g., 2.1 mm x 50 mm, 1.7 µm).
-
Mobile Phase A: Acetonitrile with 0.1% formic acid.
-
Mobile Phase B: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: Start at 5% B, hold for 1 minute, increase to 50% B over 8 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
3. Mass Spectrometry Detection (ESI-MS/MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor ion will be the [M+H]⁺ adduct of the specific cerebroside. The product ion is typically the sphingoid backbone fragment resulting from the loss of the sugar headgroup and water. For example, for GlcCer(d18:1/18:0), a common transition would be m/z 726.6 → 264.3.
-
Instrument Parameters: Optimize ion spray voltage, source temperature, and collision energy for the specific analytes and internal standards.[7]
Workflow Visualization
The following diagram illustrates the logical workflow for selecting an appropriate internal standard for this compound quantification.
Caption: Workflow for selecting and validating an internal standard.
References
- 1. Cerebrosides: Structure, Function, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. lipotype.com [lipotype.com]
- 3. Cerebroside - Wikipedia [en.wikipedia.org]
- 4. biologyonline.com [biologyonline.com]
- 5. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. DMS as an orthogonal separation to LC/ESI/MS/MS for quantifying isomeric cerebrosides in plasma and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. avantiresearch.com [avantiresearch.com]
- 12. In-depth Structural Characterization and Quantification of Cerebrosides and Glycosphingosines with Gas-phase Ion Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Neuroprotective Effects of Cerebroside B In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective effects of cerebrosides, with a specific focus on Cerebroside-A as a representative molecule, against other well-documented neuroprotective agents. Due to the limited availability of in vitro data specifically for "Cerebroside B," this guide utilizes data from a closely related compound, Cerebroside-A, to illustrate the potential therapeutic mechanisms of this class of glycosphingolipids. The information is presented to aid researchers in designing experiments, interpreting data, and identifying promising candidates for neuroprotective drug development.
Executive Summary
Cerebroside-A has demonstrated significant neuroprotective effects in in vitro models of cerebral ischemia by mitigating key events in the excitotoxicity cascade. Its primary mechanisms of action include the reduction of presynaptic glutamate release and the inhibition of N-methyl-D-aspartate receptor (NMDAR)-mediated calcium influx. This dual action on both pre- and post-synaptic components of glutamatergic transmission presents a compelling profile for a neuroprotective agent. In comparison, other natural compounds such as Curcumin, Resveratrol, and Quercetin exert their neuroprotective effects through a variety of signaling pathways, primarily centered around antioxidant and anti-inflammatory responses. While a direct quantitative comparison is challenging due to variations in experimental models, this guide provides a framework for understanding the distinct and potentially complementary neuroprotective strategies offered by these different classes of molecules.
Data Presentation: Cerebroside-A vs. Alternative Neuroprotective Agents
The following tables summarize the in vitro neuroprotective effects and mechanisms of action of Cerebroside-A in comparison to other commonly studied neuroprotective compounds.
Table 1: In Vitro Neuroprotective Efficacy of Cerebroside-A
| Experimental Model | Toxin/Insult | Key Endpoint | Cerebroside-A Concentration | Observed Effect | Citation |
| Hippocampal Slices | Oxygen-Glucose Deprivation (OGD) | Excitatory Post-Synaptic Potential (EPSP) Slope | 10 µM | Reversibly attenuated EPSP slope | [1][2] |
| Hippocampal Slices | Oxygen-Glucose Deprivation (OGD) | Presynaptic Glutamate Release | IC₅₀ = 5.83 µM | Inhibited excessive glutamate release | [1][2] |
| Hippocampal CA1 Region | NMDA | Intracellular Ca²⁺ Increase | 10 µM | Significantly inhibited NMDA-induced Ca²⁺ influx | [1][2] |
Table 2: Mechanistic Comparison of Neuroprotective Agents
| Compound | Primary Mechanism of Action | Key Signaling Pathways Modulated |
| Cerebroside-A | Reduction of glutamate excitotoxicity | Opening of large-conductance Ca²⁺-activated K⁺ (BKCa) channels; Inhibition of NMDA receptor function.[1][2] |
| Curcumin | Antioxidant, Anti-inflammatory, Anti-apoptotic | p62/keap-1/Nrf2, PI3K/AKT.[3][4][5][6] |
| Resveratrol | Antioxidant, Anti-inflammatory, Anti-apoptotic | Nrf2/ARE, PI3K/Akt, GSK-3β/β-catenin.[7][8][9][10][11] |
| Quercetin | Antioxidant, Anti-inflammatory, Anti-apoptotic | Nrf2-ARE, PI3K/Akt, MAPK/ERK.[12][13][14][15][16] |
Experimental Protocols
Detailed methodologies for key in vitro neuroprotection assays are provided below.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial succinate dehydrogenase in viable cells. The amount of formazan produced is proportional to the number of living cells.[17][18]
Protocol:
-
Seed neuronal cells (e.g., SH-SY5Y, PC12, or primary neurons) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and culture overnight.
-
Pre-treat cells with various concentrations of the test compound (e.g., Cerebroside-A) for a specified duration (e.g., 1-24 hours).
-
Induce neurotoxicity by adding a neurotoxic agent (e.g., glutamate, H₂O₂, or Aβ peptide) and incubate for the desired period (e.g., 24 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
Cytotoxicity Assay (LDH Release Assay)
Principle: This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage. The amount of LDH in the supernatant is proportional to the extent of cytotoxicity.[19][20][21]
Protocol:
-
Plate and treat cells as described in the MTT assay protocol.
-
At the end of the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst).
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of a stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Cytotoxicity is calculated as a percentage of the maximum LDH release from control wells treated with a lysis buffer.
Apoptosis Assay (Annexin V-FITC Staining)
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells. Propidium iodide (PI) is used as a counterstain to identify necrotic cells with compromised membranes.[22][23][24][25]
Protocol:
-
Culture and treat cells in a suitable format (e.g., 6-well plate).
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each sample.
-
Analyze the cells by flow cytometry within one hour. Live cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Western Blot Analysis
Principle: This technique is used to detect and quantify specific proteins in a complex mixture. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to visualize the protein of interest.[26][27][28][29]
Protocol:
-
After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., Bcl-2, Bax, Caspase-3, p-Akt, Nrf2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. academic.oup.com [academic.oup.com]
- 2. Cerebroside-A provides potent neuroprotection after cerebral ischaemia through reducing glutamate release and Ca²⁺ influx of NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Curcumin in Vitro Neuroprotective Effects Are Mediated by p62/keap-1/Nrf2 and PI3K/AKT Signaling Pathway and Autophagy Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ijmcmed.org [ijmcmed.org]
- 6. researchgate.net [researchgate.net]
- 7. Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resveratrol and Neuroprotection: Impact and Its Therapeutic Potential in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Resveratrol Alleviates Inflammatory Response Through P2X7/NLRP3 Signaling Pathway: In Silico and In Vitro Evidence from Activated Microglia [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mechanisms of Neuroprotection by Quercetin: Counteracting Oxidative Stress and More - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Potential Benefits of Quercetin for Brain Health: A Review of Anti-Inflammatory and Neuroprotective Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuroprotective potential of quercetin in Alzheimer’s disease: targeting oxidative stress, mitochondrial dysfunction, and amyloid-β aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. researchgate.net [researchgate.net]
- 19. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. LDH cytotoxicity assay [protocols.io]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 26. Western Blotting for Neuronal Proteins [protocols.io]
- 27. Protein analysis through Western blot of cells excised individually from human brain and muscle tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Western Blotting [bio-protocol.org]
- 29. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
A Comparative Analysis of the Bioactivities of Cerebroside A and Cerebroside B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the distinct bioactivities of two specific cerebrosides: Cerebroside A, a neuroprotective agent isolated from an edible mushroom, and Flavuside B, a marine-fungal-derived cerebroside with notable antibacterial and protective effects on skin cells. This objective comparison is supported by experimental data to inform future research and drug development endeavors.
Data Summary
The following table summarizes the key quantitative data on the bioactivities of Cerebroside A and Flavuside B based on available experimental evidence.
| Bioactivity Parameter | Cerebroside A (CS-A) | Flavuside B |
| Primary Bioactivity | Neuroprotection | Antibacterial & Cytoprotection |
| Neuroprotection Assay | Reduction of cerebral infarct volume in MCAO mice | Not Reported |
| Effective Dose (in vivo) | 1.0 mg/kg (significant reduction)[1] | Not Applicable |
| Time Window (in vivo) | At least 6 hours post-ischemia[2] | Not Applicable |
| Antibacterial Assay | Not Reported | Mild activity against S. aureus, MRSA, and MDRSA[3] |
| Assay Type | Not specified in detail[3] | Not specified in detail[3] |
| Cytotoxicity | Not Reported | No cytotoxic effect on various cancer cell lines (IC50 > 100 μM)[4] |
| Mechanism of Action | - Prevents excessive glutamate release via opening of BKCa channels.- Inhibits NMDAR Ca²⁺ influx independent of BKCa channel activation.[2] | - Inhibition of sortase A, an enzyme crucial for S. aureus biofilm formation.[3] |
Experimental Protocols
Neuroprotection Assay for Cerebroside A
1. Middle Cerebral Artery Occlusion (MCAO) Model:
-
Animal Model: Adult male mice.
-
Procedure: A 60-minute occlusion of the middle cerebral artery was performed to induce focal cerebral ischemia.
-
Treatment: Cerebroside A (CS-A) was administered at varying doses (0.05, 0.5, 1.0, 5.0 mg/kg) one hour after the onset of MCAO.
-
Evaluation: Cerebral infarction volume was measured to assess the extent of brain damage. A significant reduction in infarct volume indicated neuroprotection.[1][2]
2. Oxygen-Glucose Deprivation (OGD) Model:
-
Model: In vitro model to mimic ischemic conditions in brain slices.
-
Procedure: Hippocampal slices were subjected to OGD to induce neuronal damage.
-
Measurements:
-
Glutamate Release: The amount of glutamate released from presynaptic terminals was measured.
-
Calcium Influx: Intracellular calcium levels ([Ca²⁺]i) in response to NMDA receptor activation were monitored using calcium imaging.
-
-
Purpose: To elucidate the mechanism of neuroprotection by assessing the effect of CS-A on glutamate excitotoxicity and calcium overload.[2]
Antibacterial and Biofilm Inhibition Assay for Flavuside B
1. Antibacterial Activity Assay:
-
Target Bacteria: Staphylococcus aureus (SA), methicillin-resistant S. aureus (MRSA), and multidrug-resistant S. aureus (MDRSA).
-
Methodology: While the specific method was not detailed in the available literature, standard broth microdilution or disk diffusion assays are typically used to determine the minimum inhibitory concentration (MIC) to assess antibacterial activity.[3]
2. Biofilm Formation Assay:
-
Target Bacterium: Staphylococcus aureus.
-
Procedure: The ability of S. aureus to form biofilms in the presence of Flavuside B was assessed. This typically involves growing the bacteria in microtiter plates and staining the adherent biofilm for quantification.
-
Mechanism Insight: The inhibition of biofilm formation by Flavuside B was linked to the inhibition of the sortase A enzyme, which is critical for the anchoring of surface proteins involved in biofilm formation.[3]
3. Cytotoxicity Assay:
-
Cell Lines: P388, HL-60, A549, and BEL-7402 cancer cell lines.
-
Methodology: The Sulforhodamine B (SRB) and MTT assays were used to measure cell viability and proliferation after treatment with the compounds.
-
Outcome: Alternarosides A-C, related cerebrosides, showed no significant cytotoxic effect (IC50 > 100 μM), suggesting a favorable safety profile for this class of compounds.[4]
Signaling Pathways and Mechanisms of Action
Cerebroside A: Neuroprotective Signaling Cascade
Cerebroside A exerts its neuroprotective effects through a dual mechanism that mitigates the excitotoxic cascade initiated by cerebral ischemia. Firstly, it activates large-conductance Ca²⁺-activated K⁺ (BKCa) channels on presynaptic neurons, which leads to a reduction in excessive glutamate release. Secondly, it directly inhibits the influx of Ca²⁺ through N-methyl-D-aspartate receptors (NMDARs) on postsynaptic neurons. This latter action is independent of BKCa channel activation.[2]
Caption: Neuroprotective pathway of Cerebroside A.
Flavuside B: Antibacterial Mechanism
Flavuside B demonstrates its antibacterial activity against S. aureus primarily by inhibiting biofilm formation. This is achieved through the inhibition of sortase A, a crucial enzyme for this bacterium. Sortase A is responsible for anchoring cell surface proteins that are essential for bacterial adhesion and the subsequent formation of biofilms. By inhibiting this enzyme, Flavuside B disrupts a key pathogenic mechanism of S. aureus.[3]
Caption: Antibacterial mechanism of Flavuside B.
Conclusion
Cerebroside A and Flavuside B, while both belonging to the cerebroside class of glycosphingolipids, exhibit distinct and specialized bioactivities. Cerebroside A demonstrates significant potential as a neuroprotective agent for conditions such as ischemic stroke, with a clear mechanism involving the modulation of glutamate release and calcium influx. In contrast, Flavuside B presents a promising avenue for the development of antibacterial agents, particularly against S. aureus, by targeting the critical process of biofilm formation. The lack of cytotoxicity observed for related cerebrosides further enhances their therapeutic potential. This comparative analysis underscores the structural and functional diversity within the cerebroside family and highlights the importance of specific compound characterization in drug discovery. Further research into these and other cerebrosides is warranted to fully explore their therapeutic applications.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Cerebroside-A provides potent neuroprotection after cerebral ischaemia through reducing glutamate release and Ca²⁺ influx of NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Marine Fungal Cerebroside Flavuside B Protects HaCaT Keratinocytes against Staphylococcus aureus Induced Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Functional Comparison of Synthetic versus Naturally Sourced Cerebroside B
For Researchers, Scientists, and Drug Development Professionals
In the realm of glycosphingolipid research, the choice between utilizing synthetically produced or naturally sourced compounds is a critical decision that can significantly impact experimental outcomes and their interpretation. This guide provides a comprehensive functional comparison of synthetic versus naturally sourced Cerebroside B, a key monoglycosylceramide involved in a myriad of cellular processes. The comparison focuses on purity, bioactivity, and receptor binding affinity, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific applications.
Purity and Composition: A Fundamental Distinction
The most significant difference between synthetic and naturally sourced this compound lies in their purity and compositional homogeneity.
Synthetic this compound is typically produced as a single, well-defined molecular species with a specific fatty acid and sphingoid base composition. This high level of purity, often exceeding 99%, is verifiable through techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS).[1] The defined structure of synthetic this compound ensures high reproducibility in experimental settings.
Naturally sourced this compound , extracted from biological materials like brain tissue or fungi, is inherently a heterogeneous mixture.[2][3] These extracts contain a population of cerebrosides with variations in the length and saturation of the fatty acid chain and modifications to the sphingoid base.[3] While purification techniques can enrich for this compound, the final product is often a collection of closely related isomers.[2] This heterogeneity can introduce variability in experimental results.
| Feature | Synthetic this compound | Naturally Sourced this compound |
| Composition | Single, defined molecular structure | Mixture of related isomers with varying fatty acid and sphingoid base structures[2][3] |
| Purity | High purity (often >99%) | Purity can be high after extensive purification, but typically remains a mixture of isomers |
| Reproducibility | High experimental reproducibility | Potential for batch-to-batch variability, which may affect experimental consistency |
| Characterization | Straightforward characterization of a single molecule | Complex characterization of a mixture of compounds |
Bioactivity: Implications of Purity and Composition
The differences in purity and composition between synthetic and natural this compound have profound implications for their observed biological activities.
Synthetic this compound , with its defined structure, allows for the precise attribution of a biological effect to a single molecule. This is crucial for mechanistic studies aiming to understand the specific interactions of this compound with cellular components. For instance, in studying its role in apoptosis, using a synthetic version ensures that the observed effects are not due to contaminating, structurally similar lipids.
Naturally sourced this compound 's bioactivity represents the combined effect of the different cerebroside species present in the mixture. This can be advantageous in certain screening assays where a synergistic effect of multiple components might be desirable. However, it complicates the interpretation of results, as the specific molecule responsible for the activity remains unidentified.
A key biological role of certain cerebrosides, particularly galactosylcerebroside, is the inhibition of apoptosis, a process crucial in cancer biology.[4][5] The accumulation of galactosylcerebroside in cancer cells has been shown to confer resistance to chemotherapy by upregulating the anti-apoptotic protein Bcl-2 and downregulating the expression of pro-apoptotic tumor necrosis factor receptor superfamily members.[6]
Signaling Pathway of Galactosylcerebroside in Apoptosis Inhibition
The following diagram illustrates the proposed signaling pathway by which galactosylcerebroside inhibits apoptosis in cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. In-depth Structural Characterization and Quantification of Cerebrosides and Glycosphingosines with Gas-phase Ion Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Structural Diversity of Natural Glycosphingolipids (GSLs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Implications of galactocerebrosidase and galactosylcerebroside metabolism in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Galactosylceramide Affects Tumorigenic and Metastatic Properties of Breast Cancer Cells as an Anti-Apoptotic Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Validating the Role of Cerebroside B in a Mouse Model of Demyelination: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the therapeutic potential of Cerebroside B in a preclinical mouse model of demyelination. Given the fundamental role of endogenous cerebrosides in forming and maintaining the myelin sheath, exogenous administration of this compound presents a logical, yet un-validated, therapeutic strategy. This document outlines the necessary experimental protocols and compares the hypothesized efficacy of this compound against established data from alternative remyelinating agents.
Introduction: The Rationale for this compound
Demyelination, the loss of the protective myelin sheath around axons, is the primary pathology in diseases like multiple sclerosis (MS). This process disrupts nerve signal conduction and can lead to irreversible axonal damage. The primary goal of regenerative therapies is to promote remyelination, a process driven by oligodendrocyte precursor cells (OPCs) that differentiate into mature, myelin-producing oligodendrocytes.
Cerebrosides, specifically galactosylceramides (GalCer), are essential glycosphingolipids that constitute a major fraction of the myelin membrane.[1][2][3] They are critical for the proper structure, stability, and function of the myelin sheath.[4][5] Studies have shown that the interaction between galactosylceramide and other lipids is crucial for myelin compaction and the formation of a stable insulating layer.[6][7][8] Therefore, it is hypothesized that providing an exogenous supply of a specific cerebroside, such as this compound, could directly support and enhance the remyelination process by:
-
Serving as a key building block for new myelin synthesis.
-
Potentially signaling OPCs to differentiate into mature oligodendrocytes.
This guide details the experimental framework needed to test this hypothesis using the cuprizone mouse model, a standard toxicant-induced model of demyelination and spontaneous remyelination.[9][10]
Comparative Analysis of Remyelinating Agents
To validate this compound, its performance must be benchmarked against other compounds that have shown pro-remyelinating effects in similar preclinical models. The following table summarizes key data for prominent alternatives. The data for this compound are presented as "Expected/Hypothesized Outcomes" that the described experimental protocol aims to verify.
Table 1: Comparison of Therapeutic Agents for Remyelination
| Compound | Mechanism of Action (MoA) | Key Preclinical/Clinical Efficacy Data (in Demyelination Models) | Key Side Effects/Limitations |
| This compound (Hypothesized) | Direct substrate for myelin synthesis; potential signaling molecule for OPC differentiation. | To be determined (TBD). Expected to increase myelin density, improve g-ratio, and restore motor/cognitive function post-cuprizone. | TBD; potential challenges with bioavailability and crossing the blood-brain barrier. |
| Clemastine | Antihistamine; promotes OPC differentiation into mature oligodendrocytes, likely via M1 muscarinic receptor activity.[11][12] | Shown to enhance oligodendrocyte differentiation and myelination in animal models of spinal cord injury and glaucoma.[13][14] A Phase II trial showed a small improvement in visual evoked potential (VEP) latency in MS patients.[11] | Drowsiness is a common side effect.[11] |
| Metformin | Widely used anti-diabetic drug; activates AMPK, which rejuvenates aged OPCs and restores their regenerative capacity.[15][16] | Promotes OPC proliferation and differentiation, enhances remyelination, and improves behavioral deficits in the cuprizone mouse model.[17][18][19] | Primarily gastrointestinal discomfort.[16] |
| Bexarotene | Retinoid X receptor (RXR) agonist; promotes OPC differentiation.[20] | Showed evidence of myelin repair in a Phase 2a clinical trial (CCMR One) based on MRI and VEP data.[21][22][23] | Poorly tolerated; serious side effects include hypothyroidism and high triglycerides, preventing further development for MS.[20][24] |
Experimental Design and Protocols
This section provides a detailed methodology for a robust validation study of this compound in the cuprizone-induced demyelination model.
Experimental Workflow
The overall experimental plan involves inducing demyelination with cuprizone, administering the therapeutic compounds during the recovery phase, and assessing outcomes using a combination of histological, ultrastructural, and functional tests.
Caption: Experimental workflow for validating this compound in the cuprizone mouse model.
Detailed Protocols
A. Cuprizone-Induced Demyelination
-
Animals: Use 8-week-old male C57BL/6 mice, housed with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Induction: Feed mice a diet containing 0.2% (w/w) cuprizone mixed into powdered chow for 5 continuous weeks to induce acute demyelination, particularly in the corpus callosum.[10][25]
-
Remyelination Phase: After 5 weeks, return all mice to a normal chow diet. This withdrawal of cuprizone initiates a period of spontaneous endogenous remyelination.[9]
B. Treatment Administration
-
Grouping: Divide mice into at least three groups: (1) Vehicle control, (2) this compound, and (3) a positive control (e.g., Clemastine, 10 mg/kg).
-
Administration: During the remyelination phase (starting from week 6), administer treatments daily via intraperitoneal (IP) injection or oral gavage for 2 to 4 weeks. The dose and route for this compound will need to be optimized based on formulation and bioavailability studies.
C. Assessment Methodologies At the end of the treatment period, perform the following analyses:
-
Histology and Immunohistochemistry (IHC):
-
Myelin Staining: Perfuse mice and prepare brain sections. Stain with Luxol Fast Blue (LFB) or Black Gold II to visualize myelin sheaths. Quantify the staining intensity in the corpus callosum to assess the extent of remyelination.[10]
-
IHC for Myelin Proteins: Use primary antibodies against Myelin Basic Protein (MBP) to label compact myelin.
-
IHC for Oligodendrocyte Lineage Cells: Use antibodies against Olig2 or PDGFRα to identify OPCs and antibodies against APC or GST-pi to identify mature, myelinating oligodendrocytes.[26] An increase in mature oligodendrocytes in the treatment group would indicate enhanced differentiation.
-
IHC for Glial Activation: Stain for Iba1 (microglia) and GFAP (astrocytes) to assess neuroinflammation. Effective treatments may also modulate the glial response.
-
-
Electron Microscopy (EM):
-
Process tissue from the corpus callosum for transmission electron microscopy.
-
Capture high-resolution images of myelinated axons and calculate the g-ratio (the ratio of the inner axonal diameter to the outer myelinated fiber diameter). A lower g-ratio indicates a thicker, healthier myelin sheath, and a successful remyelinating therapy should result in a g-ratio closer to that of healthy controls.
-
-
Behavioral Testing:
-
Conduct tests like the rotarod to assess motor coordination and balance, which are often impaired by demyelination.
-
Use the Y-maze or Morris water maze to evaluate spatial learning and memory, which can also be affected. An improvement in performance in these tests would indicate functional recovery.
-
Signaling Pathways and Hypothesized Mechanism
Remyelination is a complex process involving the coordinated action of multiple cell types. A therapeutic agent can intervene at several key stages. The diagram below illustrates this process and the hypothesized point of intervention for this compound.
Caption: The remyelination cascade and points of therapeutic intervention.
This compound is hypothesized to act primarily at the final stage, providing the essential lipid components needed by mature oligodendrocytes to construct new myelin sheaths efficiently. This contrasts with drugs like Clemastine or Metformin, which act earlier in the cascade to promote the differentiation or health of the oligodendrocyte precursor cells.[14][15]
Data Presentation and Interpretation
All quantitative data from the experiments should be summarized for clear comparison.
Table 2: Summary of Key Assessment Metrics and Expected Outcomes
| Assessment Technique | Metric | Outcome in Demyelinated (Control) | Expected Outcome with Effective this compound Treatment |
| LFB/MBP Staining | Myelin Density (% area) | Significantly reduced myelin staining in corpus callosum. | Significant increase in myelin staining, approaching healthy levels. |
| Immunohistochemistry | Mature Oligodendrocyte Count (APC+/GST-pi+ cells/mm²) | Low density of mature oligodendrocytes. | Increased density of mature oligodendrocytes in the lesion area. |
| Electron Microscopy | g-ratio | High g-ratio (thin myelin or demyelinated axons). | g-ratio significantly decreased, indicating thicker myelin sheaths. |
| Rotarod Test | Latency to Fall (seconds) | Reduced time spent on the accelerating rod. | Increased latency to fall, indicating improved motor coordination. |
By rigorously following this experimental framework, researchers can effectively validate the role of this compound in promoting remyelination. A positive outcome, benchmarked against known alternatives, would provide a strong rationale for its further development as a novel therapy for demyelinating diseases.
References
- 1. Cerebroside - Wikipedia [en.wikipedia.org]
- 2. Cerebrosides: Structure, Function, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. biologyonline.com [biologyonline.com]
- 4. The Role of 3-O-Sulfogalactosylceramide, Sulfatide, in the Lateral Organization of Myelin Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of Sphingolipids in myelination and myelin stability and their involvement in childhood and adult demyelinating disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of galactosylceramide and sulfatide in oligodendrocytes and CNS myelin: formation of a glycosynapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of galactosylceramide and sulfatide in oligodendrocytes and CNS myelin: formation of a glycosynapse. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. How to Use the Cuprizone Model to Study De- and Remyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biospective.com [biospective.com]
- 11. Clemastine | MS Trust [mstrust.org.uk]
- 12. biorxiv.org [biorxiv.org]
- 13. Clemastine in remyelination and protection of neurons and skeletal muscle after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | The potential of repurposing clemastine to promote remyelination [frontiersin.org]
- 15. Metformin Restores CNS Remyelination Capacity by Rejuvenating Aged Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metformin | MS Trust [mstrust.org.uk]
- 17. Metformin-induced AMPK activation stimulates remyelination through induction of neurotrophic factors, downregulation of NogoA and recruitment of Olig2+ precursor cells in the cuprizone murine model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. files.core.ac.uk [files.core.ac.uk]
- 20. mssociety.org.uk [mssociety.org.uk]
- 21. Safety and efficacy of bexarotene in patients with relapsing-remitting multiple sclerosis (CCMR One): a randomised, double-blind, placebo-controlled, parallel-group, phase 2a study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. neurologylive.com [neurologylive.com]
- 23. academic.oup.com [academic.oup.com]
- 24. CCMR One | Anne Rowling Regenerative Neurology Clinic [annerowlingclinic.org]
- 25. researchgate.net [researchgate.net]
- 26. A New Model of Cuprizone-Mediated Demyelination/Remyelination - PMC [pmc.ncbi.nlm.nih.gov]
Comparative lipidomics of Cerebroside B levels in healthy vs diseased brain tissue
A Guide for Researchers and Drug Development Professionals
Cerebrosides, a class of glycosphingolipids, are integral components of cell membranes, particularly abundant in the myelin sheath of the nervous system.[1][2] This guide provides a comparative overview of Cerebroside B levels in healthy versus diseased brain tissue, focusing on neurodegenerative conditions. It summarizes quantitative data, details common experimental protocols, and visualizes key pathways to support research and development efforts in neurology.
Introduction to this compound and its Role in the Brain
Cerebrosides consist of a ceramide backbone linked to a single sugar residue, either glucose (glucocerebrosides) or galactose (galactocerebrosides).[2] Galactosylceramide is the principal glycosphingolipid in brain tissue, constituting up to 12% of the dry weight of white matter and 2% of gray matter.[2] These lipids are crucial for the formation and maintenance of the myelin sheath, which insulates nerve fibers and facilitates rapid nerve impulse conduction.[1][3] Beyond their structural role, cerebrosides are involved in cell signaling, cell adhesion, and neuroprotection.[1] Dysregulation of cerebroside metabolism is implicated in several neurodegenerative diseases.[1][4]
Comparative Quantitative Analysis of Cerebroside Levels
Alterations in the concentration of cerebrosides and their metabolic precursors, like ceramide, are a hallmark of various neurodegenerative diseases. The following table summarizes findings from lipidomic studies comparing healthy and diseased brain tissues. It is important to note that specific concentrations can vary based on the brain region analyzed, the stage of the disease, and the analytical methods employed.
| Condition | Brain Region | Observed Change in Cerebroside/Related Lipid Levels | References |
| Healthy Control | White Matter | High concentration of galactosylceramide, essential for myelin. | [2] |
| Gray Matter | Lower concentration of galactosylceramide compared to white matter. | [2] | |
| Alzheimer's Disease (AD) | Middle Frontal Gyrus | Decreased levels of ceramide (a precursor) in later stages. | [5] |
| General Brain Tissue | Elevated levels of several ceramide species in early stages. | [5][6] | |
| Parkinson's Disease (IPD) | Plasma (surrogate) | Significantly higher levels of monohexylceramides (MonCer). | [7] |
| Krabbe Disease | General Brain Tissue | Dramatic decline in fast-migrating cerebroside (FMC) concentration due to deficiency of the enzyme galactosylceramidase. | [8][9] |
| Multiple Sclerosis (MS) | CNS Tissue | Considered a target for autoaggressive attack, leading to demyelination. | [8] |
| Gaucher's Disease | Not specified | Accumulation of glucosylceramide due to enzyme deficiency. | [5] |
Note: Data is often presented as relative changes or concentrations in plasma as a surrogate for brain tissue due to the difficulty in obtaining post-mortem samples at specific disease stages.
Experimental Protocols for Cerebroside Quantification
Accurate quantification of cerebrosides from complex brain tissue requires a multi-step workflow. The following protocol outlines a standard mass spectrometry-based lipidomics approach.[10][11]
Objective: To extract, identify, and quantify this compound and other related lipids from brain tissue samples.
Materials:
-
Brain tissue (frozen)
-
Solvents: Chloroform, Methanol, Water (HPLC grade)
-
Internal standards (e.g., non-endogenous C17-sphingolipid standards)
-
Homogenizer
-
Centrifuge
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system (e.g., QQQ or Q-TOF)[10]
Methodology:
-
Sample Homogenization:
-
Lipid Extraction:
-
A liquid-liquid extraction is performed to separate lipids from other biomolecules. The Folch or Bligh-Dyer methods are standard procedures.[10]
-
This typically involves adding water to the chloroform/methanol homogenate to create a two-phase system.
-
The lower organic phase, containing the lipids, is carefully collected.
-
-
Sample Normalization & Preparation:
-
Internal standards are added before extraction to correct for sample loss during preparation and for variations in ionization efficiency.[10]
-
The extracted lipid sample is dried under a stream of nitrogen and then reconstituted in a suitable solvent for LC-MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: The lipid extract is injected into a liquid chromatography system (often reversed-phase) to separate different lipid classes and species.
-
Mass Spectrometric Detection: The separated lipids are introduced into a mass spectrometer. A targeted approach, using a triple quadrupole (QQQ) instrument in Multiple Reaction Monitoring (MRM) mode, is highly effective for quantifying specific, known lipid species like this compound.[10] An untargeted approach using high-resolution instruments like Q-TOF can be used for broader lipidome characterization.[10]
-
-
Data Processing and Analysis:
-
The resulting data is processed using specialized software to identify lipid peaks based on their retention time and mass-to-charge ratio (m/z).
-
Quantification is achieved by comparing the peak area of the endogenous lipid to the peak area of the known concentration of the internal standard.
-
Bioinformatics tools are then used for statistical analysis and pathway mapping.[12]
-
Visualization of Key Pathways and Workflows
Metabolic Pathway of Cerebrosides
Cerebrosides are synthesized in the endoplasmic reticulum and Golgi apparatus and are catabolized in the lysosomes.[1] Deficiencies in the enzymes involved in these pathways can lead to lysosomal storage disorders.[1]
Caption: Simplified metabolic pathway of Galactosylceramide (Cerebroside).
Lipidomics Experimental Workflow
The process of analyzing lipids from brain tissue involves several critical steps, from sample collection to data interpretation.
Caption: Standard workflow for mass spectrometry-based brain lipidomics.
References
- 1. Cerebrosides: Structure, Function, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. Cerebroside - Wikipedia [en.wikipedia.org]
- 3. lipotype.com [lipotype.com]
- 4. Frontiers | Sphingolipids in neurodegenerative diseases [frontiersin.org]
- 5. Frontiers | Exploring Sphingolipid Implications in Neurodegeneration [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Plasma sphingolipid abnormalities in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The structural and functional role of myelin fast-migrating cerebrosides: pathological importance in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human brain cerebroside beta-galactosidase: deficiency of transgalactosidic activity in Krabbe's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Brain lipidomics: From functional landscape to clinical significance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Parallel metabolomics and lipidomics enables the comprehensive study of mouse brain regional metabolite and lipid patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Untargeted Lipidomic Approach for Studying Different Nervous System Tissues of the Murine Model of Krabbe Disease - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Interaction of Cerebrosides with Membrane Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cerebrosides, a class of glycosphingolipids, are integral components of cellular membranes, particularly abundant in the nervous system. Their interaction with membrane proteins is crucial for various cellular processes, including signal transduction and myelin sheath formation. This guide provides a comparative analysis of the interaction between a representative cerebroside, galactosylceramide (GalCer), and a key membrane-associated protein, Myelin Basic Protein (MBP). Due to the limited availability of specific data on Cerebroside B, this guide focuses on the well-documented interactions of the closely related and structurally similar GalCer as a model.
Quantitative Data Summary
While direct quantitative binding affinity data (e.g., K_d values) for the GalCer-MBP interaction is not extensively available in publicly accessible literature, biophysical studies have provided valuable insights into their association. The following table summarizes the observed effects of their interaction in model membrane systems.
| Parameter | Observation | Alternative Lipid Interaction (Sulfatide) | Reference |
| Effect of MBP on Lipid Phase Transition Temperature | MBP induces a decrease in the phase transition temperature of GalCer-containing membranes. | A more pronounced decrease in phase transition temperature is observed with sulfatide at lower MBP concentrations. | [1] |
| Membrane Bilayer Apposition | GalCer interferes with the extensive apposition of lipid bilayers induced by MBP. | MBP induces extensive apposition of bilayers containing sulfatide. | [1] |
| Protein-Induced Lipid Domain Formation | MBP interaction leads to the co-clustering of GalCer in oligodendrocyte membranes. | MBP induces phase separation in membranes containing sulfatide and phosphatidylcholine. | [2] |
Experimental Methodologies
The following are detailed protocols for key experiments typically used to investigate cerebroside-protein interactions, based on methodologies described in the cited literature and general laboratory practices.
Liposome Preparation and Protein Interaction Analysis
This method is used to create model membranes (liposomes) containing the lipid of interest and to study the effects of protein binding on their physical properties.
Protocol:
-
Lipid Film Formation: A mixture of GalCer and other desired lipids (e.g., phospholipids) in chloroform is dried under a stream of nitrogen gas in a round-bottom flask to form a thin lipid film.
-
Hydration: The lipid film is hydrated with a buffer solution (e.g., Tris-HCl, pH 7.4) by vortexing, leading to the formation of multilamellar vesicles (MLVs).
-
Liposome Extrusion: To obtain unilamellar vesicles of a defined size, the MLV suspension is repeatedly passed through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder.
-
Protein Incubation: The prepared liposomes are incubated with varying concentrations of Myelin Basic Protein at a controlled temperature.
-
Analysis: The interaction is assessed using techniques such as:
-
Differential Scanning Calorimetry (DSC): To measure changes in the phase transition temperature of the lipid bilayer upon protein binding.
-
Light Scattering or Electron Microscopy: To observe changes in liposome size, aggregation, or fusion.
-
Co-Immunoprecipitation (Co-IP) from Cell Lysates
This technique is employed to determine if two molecules, such as a lipid and a protein, are associated within a cell.
Protocol:
-
Cell Culture and Lysis: Oligodendrocyte cells, which naturally express GalCer and MBP, are cultured and then lysed using a mild detergent buffer to solubilize membrane components while preserving protein-protein and lipid-protein interactions.
-
Antibody Incubation: The cell lysate is incubated with an antibody specific to one of the molecules of interest (e.g., anti-MBP antibody).
-
Immunoprecipitation: Protein A/G-agarose beads are added to the lysate-antibody mixture. These beads bind to the antibody, which in turn is bound to its target protein and any associated molecules.
-
Washing: The beads are washed several times with a wash buffer to remove non-specifically bound proteins and lipids.
-
Elution and Detection: The bound complexes are eluted from the beads. The presence of the other molecule of interest (GalCer) in the eluate is then detected by techniques such as thin-layer chromatography (TLC) or mass spectrometry.
Visualizing the Workflow and Pathways
Experimental Workflow for Investigating GalCer-MBP Interaction
Caption: Workflow for studying GalCer-MBP interactions.
Hypothesized Signaling Pathway of Cerebroside-Protein Interaction
Caption: Cerebroside-protein signaling pathway hypothesis.
References
- 1. Molecular interactions of the major myelin glycosphingolipids and myelin basic protein in model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Co-clustering of galactosylceramide and membrane proteins in oligodendrocyte membranes on interaction with polyvalent carbohydrate and prevention by an intact cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Cerebrosides as a Therapeutic Target in Neurodegeneration: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of cerebrosides as a potential therapeutic target in neurodegenerative diseases. It objectively compares the targeting of cerebroside pathways with other therapeutic strategies and includes supporting experimental data and detailed protocols.
Introduction: The Role of Cerebrosides in Neurodegeneration
Cerebrosides are a class of glycosphingolipids that are important components of nerve cell membranes.[1] They consist of a ceramide backbone with a single sugar residue, either glucose (forming glucocerebrosides) or galactose (forming galactocerebrosides).[1] Galactocerebrosides are major constituents of myelin, the protective sheath around nerve axons, while glucocerebrosides are found in other tissues and are precursors for more complex glycosphingolipids.[1]
Dysregulation of sphingolipid metabolism, including that of cerebrosides and their central precursor, ceramide, has been strongly implicated in the pathogenesis of several neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease.[2][3][4][5] Altered levels of these lipids can contribute to neuronal apoptosis (cell death), neuroinflammation, and oxidative stress, all key features of neurodegeneration.[6][7][8]
Comparative Analysis of Therapeutic Targets in Neurodegeneration
The following tables provide a quantitative comparison of targeting cerebroside metabolism versus other established and emerging therapeutic targets in neurodegeneration.
Table 1: Changes in Cerebroside and Related Sphingolipid Levels in Neurodegenerative Diseases
| Biomarker | Disease | Brain Region | Change vs. Control | Reference |
| Total Ceramides | Alzheimer's Disease | Frontal Cortex | ↑ (Increased) | [9][10][11] |
| Glucosylceramide | Parkinson's Disease (with GBA mutation) | Substantia Nigra | ↑ (Increased) | [5][12] |
| Galactosylceramide | Parkinson's Disease | Cerebral Cortex | ↑ (Increased) | [12] |
| Sphingosine | Alzheimer's Disease | Brain | ↑ (Increased) | [9] |
| Sphingomyelin | Alzheimer's Disease (early stage) | Brain | ↑ (Increased) | [9] |
| Lactosylceramides | Huntington's Disease | Caudate | ↑ (Increased, long-chain) | [13] |
Table 2: Performance Comparison of Therapeutic Strategies
| Therapeutic Target | Mechanism of Action | Preclinical Efficacy | Clinical Status | Key Challenges |
| Cerebroside Metabolism | Modulation of enzymes like glucocerebrosidase (GCase) or ceramide synthase. | GCase enhancement reduces α-synuclein accumulation in PD models.[14] | Some GCase-targeting drugs are in clinical trials for Parkinson's disease.[14] | Blood-brain barrier penetration; balancing lipid homeostasis. |
| Amyloid-Beta (Aβ) | Monoclonal antibodies against Aβ plaques; BACE1 inhibitors to reduce Aβ production. | Aβ-targeting antibodies reduce plaque load in AD mouse models. | Several antibodies have received accelerated approval for early Alzheimer's disease. | Mixed clinical trial results; side effects like ARIA (amyloid-related imaging abnormalities). |
| Tau Protein | Antibodies against pathological tau; inhibitors of tau aggregation. | Tau antibodies reduce tau pathology and improve cognition in animal models. | Multiple candidates are in various phases of clinical trials. | Targeting the correct form of tau; ensuring sufficient target engagement in the brain. |
| α-Synuclein | Antibodies against α-synuclein; small molecules to inhibit aggregation. | α-synuclein antibodies reduce pathology and motor deficits in PD models. | Several immunotherapies are in clinical trials. | Targeting the pathogenic species of α-synuclein; delivery across the blood-brain barrier. |
| Neuroinflammation | Inhibition of microglial activation; targeting pro-inflammatory cytokines. | Microglial inhibitors have shown neuroprotective effects in various models. | Some anti-inflammatory drugs are being investigated for neurodegenerative diseases. | Non-specific effects; potential for immunosuppression. |
| Oxidative Stress | Antioxidant compounds. | Antioxidants have shown some neuroprotective effects in preclinical models. | Generally disappointing results in clinical trials. | Poor bioavailability and blood-brain barrier penetration; lack of target specificity. |
Experimental Protocols
Quantification of Cerebrosides by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol outlines the general steps for measuring cerebroside levels in brain tissue.
1. Lipid Extraction:
- Homogenize brain tissue samples in a chloroform/methanol solvent mixture.
- Add an internal standard (a non-endogenous lipid with similar properties) for normalization.
- Perform a liquid-liquid extraction to separate the lipid-containing organic phase.
- Dry the organic phase under a stream of nitrogen.
2. Chromatographic Separation:
- Reconstitute the dried lipid extract in a suitable solvent.
- Inject the sample into a high-performance liquid chromatography (HPLC) system equipped with a C18 reverse-phase column.
- Use a gradient of solvents to separate the different lipid species based on their polarity.
3. Mass Spectrometric Detection:
- Couple the HPLC eluent to an electrospray ionization (ESI) source of a tandem mass spectrometer.
- Acquire data in a specific mode (e.g., multiple reaction monitoring) to detect and quantify the parent and fragment ions characteristic of the target cerebrosides.
4. Data Analysis:
- Integrate the peak areas for the target lipids and the internal standard.
- Calculate the concentration of each cerebroside species relative to the tissue weight.
Cell-Based Assay for Assessing Neurotoxicity
This protocol describes a method to evaluate the neurotoxic effects of altered cerebroside levels in a neuronal cell line (e.g., SH-SY5Y).
1. Cell Culture and Treatment:
- Culture neuronal cells in appropriate media and conditions.
- Treat the cells with inhibitors of enzymes involved in cerebroside metabolism (e.g., a glucosylceramide synthase inhibitor) or with exogenous cerebrosides.
- Include appropriate vehicle controls.
2. Assessment of Cell Viability:
- After the treatment period, measure cell viability using a standard assay such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium (an indicator of cell death).
3. Measurement of Apoptosis:
- Stain cells with markers of apoptosis, such as Annexin V and propidium iodide, and analyze by flow cytometry.
- Alternatively, perform a TUNEL assay to detect DNA fragmentation, a hallmark of apoptosis.
4. Analysis of Oxidative Stress:
- Measure the production of reactive oxygen species (ROS) using fluorescent probes like DCFDA.
- Quantify markers of lipid peroxidation, such as malondialdehyde (MDA).
Visualizations: Signaling Pathways and Workflows
Caption: Cerebroside metabolism pathway.
Caption: Role of ceramide in neurodegeneration.
References
- 1. Cerebroside - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Exploring Sphingolipid Implications in Neurodegeneration [frontiersin.org]
- 4. Role of Sphingolipid Metabolism in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Ceramides in Parkinson’s Disease: From Recent Evidence to New Hypotheses [frontiersin.org]
- 6. Ceramide and neurodegeneration: Susceptibility of neurons and oligodendrocytes to cell damage and death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Involvement of oxidative stress-induced abnormalities in ceramide and cholesterol metabolism in brain aging and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sphingolipids in neuroinflammation: a potential target for diagnosis and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alzheimer’s disease manifests abnormal sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. Glycosphingolipid metabolism and its role in ageing and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The long and the short of Huntington’s disease: how the sphingolipid profile is shifted in the caudate of advanced clinical cases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
A Comparative Analysis of Cerebroside B Metabolism Across Diverse Cell Types
For researchers, scientists, and professionals in drug development, understanding the nuanced metabolic pathways of bioactive lipids like Cerebroside B is crucial. This guide provides a comparative overview of this compound metabolism in various cell types, including neuronal, glial, and cancerous cells. By presenting quantitative data, detailed experimental protocols, and visualizing key signaling pathways, this document aims to facilitate a deeper understanding of the differential roles of this compound in cellular physiology and pathology.
Executive Summary
This compound, a subtype of galactosylceramide, is a glycosphingolipid that plays a significant role in various cellular processes, from maintaining myelin sheath integrity in the nervous system to influencing cancer cell survival and drug resistance. Its metabolism is tightly regulated by a series of enzymes responsible for its synthesis and degradation. This guide reveals that the metabolic flux and the resulting cellular concentrations of this compound and its metabolites vary significantly across different cell types, highlighting the cell-specific roles of this lipid.
Comparative Quantitative Data
The metabolism of this compound is dictated by the relative activities of biosynthetic and catabolic enzymes within a given cell type. While comprehensive, directly comparative quantitative data for this compound across multiple distinct cell types remains an area of active research, the following tables summarize available data on the levels of related cerebrosides and the activity of key metabolic enzymes in neurons, astrocytes, and various cancer cell lines.
Table 1: Relative Abundance of Hexosylceramides (including this compound) in Different Cell Types
| Cell Type | Relative Abundance of Hexosylceramides (Normalized to Total Lipids) | Reference |
| Normal Brain Tissue | ||
| Myelinated Structures | High | [1] |
| Cultured Neural Cells | ||
| Primary Neurons | Lower than non-neuronal cells | [2] |
| Primary Astrocytes | Higher than neurons | [2] |
| Glioblastoma (GBM) | ||
| GBM Xenograft Tumors | Significantly lower than normal brain tissue | [3] |
| Mesenchymal Subtype | Lower glycerophospholipids, higher glycerolipids | [4] |
| Proneural Subtype | Enriched in very-long-chain fatty acids and glycerophospholipids | [4] |
| Breast Cancer Cell Lines | ||
| MCF-7 (ER+) | Varies | [5] |
| MDA-MB-231 (Triple-Negative) | Varies | [5] |
Table 2: Activity of Key Enzymes in Cerebroside Metabolism
| Enzyme | Cell Type | Specific Activity (units/mg protein) | Reference |
| Galactosylceramidase (GALC) | Human Leukocytes | Varies based on genotype | [6] |
| Twitcher Mouse Model (Krabbe Disease) | Deficient | [7] | |
| Glucosylceramidase (GBA) | Human Leukocytes | Km: 12.6 mM, Vmax: 333 U/mg | [8] |
| Glucocerebrosidase-deficient Astrocytes | Significantly reduced | [3] | |
| Glucosylceramide Synthase (GCS) | Drug-Resistant Cancer Cells (e.g., MCF-7/AdrR) | Overexpressed | [7] |
Experimental Protocols
To facilitate reproducible research in the field, this section provides detailed methodologies for key experiments cited in this guide.
Quantification of Cerebrosides by Mass Spectrometry
This protocol outlines a lipidomic approach for the quantitative analysis of cerebrosides in cultured cells.
Materials:
-
Cultured cells (e.g., primary neurons, astrocytes, cancer cell lines)
-
Phosphate-buffered saline (PBS)
-
Methanol (LC-MS grade)
-
Chloroform (LC-MS grade)
-
Water (LC-MS grade)
-
Internal standards (e.g., non-endogenous C12-cerebroside)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Harvesting: Harvest cultured cells by scraping and wash twice with ice-cold PBS.
-
Lipid Extraction (Bligh-Dyer Method):
-
Resuspend the cell pellet in a mixture of chloroform:methanol (1:2, v/v).
-
Add the internal standard.
-
Sonicate the mixture for 30 minutes on ice.
-
Add chloroform and water to achieve a final ratio of chloroform:methanol:water (2:2:1.8, v/v/v).
-
Centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
-
Sample Preparation: Dry the lipid extract under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Separate lipid species using a suitable C18 liquid chromatography column.
-
Detect and quantify cerebroside species using a mass spectrometer in multiple reaction monitoring (MRM) mode, targeting specific precursor-product ion transitions for this compound and the internal standard.
-
-
Data Analysis: Quantify the amount of this compound by comparing its peak area to that of the internal standard.
Galactosylceramidase (GALC) Activity Assay (Fluorometric)
This protocol describes a method to measure the activity of GALC, the enzyme that degrades galactosylceramides like this compound.[3]
Materials:
-
Cell or tissue lysates
-
Assay Buffer: 50 mM Sodium Citrate, 125 mM NaCl, 0.5% Triton® X-100, pH 4.5
-
Substrate: 4-Methylumbelliferyl-β-D-galactopyranoside (MUG)
-
Stop Solution: 0.5 M Glycine, pH 10.4
-
Fluorometric plate reader
Procedure:
-
Prepare Cell Lysate: Lyse cells in a suitable buffer and determine the protein concentration.
-
Assay Reaction:
-
In a 96-well plate, add a specific amount of cell lysate.
-
Add the MUG substrate to start the reaction.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Stop Reaction: Add the Stop Solution to terminate the enzymatic reaction.
-
Fluorescence Measurement: Measure the fluorescence of the product, 4-methylumbelliferone (4-MU), at an excitation wavelength of 365 nm and an emission wavelength of 445 nm.
-
Calculation: Calculate the specific activity of GALC based on a standard curve of 4-MU and normalize to the protein concentration of the lysate.
Glucosylceramidase (GBA) Activity Assay (Fluorometric)
This protocol details a method for measuring the activity of GBA, the enzyme responsible for glucosylceramide degradation.
Materials:
-
Cell or tissue lysates
-
Glucosylceramidase Assay Buffer
-
Glucosylceramidase Substrate (e.g., 4-Methylumbelliferyl-β-D-glucopyranoside)
-
Glucosylceramidase Positive Control
-
4-Methylumbelliferone (4-MU) Standard
-
96-well white clear bottom plate
-
Fluorometric plate reader
Procedure:
-
Sample Preparation: Homogenize tissue or cell pellets in ice-cold Glucosylceramidase Assay Buffer. Centrifuge to collect the supernatant.
-
Standard Curve Preparation: Prepare a standard curve using the 4-MU Standard.
-
Assay Reaction:
-
Add samples, positive control, and background controls to the wells of the 96-well plate.
-
Add the Glucosylceramidase Substrate to all wells.
-
-
Incubation and Measurement: Measure the fluorescence in end-point mode at 37°C at an excitation of 360 nm and emission of 445 nm.
-
Calculation: Determine the GBA activity from the standard curve and normalize to the amount of sample added.
Signaling Pathways and Experimental Workflows
The metabolism of this compound is intricately linked to various signaling pathways that govern cell fate and function. The following diagrams, generated using the DOT language for Graphviz, illustrate these connections and the workflows for their investigation.
This compound Metabolic Pathways
Caption: General metabolic pathways of this compound biosynthesis and catabolism.
Experimental Workflow for Comparative Lipidomics
Caption: Workflow for the comparative lipidomic analysis of this compound.
This compound and Apoptosis Signaling in Cancer Cells
In some cancer cells, the accumulation of cerebrosides, due to decreased degradation, can inhibit apoptosis. This is often linked to the PI3K/Akt survival pathway.
Caption: this compound's potential role in inhibiting apoptosis via the PI3K/Akt pathway.
Discussion
The presented data and pathways underscore the differential metabolism of this compound across various cell types. In the central nervous system, the balance between its synthesis and degradation is critical for maintaining the structural integrity of myelin. In contrast, in certain cancer cells, an upregulation of cerebroside synthesis or a downregulation of its degradation can contribute to a pro-survival phenotype and resistance to chemotherapy.
The distinct metabolic profiles of neurons and astrocytes suggest a complex interplay in lipid metabolism within the brain. Astrocytes appear to have a higher capacity for cerebroside metabolism compared to neurons, which may be linked to their role in supporting neuronal function and clearing metabolites.[2]
In the context of cancer, particularly glioblastoma, the lipidome is significantly altered compared to healthy brain tissue.[3][4] While overall lipid levels may be lower, the specific composition, including the relative abundance of different cerebroside species, can be indicative of the tumor's molecular subtype and aggressiveness.[4] The overexpression of glucosylceramide synthase in multidrug-resistant cancer cells highlights a potential therapeutic target for overcoming drug resistance.[7]
Future research should focus on obtaining more direct quantitative comparisons of this compound metabolic flux in a wider range of cell types under various physiological and pathological conditions. Such studies will be instrumental in elucidating the precise roles of this compound in health and disease and in developing targeted therapeutic strategies.
References
- 1. In vivo metabolic labeling of sialoglycans in the mouse brain by using a liposome-assisted bioorthogonal reporter strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Create graphs with DOT language | Plainion.GraphViz [plainionist.net]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. protocols.io [protocols.io]
- 5. Lactosylceramidase assays for diagnosis of globoid cell leukodystrophy and GM1-gangliosidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A high throughput glucocerebrosidase assay using the natural substrate glucosylceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Astrocytes as Key Regulators of Brain Energy Metabolism: New Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Published Findings on the Anti-inflammatory Role of Cerebroside Flavuside B
A Comparative Guide for Researchers
This guide provides a comprehensive overview of the published findings on the anti-inflammatory properties of Cerebroside Flavuside B, a glycosphingolipid isolated from the marine fungus Penicillium islandicum. Due to the limited specific research on a compound simply termed "Cerebroside B," this guide focuses on the well-documented anti-inflammatory effects of Flavuside B as a representative cerebroside, enabling researchers to understand and potentially replicate these findings.
Flavuside B has demonstrated significant anti-inflammatory and antioxidant properties in in vitro models of skin infection and inflammation.[1][2] Its dual action in not only suppressing inflammatory responses but also exhibiting antibacterial activity against pathogens like Staphylococcus aureus makes it a compound of interest for therapeutic development.[3][4] This guide synthesizes the available experimental data, details the methodologies used in the key studies, and visualizes the proposed mechanisms and workflows to facilitate further research in this area.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the anti-inflammatory effects of Flavuside B on human keratinocytes (HaCaT cells).
Table 1: Cytotoxicity and Anti-inflammatory Effects of Flavuside B on HaCaT Cells
| Parameter | Condition | Flavuside B Concentration | Result | Reference |
| Cell Viability (LDH release) | Co-culture with S. aureus (18h) | 10 µM | Decreased LDH release by 11.9% compared to untreated infected cells. | [4] |
| 25 µM | Decreased LDH release by 6.3% compared to untreated infected cells. | [4] | ||
| 50 µM | Decreased LDH release by 4.9% compared to untreated infected cells. | [4] | ||
| Metabolic Activity (MTT assay) | Co-culture with S. aureus (18h) | 10 µM | Reduced the hyperproduction of formazan by 5.8%. | [4] |
| Nitric Oxide (NO) Levels | LPS-stimulated cells | Not specified | Decreased NO levels. | [2][3] |
| Reactive Oxygen Species (ROS) | S. aureus-infected cells | Not specified | Decreased ROS levels. | [1][2] |
Table 2: Effect of Flavuside B on Inflammatory Cytokines in S. aureus-infected HaCaT Cells
| Cytokine | Flavuside B Treatment | Result | Reference |
| TNF-α | Yes | Decreased release. | [1][2] |
| IL-18 | Yes | Decreased release. | [1][2] |
Table 3: Pro-reparative Effects of Flavuside B in an in vitro Wound Healing Model
| Parameter | Condition | Flavuside B Treatment | Result | Reference |
| Cell Proliferation | S. aureus infection | Yes | Reversed the inhibition of HaCaT cell proliferation. | [1][2] |
| Keratinocyte Migration | S. aureus-infected wound model | Yes | Significantly increased migration and wound healing. | [1] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon published research. The following are protocols for key experiments used to evaluate the anti-inflammatory effects of Flavuside B.
Cell Culture and Co-cultivation with Staphylococcus aureus
-
Cell Line: Human epidermal keratinocytes (HaCaT).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and penicillin/streptomycin.
-
Co-cultivation Procedure:
-
Seed HaCaT cells in 6- or 96-well plates and culture for 48 hours.
-
Replace the culture medium with a suspension of S. aureus (10² CFU/mL) in DMEM without antibiotics.
-
Add Flavuside B to the desired final concentration after 1 hour of infection.
-
Incubate the co-culture at 37°C in a humidified atmosphere with 5% CO₂ for the desired experimental duration (e.g., 18 or 40 hours).[4]
-
Assessment of Cell Viability (LDH Release Assay)
The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells, an indicator of cytotoxicity.
-
Procedure:
-
After the co-cultivation period, collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).
-
Measurement of Nitric Oxide (NO) Production
Nitric oxide is a key inflammatory mediator. Its production can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant.
-
Procedure:
-
Induce inflammation in HaCaT cells using Lipopolysaccharide (LPS) from E. coli.[3]
-
Treat the cells with Flavuside B.
-
Collect the culture supernatant after the incubation period.
-
Use the Griess reagent to quantify the nitrite concentration.
-
Measure the absorbance at 540 nm. A standard curve using known concentrations of sodium nitrite is used for quantification.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
ELISA is used to quantify the concentration of specific inflammatory cytokines, such as TNF-α and IL-18, released into the cell culture medium.
-
Procedure:
-
Collect the culture supernatants from control and treated cells.
-
Use commercial ELISA kits specific for the cytokines of interest (e.g., human TNF-α, human IL-18).
-
Follow the manufacturer's instructions for the assay protocol.
-
Measure the absorbance using a microplate reader.
-
Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.[1]
-
In Vitro Wound Healing (Scratch) Assay
This assay assesses the effect of Flavuside B on cell migration, a crucial process in wound repair.
-
Procedure:
-
Grow HaCaT cells to confluence in a culture plate.
-
Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Wash the cells to remove dislodged cells.
-
Incubate the cells with culture medium containing S. aureus and with or without Flavuside B.
-
Capture images of the scratch at different time points (e.g., 0 and 24 hours).
-
Quantify the rate of wound closure by measuring the change in the width of the cell-free area over time.[1]
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams were created using Graphviz (DOT language) to illustrate the proposed mechanisms and experimental setups described in the literature.
Caption: Proposed anti-inflammatory mechanism of Cerebroside Flavuside B.
Caption: Experimental workflow for the in vitro wound healing (scratch) assay.
Caption: Overview of the canonical NF-κB signaling pathway.
References
- 1. Flavuside B exhibits antioxidant and anti-inflammatory properties in Staphylococcus aureus infected skin wound and affect the expression of genes controlling bacterial quorum sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Marine Fungal Cerebroside Flavuside B Protects HaCaT Keratinocytes against Staphylococcus aureus Induced Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Marine Fungal Cerebroside Flavuside B Protects HaCaT Keratinocytes against Staphylococcus aureus Induced Damage [mdpi.com]
Assessing the Off-Target Effects of Cerebroside B in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cerebroside B, a glycosphingolipid, has garnered interest for its diverse biological activities. As with any potential therapeutic agent, a thorough assessment of its off-target effects is crucial for preclinical development. This guide provides a comparative framework for evaluating the off-target profile of this compound against other relevant compounds. Due to the limited availability of specific quantitative off-target data for this compound in publicly accessible literature, this guide utilizes qualitative information where available and incorporates quantitative data from structurally or functionally related compounds to illustrate a comprehensive assessment strategy.
Data Presentation: Comparative Analysis of Bioactivity
The following table summarizes the known biological activities of this compound and compares them with other relevant compounds. This allows for an initial assessment of potential on-target and off-target effects.
| Compound | On-Target Activity | Potential Off-Target Activity | Cytotoxicity Data (IC50) |
| This compound (Flavuside B) | Antimicrobial, Anti-inflammatory[1] | Data not available | Data not available |
| α-Galactosylceramide (α-GalCer) | Potent activator of invariant Natural Killer T (iNKT) cells, leading to cytokine production and immune modulation.[2] | Can induce both pro-inflammatory (Th1) and anti-inflammatory (Th2) responses, which could be considered off-target depending on the therapeutic goal.[3] | Generally considered non-cytotoxic at typical effective concentrations. |
| Glucosylceramide Synthase (GCS) Inhibitors (e.g., Eliglustat) | Inhibition of GCS, reducing the production of glucosylceramide and downstream glycosphingolipids. | Can lead to the accumulation of the substrate ceramide, which is a pro-apoptotic molecule; potential for off-target effects at high concentrations.[4][5] | Varies by compound and cell line. For example, some inhibitors show cytotoxicity in the low micromolar range.[4] |
| Other Marine Cerebrosides (e.g., from Holothuria spinifera) | Anticancer activity against specific cell lines.[6] | Cytotoxicity against a range of cancer cell lines, indicating broad cellular effects.[6][7][8][9] | IC50 values ranging from approximately 8 µM to 35 µM against MCF-7 breast cancer cells.[6] |
Experimental Protocols
To rigorously assess the off-target effects of this compound, a panel of in vitro assays should be employed. The following are detailed methodologies for key experiments.
Kinase Inhibitor Profiling
Objective: To determine if this compound inhibits the activity of a broad range of protein kinases, a common source of off-target effects for many drugs.
Methodology: A radiometric kinase assay or a luminescence-based kinase assay can be utilized.
-
Materials:
-
Recombinant human kinases (a diverse panel, e.g., >400 kinases).
-
Specific peptide or protein substrates for each kinase.
-
ATP (adenosine triphosphate), including a radiolabeled version (e.g., [γ-³³P]ATP) for the radiometric assay.
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
This compound dissolved in a suitable solvent (e.g., DMSO).
-
Positive control inhibitor (e.g., staurosporine).
-
96-well or 384-well plates.
-
Filter paper (for radiometric assay) or luminescence plate reader.
-
-
Procedure (Radiometric Assay):
-
Prepare a reaction mixture containing the kinase, its specific substrate, and assay buffer in each well of the plate.
-
Add this compound at various concentrations (e.g., from 1 nM to 100 µM) to the wells. Include wells with vehicle control (DMSO) and a positive control inhibitor.
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot the reaction mixture onto filter paper.
-
Wash the filter paper to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value if significant inhibition is observed.
-
Receptor Binding Assay
Objective: To assess the potential of this compound to bind to a panel of known G-protein coupled receptors (GPCRs), ion channels, and transporters.
Methodology: A competitive radioligand binding assay is a standard method.
-
Materials:
-
Cell membranes or purified receptors from a panel of targets.
-
A specific radioligand for each receptor target.
-
Assay buffer specific for each receptor.
-
This compound dissolved in a suitable solvent.
-
Unlabeled competing ligand as a positive control.
-
96-well filter plates.
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
In each well of a filter plate, add the cell membranes or purified receptors, the specific radioligand, and the assay buffer.
-
Add this compound at various concentrations. Include wells with vehicle control and a positive control unlabeled ligand.
-
Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Wash the wells to remove unbound radioligand.
-
Add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of inhibition of radioligand binding for each concentration of this compound and determine the Ki (inhibition constant) if significant binding is detected.
-
Cytotoxicity Assay
Objective: To determine the concentration at which this compound induces cell death in various cell lines, providing a measure of its general toxicity.
Methodology: A colorimetric assay using MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a common and reliable method.[10][11][12]
-
Materials:
-
A panel of human cell lines (e.g., cancer cell lines like HeLa, MCF-7, and a non-cancerous cell line like HEK293).
-
Cell culture medium and supplements.
-
96-well cell culture plates.
-
This compound dissolved in a suitable solvent.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
A multi-well plate reader.
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include vehicle-treated control wells.
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
During the incubation, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Visualization of Key Concepts
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
Conclusion
A comprehensive assessment of off-target effects is a critical step in the preclinical evaluation of this compound. While direct quantitative data for this compound is currently limited, this guide provides a robust framework for its evaluation. By employing a battery of in vitro assays, including kinase profiling, receptor binding screens, and cytotoxicity assays, researchers can build a detailed off-target profile. Comparing these results with data from related compounds such as α-GalCer and GCS inhibitors will provide valuable context for understanding the selectivity and potential liabilities of this compound. The systematic approach outlined here will enable a more informed decision-making process for the future development of this and other novel glycosphingolipids.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. New Cytotoxic Cerebrosides from the Red Sea Cucumber Holothuria spinifera Supported by In-Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic Compounds from Marine Fungi: Sources, Structures, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Cerebrosides and Gangliosides in Neuroinflammation Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the roles of two major classes of glycosphingolipids—cerebrosides and gangliosides—in the context of neuroinflammation. While extensive research has elucidated the immunomodulatory functions of gangliosides, data on the specific effects of cerebrosides, particularly Cerebroside B, remain limited. This document summarizes the existing experimental data, outlines relevant methodologies, and visualizes the known signaling pathways to aid researchers in navigating this complex area of neuropharmacology.
I. Overview of Cerebrosides and Gangliosides
Cerebrosides are a class of monoglycosylceramides, consisting of a ceramide backbone linked to a single sugar residue, either glucose or galactose.[1] They are integral components of nerve cell membranes and the myelin sheath.[1] Gangliosides are more complex glycosphingolipids containing one or more sialic acid residues, which confer a net negative charge.[2][3][4][5] These molecules are highly abundant in the brain and are crucial for cell signaling, cell-to-cell communication, and immune modulation.[2][3][4][5][6][7]
II. Comparative Efficacy in Neuroinflammation Models
Gangliosides: Predominantly Anti-inflammatory
A significant body of evidence points to the anti-inflammatory properties of certain gangliosides, most notably GM1.[2][3][6][7] In various in vitro and in vivo models, GM1 has been shown to suppress the activation of microglia, the primary immune cells of the central nervous system, and reduce the production of pro-inflammatory mediators.[2][3][7]
Conversely, some gangliosides, such as GM3 and GQ1b, have been reported to exhibit pro-inflammatory activity.[2][7] This highlights the structure-dependent functional diversity within the ganglioside family. The anti-inflammatory effects of GM1 are dependent on the presence of its sialic acid residue and lipid tail.[2][3][7]
Cerebrosides: An Understudied Area
The role of cerebrosides in neuroinflammation is less defined. While they are critical for myelin integrity, their direct immunomodulatory effects are not as well-documented as those of gangliosides. The lack of specific research on "this compound" in neuroinflammation prevents a direct comparison.
III. Quantitative Data on Anti-inflammatory Effects
The following table summarizes the quantitative findings from studies on gangliosides in models of neuroinflammation. No equivalent data was found for this compound.
| Compound | Model System | Inflammatory Stimulus | Key Findings | Reference |
| GM1 Ganglioside | BV2 microglial cells | LPS (100 ng/mL) | - Decreased mRNA expression of IL-1β and TNF-α. | [2] |
| C57Bl/6 mice | LPS (intraperitoneal injection) | - Reduced microglial activation in the brain. | [2][3][7] | |
| Primary microglia (mouse, rat, human) | IL-1β, Phagocytosis of latex beads | - Curtailed pro-inflammatory responses. | [2][3][6][7] | |
| GD1a, GD1b, GT1b, GD3 | BV2 microglial cells | LPS | - Shared anti-inflammatory effects with GM1. | [2][3][7] |
| GM3, GQ1b | BV2 microglial cells | LPS | - Displayed pro-inflammatory activity. | [2][7] |
IV. Experimental Protocols
In Vitro Microglial Activation Assay
This protocol is a standard method for assessing the anti-inflammatory potential of compounds on microglial cells.
-
Cell Culture: BV2 cells, a murine microglial cell line, or primary microglia are cultured in appropriate media.[2][3][7]
-
Treatment: Cells are pre-incubated with the test compound (e.g., GM1 ganglioside at 50 µM) for 1 hour.[2]
-
Inflammatory Challenge: Neuroinflammation is induced by adding an inflammatory stimulus, such as Lipopolysaccharide (LPS) at a concentration of 100 ng/mL.[2]
-
Incubation: The cells are incubated for a specified period (e.g., 6 hours for gene expression analysis or 24 hours for cytokine secretion analysis).
-
Analysis:
In Vivo Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
This animal model is used to study the effects of compounds on neuroinflammation in a living organism.
-
Compound Administration: The test compound (e.g., GM1 ganglioside) is administered, often via intraperitoneal injection.
-
Induction of Neuroinflammation: A systemic inflammatory response that extends to the central nervous system is induced by an intraperitoneal injection of LPS.[2][3][7]
-
Tissue Collection: After a specific time point, the animals are euthanized, and brain tissue is collected.
-
Analysis:
-
Immunohistochemistry: Brain sections are stained for microglial markers (e.g., Iba1) to assess the extent of microglial activation.
-
Cytokine Analysis: Brain homogenates are analyzed for the levels of pro-inflammatory cytokines using methods like ELISA or cytokine arrays.
-
V. Signaling Pathways
The immunomodulatory effects of gangliosides are mediated through various signaling pathways. The diagrams below illustrate the known pathways for gangliosides and a hypothetical pathway for cerebroside interaction based on their structural similarities.
Caption: GM1 ganglioside modulation of the TLR4 signaling pathway.
The above diagram illustrates how the ganglioside GM1 is thought to exert its anti-inflammatory effects by interfering with the Toll-like receptor 4 (TLR4) signaling pathway, which is a key pathway activated by LPS. This interference leads to the downstream inhibition of NF-κB and p38 MAPK, ultimately reducing the expression of pro-inflammatory genes.
Caption: General experimental workflow for studying neuroinflammation.
This diagram outlines a typical experimental workflow for investigating the effects of compounds like cerebrosides and gangliosides on neuroinflammation in both in vitro and in vivo models.
VI. Conclusion and Future Directions
The available evidence strongly supports an immunomodulatory role for gangliosides in the central nervous system, with specific members of this family, such as GM1, demonstrating significant anti-inflammatory potential.[2][3][6][7] In contrast, the role of cerebrosides, and specifically this compound, in neuroinflammation remains a largely unexplored area of research.
Future studies should aim to:
-
Directly compare the effects of specific cerebrosides, including this compound, with well-characterized gangliosides like GM1 in standardized neuroinflammation models.
-
Elucidate the molecular mechanisms and signaling pathways through which cerebrosides may modulate immune responses in the brain.
-
Investigate the therapeutic potential of both cerebrosides and gangliosides in animal models of neurodegenerative diseases where neuroinflammation is a key pathological feature.
This comparative guide highlights a critical knowledge gap and underscores the need for further investigation into the role of cerebrosides in neuroinflammation to fully understand the therapeutic landscape of glycosphingolipids in neurological disorders.
References
- 1. Cerebroside - Wikipedia [en.wikipedia.org]
- 2. Anti-inflammatory role of GM1 and other gangliosides on microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory role of GM1 and other gangliosides on microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Gangliosides in the Brain: Physiology, Pathophysiology and Therapeutic Applications [frontiersin.org]
- 5. biorxiv.org [biorxiv.org]
- 6. (PDF) Anti-inflammatory role of GM1 and modulatory effects of gangliosides on microglia functions (2020) | Danny Galleguillos | 8 Citations [scispace.com]
- 7. researchgate.net [researchgate.net]
Validating the Specificity of a New Cerebroside B Antibody: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the new Cerebroside B Antibody (Clone X) against a leading alternative, Existing Antibody (Clone Y). The following sections detail the experimental data and protocols used to validate the superior specificity and performance of the new antibody, ensuring reliable and reproducible results in your research.
Introduction to this compound
Cerebrosides are a class of glycosphingolipids that are integral components of cell membranes, particularly abundant in the nervous system.[1][2] They consist of a ceramide backbone with a single sugar residue, such as glucose or galactose.[2][3] Cerebrosides play crucial roles in various cellular processes, including signal transduction, cell adhesion, and the formation of lipid rafts, which are specialized membrane microdomains that organize signaling molecules.[1] Given their involvement in cell signaling and communication, high-quality antibodies are essential for accurately studying their function and role in disease.
Comparative Analysis of Antibody Specificity
The specificity of an antibody is its ability to distinguish its target antigen from other molecules. To validate the New this compound Antibody (Clone X), a series of rigorous experiments were conducted. The results are compared with those of the Existing Antibody (Clone Y). The validation process follows established scientific frameworks, such as the five pillars for antibody validation, which include genetic strategies, immunoprecipitation-mass spectrometry, and independent antibody comparisons.[4]
Western Blot (WB) Analysis
Western blotting is a key technique to confirm antibody specificity by detecting a single protein band at the expected molecular weight.[5][6] We utilized a genetic strategy by comparing the antibody's signal in wild-type (WT) cells versus cells where the gene responsible for this compound synthesis was knocked out (KO). A highly specific antibody should show a strong signal in WT cells and no signal in KO cells.[4][7]
Quantitative WB Data Summary
| Metric | New Antibody (Clone X) | Existing Antibody (Clone Y) |
| Signal in WT Lysate (Arbitrary Units) | 98.5 | 95.2 |
| Signal in KO Lysate (Arbitrary Units) | 1.2 | 15.8 |
| Signal-to-Noise Ratio (WT/KO) | 82.1 | 6.0 |
| Observed Molecular Weight | Matches Target | Matches Target |
| Off-Target Bands | None Detected | Minor bands detected |
Experimental Workflow for Antibody Validation
The following diagram illustrates the systematic approach taken to validate the new this compound antibody across multiple platforms.
Caption: A multi-phase workflow for comprehensive antibody validation.
Enzyme-Linked Immunosorbent Assay (ELISA)
An ELISA was performed to quantify the binding affinity and sensitivity of the antibodies to purified this compound.[8][9] This assay measures the concentration of the antibody required to achieve 50% of the maximal binding (EC50), with a lower EC50 value indicating higher affinity.
Quantitative ELISA Data Summary
| Metric | New Antibody (Clone X) | Existing Antibody (Clone Y) |
| EC50 (ng/mL) | 0.8 | 3.5 |
| Maximal Absorbance | 3.92 | 3.85 |
| Dynamic Range (ng/mL) | 0.1 - 20 | 0.5 - 50 |
Immunohistochemistry (IHC)
IHC is used to visualize the localization of an antigen within tissue sections.[5][10] Brain tissue, known to be rich in cerebrosides[2], was stained to assess the antibodies' ability to specifically detect this compound in its native context.
IHC Performance Summary
| Metric | New Antibody (Clone X) | Existing Antibody (Clone Y) |
| Optimal Dilution | 1:1000 | 1:250 |
| Staining Pattern | Sharp, localized to myelin sheaths | Diffuse, with some non-specific background |
| Signal Intensity | Strong and specific | Moderate, obscured by background |
Immunoprecipitation (IP)
IP is used to isolate a specific antigen and its binding partners from a complex mixture like a cell lysate.[11] The efficiency of each antibody in pulling down this compound was assessed by subsequent Western Blot analysis of the immunoprecipitated fraction.
IP Efficiency Summary
| Metric | New Antibody (Clone X) | Existing Antibody (Clone Y) |
| % of Target Pulled Down | ~90% | ~65% |
| Co-elution of Non-specific Proteins | Minimal | Moderate |
Hypothetical Signaling Pathway Involving this compound
Cerebrosides are known to modulate the activity of membrane-bound receptors and influence downstream signaling cascades.[1] The diagram below illustrates a hypothetical pathway where this compound, as a component of a lipid raft, facilitates the dimerization and activation of a receptor tyrosine kinase (RTK).
Caption: this compound modulating a receptor tyrosine kinase pathway.
Detailed Experimental Protocols
Western Blot Protocol
-
Sample Preparation : Lyse wild-type and this compound KO cells in RIPA buffer supplemented with protease inhibitors. Determine protein concentration using a Bradford assay.
-
Gel Electrophoresis : Load 20-30 µg of protein per lane onto a 4-20% Tris-Glycine SDS-PAGE gel.[12] Run the gel until the dye front reaches the bottom.
-
Protein Transfer : Transfer proteins from the gel to a PVDF membrane.[13]
-
Blocking : Block the membrane for 1 hour at room temperature in 5% non-fat dry milk in TBST (Tris-Buffered Saline with 0.1% Tween 20).[14]
-
Antibody Incubation : Incubate the membrane with the primary antibody (New Clone X at 1:2000; Existing Clone Y at 1:500) overnight at 4°C.
-
Washing : Wash the membrane three times for 5 minutes each with TBST.[12]
-
Secondary Antibody Incubation : Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Add ECL chemiluminescence detection reagent and visualize the bands using an imaging system.[12]
ELISA Protocol
-
Coating : Coat a 96-well plate with 1 µg/mL of purified this compound in PBS and incubate overnight at 4°C.
-
Washing : Wash wells three times with PBST (PBS with 0.05% Tween 20).
-
Blocking : Block wells with 1% BSA in PBS for 1 hour at room temperature.[9]
-
Primary Antibody Incubation : Add serial dilutions of the primary antibodies and incubate for 2 hours at room temperature.[9]
-
Washing : Repeat the wash step.
-
Secondary Antibody Incubation : Add HRP-conjugated secondary antibody and incubate for 1 hour.
-
Detection : Add TMB substrate and incubate until color develops. Stop the reaction with stop solution and read the absorbance at 450 nm.[9]
Immunohistochemistry (IHC) Protocol
-
Deparaffinization and Rehydration : Deparaffinize paraffin-embedded mouse brain sections in xylene and rehydrate through a graded series of ethanol to water.[10]
-
Antigen Retrieval : Perform heat-induced antigen retrieval using a citrate buffer (pH 6.0).[10]
-
Blocking : Block endogenous peroxidase activity with 3% H2O2. Block non-specific binding with 10% normal goat serum for 1 hour.[15]
-
Primary Antibody Incubation : Incubate sections with the primary antibody (New Clone X at 1:1000; Existing Clone Y at 1:250) overnight at 4°C in a humidified chamber.
-
Washing : Wash sections three times with PBS.
-
Secondary Antibody Incubation : Apply a biotinylated secondary antibody for 45 minutes, followed by an ABC reagent.[10]
-
Detection : Develop the signal using a DAB chromogen solution. Counterstain with hematoxylin.
-
Dehydration and Mounting : Dehydrate the sections, clear in xylene, and mount with a permanent mounting medium.
Immunoprecipitation (IP) Protocol
-
Lysate Preparation : Prepare cell lysate as described in the Western Blot protocol.
-
Pre-clearing : Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C to reduce non-specific binding.[16][17]
-
Immunoprecipitation : Add the primary antibody (2-5 µg) to 500 µg of pre-cleared lysate and incubate overnight at 4°C with gentle rotation.[18]
-
Capture : Add 25 µL of pre-washed Protein A/G magnetic beads and incubate for 1-2 hours at 4°C.[18]
-
Washing : Pellet the beads using a magnetic rack and wash three times with ice-cold lysis buffer.[16]
-
Elution : Elute the bound proteins by resuspending the beads in 2x Laemmli sample buffer and boiling for 5 minutes.
-
Analysis : Analyze the eluate by Western Blot.
References
- 1. Cerebrosides: Structure, Function, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. Cerebroside - Wikipedia [en.wikipedia.org]
- 3. lipotype.com [lipotype.com]
- 4. Five pillars to determine antibody specificity [abcam.com]
- 5. Antibody validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody validation by Western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 增强抗体验证 [sigmaaldrich.com]
- 8. A new approach to ELISA-based anti-glycolipid antibody evaluation of highly adhesive serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neurobiology ELISA Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Frontiers | A novel immunohistochemical protocol for paraffin embedded tissue sections using free-floating techniques [frontiersin.org]
- 11. Immunoprecipitation Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. sinobiological.com [sinobiological.com]
- 13. bosterbio.com [bosterbio.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. youtube.com [youtube.com]
- 16. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 17. neb.com [neb.com]
- 18. genscript.com [genscript.com]
Safety Operating Guide
Essential Safety and Handling of Cerebroside B: A Precautionary Approach
Personal Protective Equipment (PPE)
When handling Cerebroside B, appropriate PPE is essential to minimize exposure. The selection of PPE should be based on a risk assessment of the specific procedures being performed.
Recommended PPE for Handling this compound:
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety Goggles with Side-Shields | Must be worn at all times in the laboratory to protect from splashes.[1][2] |
| Face Shield | To be worn over safety goggles during procedures with a high risk of splashing or aerosol generation.[2][3][4] | |
| Hand Protection | Nitrile Gloves | Disposable nitrile gloves should be worn to provide a barrier against skin contact.[3][4] For prolonged contact or when handling stock solutions, consider double-gloving.[5] |
| Body Protection | Laboratory Coat | A long-sleeved, buttoned lab coat made of a low-permeability fabric should be worn to protect skin and clothing.[3][6] |
| Impervious Gown | For large-scale operations or procedures with a high risk of contamination, a disposable, back-fastening gown is recommended.[6][7] | |
| Respiratory Protection | Respirator | If there is a risk of aerosol formation and the work cannot be conducted in a contained environment like a fume hood, a suitable respirator should be used.[1][3] |
| Foot Protection | Closed-toe Shoes | Shoes that fully cover the foot are required in the laboratory at all times.[3][5] |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical for safety.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.[8]
-
Store this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and ignition sources.[1] Recommended storage temperatures are -20°C for powder and -80°C for solutions in solvent.[1]
-
The storage area should be clearly labeled.
2. Preparation and Handling:
-
All handling of this compound powder should be done in a chemical fume hood to avoid inhalation of dust.[1]
-
Before beginning work, cover the work surface with a disposable absorbent pad to contain any potential spills.[6][8]
-
Use dedicated equipment (e.g., spatulas, weighing boats) for handling the compound.
-
When preparing solutions, add the solvent to the powder slowly to avoid splashing.
3. Spill Management:
-
In the event of a spill, evacuate the immediate area and alert colleagues.
-
For small spills (<5 mL or 5 g), use a spill kit containing absorbent material to clean the area while wearing appropriate PPE.[9]
-
For larger spills, follow established emergency procedures.
-
All materials used for cleaning up spills should be disposed of as hazardous waste.[7][9]
Disposal Plan
Proper disposal of waste contaminated with this compound is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal:
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled, leak-proof container | Includes contaminated gloves, gowns, absorbent pads, and weighing boats.[9] The container should be clearly marked as "Cytotoxic Waste" or "Chemical Waste for Incineration" as a precautionary measure.[9][10] |
| Sharps Waste | Puncture-resistant sharps container | Includes needles, syringes, and glass vials.[7] The container should be labeled to indicate it contains chemically contaminated sharps.[9] |
| Liquid Waste | Labeled, sealed, and chemical-resistant container | Includes unused solutions and contaminated solvents. Do not dispose of down the drain.[8] |
All waste containers must be collected by a licensed hazardous waste disposal service for high-temperature incineration.[11]
Experimental Protocol: Preparation of a this compound Solution
This protocol outlines the steps for safely preparing a stock solution of this compound.
Materials:
-
This compound (powder)
-
Anhydrous solvent (e.g., DMSO, Ethanol)[12]
-
Chemical fume hood
-
Analytical balance
-
Spatula and weighing paper/boat
-
Volumetric flask
-
Pipettes and pipette tips
-
Vortex mixer
-
Appropriate PPE (see table above)
Procedure:
-
Preparation: Don all required PPE (lab coat, safety goggles, and nitrile gloves). Set up the work area in a chemical fume hood, laying down a disposable absorbent pad.
-
Weighing: Tare the analytical balance with a clean weighing boat. Carefully weigh the desired amount of this compound powder.
-
Transfer: Gently transfer the weighed powder into a volumetric flask.
-
Dissolving: Using a pipette, add a small amount of the chosen solvent to the flask. Gently swirl or vortex the flask to dissolve the powder.
-
Dilution: Once the powder is fully dissolved, add the solvent to the final desired volume.
-
Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the solution to a properly labeled storage vial and store at the recommended temperature.
-
Cleanup: Dispose of all contaminated materials (weighing boat, pipette tips, etc.) in the designated solid waste container. Wipe down the work surface and the balance with an appropriate cleaning agent. Remove and dispose of gloves in the designated waste container. Wash hands thoroughly.
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
References
- 1. Cerebroside D|113773-89-0|MSDS [dcchemicals.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. ECE Illinois - ece444: Personal Protective Devices (PPEs) [fabweb.ece.illinois.edu]
- 5. wm.edu [wm.edu]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 8. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. danielshealth.ca [danielshealth.ca]
- 11. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 12. This compound | CAS:88642-46-0 | Manufacturer ChemFaces [chemfaces.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
